Nlrp3-IN-34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H22O6 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
(1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-9-yl) 2-hydroxybenzoate |
InChI |
InChI=1S/C26H22O6/c1-13-12-31-24-15-8-9-16-21(20(15)23(29)22(28)19(13)24)18(10-11-26(16,2)3)32-25(30)14-6-4-5-7-17(14)27/h4-9,12,18,27H,10-11H2,1-3H3 |
InChI Key |
QWRVFPVDZOIIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(CCC4(C)C)OC(=O)C5=CC=CC=C5O |
Origin of Product |
United States |
Foundational & Exploratory
Nlrp3-IN-34: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nlrp3-IN-34, also identified as compound T10, is a potent and selective inhibitor of the NLRP3 inflammasome. As a derivative of Tanshinone IIA, this small molecule demonstrates significant anti-inflammatory properties by directly targeting the NLRP3 protein, thereby impeding the assembly and activation of the inflammasome complex. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action
This compound exerts its inhibitory effects on the NLRP3 inflammasome through a multi-faceted mechanism. The primary mode of action is the direct binding to the NACHT domain of the NLRP3 protein. This interaction is crucial as it blocks the association between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step for the oligomerization of ASC and the subsequent assembly of the inflammasome complex.[1] By preventing the formation of the active inflammasome, this compound effectively suppresses the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).
Furthermore, this compound has been shown to inhibit the production of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome.[1][2][3][4][5] This dual action of directly inhibiting the NLRP3 protein and reducing upstream activators contributes to its potent anti-inflammatory effects. The inhibition of inflammasome activation also leads to a reduction in pyroptosis, a form of pro-inflammatory cell death.[1][2][5]
Quantitative Data
The following table summarizes the key quantitative data for this compound based on in vitro and in vivo studies.
| Parameter | Value | Cell Line / Model | Reference |
| IC50 for IL-1β production | 0.48 µM | J774A.1 macrophages | [1][2][6] |
| In Vivo Efficacy | Attenuates DSS-induced colitis | Mouse model | [1][2][5] |
| In Vivo Efficacy | Anti-inflammatory activity | DSS-induced peritonitis model | [1][2][5] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the NLRP3 inflammasome signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on standard practices in the field.
In Vitro IL-1β Secretion Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on NLRP3 inflammasome-dependent IL-1β secretion in macrophages.
Cell Line: J774A.1 murine macrophages.
Methodology:
-
Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 1 hour.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by adding 5 µM nigericin for 1 hour.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Pyroptosis Assay (LDH Release)
Objective: To assess the effect of this compound on pyroptotic cell death.
Methodology:
-
Follow steps 1-5 of the In Vitro IL-1β Secretion Assay protocol.
-
LDH Measurement: Measure the lactate dehydrogenase (LDH) activity in the collected supernatants using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Lysis Control: For a positive control (maximum LDH release), lyse a set of untreated, activated cells with the lysis buffer provided in the kit.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the lysis control and plot it against the inhibitor concentration.
In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a mouse model of colitis.
Animal Model: C57BL/6 mice (8-10 weeks old).
Methodology:
-
Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water for 7 consecutive days to induce acute colitis.
-
Treatment: Administer this compound or vehicle control (e.g., intraperitoneally) to the mice daily, starting from day 0 of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: On day 8, euthanize the mice and collect colon tissues.
-
Macroscopic Evaluation: Measure the length of the colon.
-
Histological Analysis: Fix a portion of the colon in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines, including IL-1β, using ELISA.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the evaluation of this compound.
References
- 1. Peripheral Evolution of Tanshinone IIA and Cryptotanshinone for Discovery of a Potent and Specific NLRP3 Inflammasome Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Dextran sodium sulfate potentiates NLRP3 inflammasome activation by modulating the KCa3.1 potassium channel in a mouse model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-34: A Technical Guide to a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases, making it a prime target for therapeutic intervention. Nlrp3-IN-34 (also known as compound 16673-34-0) has emerged as a potent and selective inhibitor of the NLRP3 inflammasome, demonstrating significant anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its characterization.
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₆H₂₂O₆ |
| CAS Number | 1392502-55-4 |
| Molecular Weight | 430.45 g/mol |
| Synonyms | 16673-34-0, Compound T10 |
Mechanism of Action
This compound is a direct inhibitor of the NLRP3 inflammasome. While its precise binding site on the NLRP3 protein is still under investigation, it is known to act downstream of the initial activation signals, such as potassium efflux and reactive oxygen species (ROS) production. Evidence suggests that this compound may interfere with the conformational changes in the NLRP3 protein that are necessary for its oligomerization and subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This disruption of inflammasome assembly effectively blocks the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18. Furthermore, this compound has been shown to inhibit pyroptosis, a form of inflammatory cell death mediated by the NLRP3 inflammasome.
Quantitative Efficacy Data
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models.
| Assay | Cell Line / Model | Readout | IC₅₀ / Effect | Citation |
| In Vitro IL-1β Production | J774A.1 (murine macrophages) | IL-1β release | 0.48 µM | [1] |
| In Vivo Caspase-1 Activity | Mouse model of acute myocardial infarction | Caspase-1 activity in heart tissue | 90% inhibition | |
| In Vivo Infarct Size | Mouse model of acute myocardial infarction | Infarct size | >40% reduction | |
| In Vivo Peritonitis | DSS-induced peritonitis model | Anti-inflammatory activity | Significant | [1] |
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the methodology to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophage cell lines (e.g., THP-1 or J774A.1).
Materials:
-
Macrophage cell line (THP-1 or J774A.1)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
IL-1β ELISA kit
-
Caspase-1 activity assay kit (fluorometric)
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. For THP-1 cells, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours prior to the experiment.
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 3-4 hours in serum-free media.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding Nigericin (10 µM) or ATP (5 mM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Measurement of Readouts:
-
IL-1β Release: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activity: Measure caspase-1 activity in the cell lysates or supernatants using a fluorometric assay kit with a specific caspase-1 substrate (e.g., YVAD-AFC).
-
Pyroptosis (Cell Death): Assess cell viability and pyroptosis by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.
-
ASC Speck Visualization by Immunofluorescence
This protocol outlines the procedure for visualizing the formation of ASC specks, a hallmark of inflammasome activation, and its inhibition by this compound.
Materials:
-
Cells prepared as in the in vitro inhibition assay (seeded on glass coverslips)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against ASC
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells on coverslips as described in the in vitro inhibition assay protocol (priming, inhibitor treatment, and activation).
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-ASC antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright fluorescent foci within the cytoplasm.
Selectivity Profile
This compound has demonstrated selectivity for the NLRP3 inflammasome. Studies have shown that it does not significantly inhibit other inflammasomes, such as AIM2 and NLRC4, at concentrations where it potently blocks NLRP3 activity. This selectivity is a crucial attribute for a therapeutic candidate, as it minimizes the potential for off-target effects on other essential innate immune pathways.
Conclusion
This compound is a promising small molecule inhibitor of the NLRP3 inflammasome with demonstrated in vitro and in vivo efficacy. Its ability to selectively block the activation of the NLRP3 inflammasome highlights its potential as a therapeutic agent for a wide range of inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and other NLRP3 inhibitors. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in clinical settings.
References
An In-depth Technical Guide to the Discovery and Development of Nlrp3-IN-34
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of Nlrp3-IN-34, a novel inhibitor of the NLRP3 inflammasome. This compound, also identified as Compound T10, is a derivative of the natural product Tanshinone IIA. This document details the synthesis, mechanism of action, and in vitro and in vivo characterization of this compound, presenting a valuable resource for researchers in the fields of immunology, pharmacology, and drug discovery who are focused on inflammatory diseases. All quantitative data is summarized in structured tables, and key experimental protocols are described in detail. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific rationale and experimental design.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers a cascade of inflammatory responses. This process involves the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, making it a key therapeutic target.
Discovery of this compound: A Tanshinone IIA Derivative
This compound (Compound T10) was developed through a scaffold hybridization strategy, combining the core structure of Tanshinone IIA, a natural product with known anti-inflammatory properties, with salicylic acid.[1][2] This design was aimed at enhancing the inhibitory activity against the NLRP3 inflammasome. The research identified this compound as a potent inhibitor of this pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained during the characterization of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | Stimulus | Parameter Measured | IC50 (µM) | Reference |
| NLRP3 Inflammasome Inhibition | J774A.1 | LPS + ATP | IL-1β production | 0.48 | [2] |
Table 2: In Vitro Mechanistic Characterization of this compound
| Assay | Cell Line | Stimulus | Effect of this compound | Reference |
| ROS Production | J774A.1 | Not Specified in Abstract | Inhibition | [2] |
| Pyroptosis | J774A.1 | Not Specified in Abstract | Inhibition | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Treatment | Outcome | Reference |
| C57BL/6 Mice | DSS-induced peritonitis | This compound | Attenuated inflammatory response | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Synthesis of this compound (Compound T10)
The synthesis of this compound is based on the modification of Tanshinone IIA. While the specific reaction steps and conditions for the synthesis of this compound are detailed in the primary publication, a general approach for the synthesis of Tanshinone IIA derivatives involves a multi-step process starting from a common tetralin building block, featuring a 3,4-disubstituted furan synthesis and various regioselective C-H functionalization reactions.[3] The final step for creating the hybrid with salicylic acid would likely involve an esterification or amide bond formation. A detailed protocol would be found in the supplementary information of the primary research article.
In Vitro NLRP3 Inflammasome Inhibition Assay
This assay quantifies the ability of this compound to inhibit the production of IL-1β in a cellular model of NLRP3 inflammasome activation.
-
Cell Line: J774A.1 murine macrophages.
-
Protocol:
-
Seed J774A.1 cells in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere.
-
Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce NLRP3 inflammasome activation by adding adenosine triphosphate (ATP) (5 mM) for 30 minutes.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
-
Intracellular Reactive Oxygen Species (ROS) Production Assay
This assay measures the effect of this compound on the production of intracellular ROS, a key upstream signaling event in NLRP3 activation.
-
Cell Line: J774A.1 murine macrophages.
-
Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Protocol:
-
Seed J774A.1 cells in a 96-well plate.
-
Treat the cells with this compound at the desired concentrations.
-
Load the cells with DCFH-DA (typically 10-25 µM) and incubate for 30-45 minutes at 37°C in the dark.[4][5] Cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]
-
Induce ROS production with an appropriate stimulus if necessary (e.g., LPS/ATP).
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485-495 nm and an emission wavelength of ~529-535 nm.[5][6]
-
Pyroptosis Assay (LDH Release)
This assay assesses the ability of this compound to inhibit pyroptosis, a form of inflammatory cell death, by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[7][8][9]
-
Cell Line: J774A.1 murine macrophages.
-
Protocol:
-
Seed J774A.1 cells in a 96-well plate and treat them as described for the NLRP3 inflammasome inhibition assay (priming with LPS, treatment with this compound, and stimulation with ATP).
-
After the incubation period, centrifuge the plate to pellet the cells and any debris.
-
Carefully collect a portion of the supernatant from each well.
-
Measure the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided in the kit.
-
Calculate the percentage of LDH release relative to the maximum release control.
-
In Vivo DSS-Induced Peritonitis Model
This animal model is used to evaluate the anti-inflammatory efficacy of this compound in vivo.
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Induce peritonitis in C57BL/6 mice by intraperitoneal (i.p.) injection of Dextran Sulfate Sodium (DSS). A typical dose for colitis induction is 3-4% DSS in drinking water for 5 days.[10] For a direct peritonitis model, a sterile DSS solution would be injected intraperitoneally.
-
Administer this compound to the mice, typically via i.p. injection or oral gavage, at various doses before or after the DSS challenge.
-
At a predetermined time point after DSS administration, collect peritoneal lavage fluid.
-
Analyze the peritoneal lavage fluid for inflammatory markers, such as the recruitment of immune cells (e.g., neutrophils and macrophages) by flow cytometry and the concentration of pro-inflammatory cytokines like IL-1β by ELISA.
-
Assess the overall inflammatory response and the therapeutic effect of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the study of this compound.
Figure 1: Canonical NLRP3 inflammasome activation pathway and the inhibitory points of this compound.
Figure 2: General experimental workflow for the in vitro characterization of this compound.
Figure 3: Workflow for the in vivo evaluation of this compound in a DSS-induced peritonitis model.
Conclusion
This compound emerges as a promising lead compound for the development of therapeutics targeting NLRP3-driven inflammatory diseases. Its discovery, based on the derivatization of the natural product Tanshinone IIA, highlights a successful strategy in medicinal chemistry. The data presented in this guide demonstrate its potent in vitro inhibitory activity against the NLRP3 inflammasome, its ability to modulate upstream ROS production and downstream pyroptosis, and its efficacy in a preclinical model of peritonitis. Further investigation into the detailed mechanism of action and pharmacokinetic properties of this compound is warranted to advance its development as a clinical candidate. This technical guide serves as a foundational resource for researchers aiming to build upon these findings and explore the full therapeutic potential of this compound.
References
- 1. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Tanshinone IIA and Related Terpenes via a C-H Functionalization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. bioquochem.com [bioquochem.com]
- 6. abcam.cn [abcam.cn]
- 7. Frontiers | ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions [frontiersin.org]
- 8. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Hooke - Contract Research - DSS-induced colitis in C57BL/6 mice [hookelabs.com]
The Role of NLRP3-IN-34 in Innate Immunity Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the NLRP3 inflammasome's role in innate immunity and the utility of the specific inhibitor, NLRP3-IN-34, in studying its function. This document details the underlying signaling pathways, quantitative data for this compound and related compounds, and comprehensive experimental protocols for its characterization.
The NLRP3 Inflammasome: A Key Mediator of Innate Immunity
The innate immune system serves as the body's first line of defense against pathogens and endogenous danger signals. A central component of this system is the NOD-like receptor (NLR) family, of which NLRP3 is the most extensively studied member.[1] NLRP3 acts as a cytosolic sensor that detects a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) from invading microbes and damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[2]
Upon activation, NLRP3 nucleates the assembly of a multi-protein complex known as the NLRP3 inflammasome.[1] This complex typically comprises the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the effector enzyme pro-caspase-1.[3] The assembly of the inflammasome leads to the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 is responsible for the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Furthermore, active caspase-1 can cleave Gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[4]
The activation of the NLRP3 inflammasome is a tightly regulated two-step process:
-
Signal 1 (Priming): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[2]
-
Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly of the inflammasome. These stimuli include ATP, crystalline substances, and pore-forming toxins, which often lead to cellular events like potassium efflux, calcium mobilization, and the production of reactive oxygen species (ROS).[2][5]
Given its central role in inflammation, aberrant NLRP3 inflammasome activation is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[5][6]
Caption: Canonical NLRP3 inflammasome activation pathway.
This compound: A Pharmacological Probe for Innate Immunity Research
This compound (also known as Compound T10) is a small molecule inhibitor of the NLRP3 inflammasome.[7][8][9] It serves as a valuable chemical tool for investigating the physiological and pathological roles of NLRP3 activation. Research indicates that this compound functions by inhibiting the production of reactive oxygen species (ROS), a key upstream event in NLRP3 activation, thereby preventing subsequent IL-1β production and pyroptosis.[7][9]
The following table summarizes the reported in vitro potency of this compound and other commonly used NLRP3 inhibitors for comparison.
| Compound | Common Name(s) | Target(s) | IC50 | Cell Line | Assay |
| This compound | Compound T10 | NLRP3 Inflammasome | 0.48 µM | J774A.1 (mouse macrophage) | IL-1β production |
| 16673-34-0 | JC121 | NLRP3 Inflammasome | Not specified | J774A.1, HL-1 (mouse cardiomyocyte) | IL-1β release, ASC oligomerization |
| MCC950 | CP-456773 | NLRP3 Inflammasome | 7.5 nM | Mouse BMDM | IL-1β production |
| JC124 | NLRP3 Inflammasome | 3.25 µM | Not specified | IL-1β release |
Data sourced from multiple references.[6][7][10][11][12] Conditions for IC50 determination may vary between studies.
This compound likely exerts its inhibitory effect at the activation step (Signal 2) of the NLRP3 inflammasome pathway. By suppressing ROS production, it prevents the conformational changes in the NLRP3 protein that are necessary for its oligomerization and the recruitment of the adaptor protein ASC. This blockade prevents the full assembly of the inflammasome complex, thereby inhibiting caspase-1 activation and the downstream inflammatory consequences.
Caption: this compound inhibits ROS production, a key trigger for NLRP3 activation.
Experimental Protocols for Characterizing this compound
The following protocols provide a framework for assessing the activity and mechanism of NLRP3 inhibitors like this compound in vitro and in vivo.
This protocol details the steps to measure the inhibitory effect of a compound on NLRP3-dependent IL-1β secretion from macrophages.
-
Cell Culture:
-
Culture mouse bone marrow-derived macrophages (BMDMs) or J774A.1 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Priming (Signal 1):
-
Remove the culture medium and replace it with fresh medium containing LPS (1 µg/mL).
-
Incubate for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 30-60 minutes.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (5 µM), to the wells.
-
Incubate for an additional 1-2 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the cell-free supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β secretion for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
-
Caption: Workflow for in vitro screening of NLRP3 inflammasome inhibitors.
This model assesses the anti-inflammatory activity of this compound in an acute in vivo setting.
-
Animal Model:
-
Use C57BL/6 mice, 8-10 weeks old.
-
-
Induction of Peritonitis:
-
Administer a sterile solution of DSS (e.g., 4% w/v in PBS) via intraperitoneal (i.p.) injection to induce an inflammatory response.
-
-
Inhibitor Administration:
-
Administer this compound (at a predetermined dose, e.g., 10-50 mg/kg) or vehicle control to the mice, typically via i.p. or oral route, either before or shortly after the DSS challenge.
-
-
Sample Collection:
-
At a specific time point post-DSS injection (e.g., 6-24 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 mL of sterile PBS into the peritoneal cavity and then collecting the fluid.
-
-
Analysis:
-
Centrifuge the peritoneal lavage fluid to separate the cells from the supernatant.
-
Count the total number of recruited immune cells (e.g., neutrophils) in the cell pellet using a hemocytometer or flow cytometry.
-
Measure the levels of IL-1β and other relevant cytokines in the cell-free supernatant by ELISA.
-
-
Outcome Measures:
-
Compare the number of recruited inflammatory cells and cytokine levels between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy of the inhibitor.
-
Conclusion
This compound is a valuable tool for dissecting the complex role of the NLRP3 inflammasome in innate immunity. Its ability to inhibit ROS production and subsequent inflammasome activation allows researchers to probe the specific contributions of this pathway in various cellular and disease models. The experimental protocols outlined in this guide provide a robust framework for characterizing the efficacy and mechanism of action of this compound and other novel NLRP3 inhibitors. As research into NLRP3-driven pathologies continues to expand, specific and potent inhibitors like this compound will be indispensable for both fundamental research and the development of new therapeutic strategies for a host of inflammatory diseases.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. NLRP3 inflammasome: a key player in the pathogenesis of life-style disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorbyt.com [biorbyt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. preprints.org [preprints.org]
Nlrp3-IN-34: A Technical Overview of its Inhibitory Effect on Pro-inflammatory Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific public data was found for a compound designated "Nlrp3-IN-34." This technical guide will use "this compound" as a representative placeholder for a selective NLRP3 inflammasome inhibitor. The quantitative data presented is based on studies of the well-characterized NLRP3 inhibitor, MCC950, to provide an illustrative and factually grounded example of the expected effects of a potent and selective NLRP3 inhibitor.
Introduction
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This intracellular multi-protein complex acts as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Upon activation, the NLRP3 inflammasome orchestrates a pro-inflammatory response, primarily through the activation of caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[1][2][4]
Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in a wide range of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[1][2] Consequently, the development of small molecule inhibitors that specifically target the NLRP3 inflammasome is a highly promising therapeutic strategy. This guide provides a technical overview of the mechanism and effects of a representative NLRP3 inhibitor, "this compound," on the production of pro-inflammatory cytokines.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated process that typically requires two signals.[2]
Signal 1 (Priming): The priming signal is initiated by the recognition of PAMPs, such as lipopolysaccharide (LPS), by pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[2]
Signal 2 (Activation): A second, diverse stimulus is required to trigger the assembly and activation of the inflammasome complex. These stimuli include a variety of cellular stresses such as ATP, pore-forming toxins (e.g., nigericin), and crystalline substances (e.g., monosodium urate crystals).[5] A common trigger for NLRP3 activation is potassium efflux from the cell.[5]
Once activated, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which then recruits pro-caspase-1. This proximity-induced auto-activation of caspase-1 leads to the cleavage of pro-IL-1β and pro-IL-18 into their active forms, which are then secreted from the cell.[4] Activated caspase-1 can also cleave gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[4]
Mechanism of Action of this compound
This compound is a selective, small-molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action is to directly bind to NLRP3 and prevent its activation and the subsequent assembly of the inflammasome complex. By doing so, this compound blocks the activation of caspase-1 and, consequently, the maturation and release of IL-1β and IL-18.[6] Importantly, as a selective inhibitor, this compound does not affect the priming step, meaning the expression of NLRP3 and pro-IL-1β via NF-κB signaling remains intact.[6] It also does not inhibit other inflammasomes, such as NLRC4 or AIM2.
Quantitative Data on Pro-inflammatory Cytokine Inhibition
The following tables summarize the inhibitory effects of MCC950 (representing this compound) on the release of pro-inflammatory cytokines from various cell types.
Table 1: Effect of this compound on IL-1β Release
| Cell Type | Priming Stimulus | Activation Stimulus | This compound (MCC950) Concentration | IL-1β Release (pg/mL) | % Inhibition | Reference |
| Human PBMCs (CAPS patients) | LPS (1 hr) | - | 1 µM | ~1000 (untreated) vs ~100 (treated) | ~90% | [7][8] |
| Human Monocytes | - | Nigericin (10 µM) | 1 µM | Not specified | Significant Inhibition | [9] |
| Mouse BMDMs | LPS (500 ng/mL, 3h) | Nigericin (5 µM, 45 min) | 10 µM | Not specified | Significant Inhibition | [5] |
| Islet Cells | Cytokine Cocktail | - | 10 µM | Not specified | Significant Reduction | [10] |
Table 2: Effect of this compound on IL-18 Release
| Cell Type | Priming Stimulus | Activation Stimulus | This compound (MCC950) Concentration | IL-18 Release | % Inhibition | Reference |
| Human Monocytes | - | Nigericin (10 µM) | 1 µM | Significant Inhibition | Not specified | [9] |
| Animal Models (in vivo) | Various | - | Not specified | Significant Reduction | Not specified | [6] |
| Spinal Cord Injury (mice) | SCI | - | 10-50 mg/kg | Significantly Reduced | Dose-dependent | [11] |
Table 3: Effect of this compound on TNF-α Release
| Cell Type/Model | Stimulus | This compound (MCC950) Concentration | TNF-α Release | Effect | Reference |
| Animal Models (meta-analysis) | Various | Not specified | No significant reduction | Not a direct target | [6] |
| Macrophages (in vitro) | LPS/Nigericin | Not specified | No effect | Specific to NLRP3 pathway | [12] |
| Spinal Cord Injury (mice) | SCI | 10-50 mg/kg | Significantly Reduced | Indirect effect | [11] |
Note: The effect on TNF-α can be variable. As TNF-α release is primarily regulated by the NF-κB pathway (priming signal) and not the NLRP3 inflammasome itself, selective NLRP3 inhibitors are not expected to directly block its secretion.[6][12] Reductions observed in vivo are likely due to downstream effects of inhibiting the inflammatory cascade initiated by IL-1β.
Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes a standard method for activating the NLRP3 inflammasome in either human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) to assess the efficacy of inhibitors like this compound.
Materials:
-
THP-1 cells or bone marrow from mice
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (or other NLRP3 inhibitor)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Methodology:
-
Cell Culture and Plating:
-
For THP-1 cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells at a density of 0.5-1 x 10^6 cells/mL in a multi-well plate.[13][14]
-
For BMDMs: Harvest bone marrow from the femur and tibia of mice. Differentiate the cells for 6-7 days in DMEM containing 10% FBS, 1% penicillin/streptomycin, and M-CSF. Seed the differentiated macrophages in a multi-well plate.[15][16]
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
After priming, remove the LPS-containing medium and replace it with fresh, serum-free medium.
-
Add this compound at various concentrations to the designated wells. Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Sample Collection:
-
After the activation period, centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes.
-
Carefully collect the cell-free supernatants for cytokine analysis.
-
Cytokine Measurement by ELISA
The concentration of secreted cytokines (IL-1β, IL-18, TNF-α) in the collected supernatants can be quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
ELISA kits for human or mouse IL-1β, IL-18, and TNF-α
-
Collected cell culture supernatants
-
Microplate reader
Methodology:
-
Plate Preparation: A microplate is pre-coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: The collected supernatants and a series of known standards are added to the wells and incubated. The cytokine present in the sample binds to the immobilized antibody.
-
Detection Antibody: A biotin-conjugated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.
-
Enzyme Conjugate: An enzyme-linked avidin or streptavidin (e.g., horseradish peroxidase - HRP) is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The reaction is stopped, and the optical density of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
Selective inhibitors of the NLRP3 inflammasome, represented here by "this compound," hold significant promise as therapeutic agents for a wide range of inflammatory diseases. By specifically blocking the activation of the NLRP3 inflammasome, these compounds effectively reduce the release of the potent pro-inflammatory cytokines IL-1β and IL-18. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to investigate and characterize the effects of novel NLRP3 inhibitors. The high specificity of these inhibitors for the NLRP3 pathway, with minimal impact on other inflammatory signaling pathways like those leading to TNF-α production, underscores their potential for targeted and effective immunomodulatory therapy.
References
- 1. The NLRP3 inflammasome: contributions to inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP inflammasomes in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing complexity of NLRP3 inflammasome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunopathol.com [immunopathol.com]
- 7. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]
- 10. Inhibition of NLRP3 inflammasome by MCC950 improves the metabolic outcome of islet transplantation by suppressing IL-1β and islet cellular death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synthego.com [synthego.com]
- 14. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of Inflammasome Activation and Pyroptotic Cell Death in Murine Bone Marrow-derived Macrophages [app.jove.com]
- 16. researchgate.net [researchgate.net]
Understanding the Selectivity of NLRP3 Inhibitors: A Technical Guide
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2][3] Upon activation, NLRP3 nucleates the assembly of a multi-protein complex that activates caspase-1, leading to the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18, and inducing a form of inflammatory cell death known as pyroptosis.[3][4][5] Given the association of aberrant NLRP3 activation with numerous inflammatory diseases—such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders—it has emerged as a highly promising therapeutic target.[6][7][8]
The development of selective NLRP3 inhibitors is a key focus of drug discovery efforts. Selectivity is paramount to ensure that a compound specifically targets the NLRP3 inflammasome without affecting other essential cellular pathways, particularly other inflammasomes like AIM2 and NLRC4, which respond to different stimuli. This guide provides an in-depth look at the selectivity of direct NLRP3 inhibitors, using the well-characterized molecule CY-09 as a representative example, as specific public data for "Nlrp3-IN-34" is not available. We will explore the quantitative data that defines its selectivity, the detailed experimental protocols used to ascertain this specificity, and the underlying biological pathways.
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.[9][10] The second "activation" signal can be triggered by a diverse range of stimuli, such as extracellular ATP, crystalline substances, pore-forming toxins, and mitochondrial dysfunction.[5][11] These diverse signals are thought to converge on a common cellular event, such as potassium (K+) efflux, which is considered a critical trigger for NLRP3 activation.[1][9] This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC, and subsequent activation of pro-caspase-1.[12]
Quantitative Assessment of Selectivity
The selectivity of an NLRP3 inhibitor is determined by comparing its potency against the NLRP3 inflammasome with its activity against other related pathways, primarily the AIM2 and NLRC4 inflammasomes. The compound CY-09 has been shown to be a direct and selective inhibitor of NLRP3. It directly binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity and preventing the subsequent assembly and activation of the inflammasome complex.[6]
The data below, derived from studies on bone marrow-derived macrophages (BMDMs), demonstrates that CY-09 effectively blocks caspase-1 activation and IL-1β secretion induced by various NLRP3 activators, while having no effect on the activation of AIM2 or NLRC4 inflammasomes.[6]
| Inflammasome | Activator(s) | Readout | CY-09 Activity (IC50 / Effect) |
| NLRP3 | LPS + Monosodium Urate (MSU) | IL-1β Secretion | Dose-dependent inhibition |
| NLRP3 | LPS + Nigericin | IL-1β Secretion | Dose-dependent inhibition |
| NLRP3 | LPS + ATP | IL-1β Secretion | Dose-dependent inhibition |
| NLRP3 | Cytosolic LPS (Non-canonical) | Caspase-1 Activation | Blocked at 1-10 µM |
| AIM2 | Cytosolic dsDNA | Caspase-1 Activation | No effect |
| NLRC4 | Salmonella infection | Caspase-1 Activation | No effect |
Table 1: Selectivity profile of the NLRP3 inhibitor CY-09 against different inflammasome complexes. Data is summarized from Jiang et al., 2017.[6]
Experimental Protocols for Determining Selectivity
Establishing the selectivity of an NLRP3 inhibitor requires a series of well-controlled cellular assays that utilize specific activators for different inflammasome pathways.
General Cell Culture and Priming
-
Cell Model: Primary bone marrow-derived macrophages (BMDMs) from mice are a standard model as they express all necessary components for a functional inflammasome response.[13] The J774A.1 macrophage-like cell line is also commonly used.[13]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and macrophage colony-stimulating factor (M-CSF) for differentiation.
-
Priming (Signal 1): To induce the expression of NLRP3 and pro-IL-1β, BMDMs are primed with Lipopolysaccharide (LPS) (e.g., 500 ng/mL) for 3-4 hours before stimulation.[6]
Selective Inflammasome Activation and Inhibition
-
NLRP3 Activation: After priming, cells are pre-treated with various concentrations of the test inhibitor (e.g., CY-09) for 30-60 minutes. Subsequently, specific NLRP3 activators are added:
-
AIM2 Activation: Primed BMDMs are treated with the inhibitor, and then cytosolic dsDNA (e.g., poly(dA:dT)) is introduced into the cells using a transfection reagent like Lipofectamine to activate the AIM2 inflammasome.[6]
-
NLRC4 Activation: Primed BMDMs are treated with the inhibitor and then infected with live pathogens, such as Salmonella typhimurium, which activates the NLRC4 inflammasome.[6]
Measurement of Inflammasome Activity
The output of inflammasome activation is measured by quantifying caspase-1 activation and cytokine release.
-
Western Blot for Caspase-1 Cleavage:
-
Cell culture supernatants and cell lysates are collected separately.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for the p20 subunit of cleaved, active caspase-1.
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence. A reduction in the p20 band in the supernatant of inhibitor-treated cells indicates inflammasome inhibition.
-
-
ELISA for IL-1β Secretion:
-
The concentration of mature IL-1β in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
This provides a quantitative measure of inflammasome activity, allowing for the calculation of IC50 values for the inhibitor.[14]
-
The workflow diagram below illustrates the logical process for assessing inhibitor selectivity.
Conclusion
The rigorous evaluation of a compound's selectivity is a cornerstone of modern drug development. For NLRP3 inflammasome inhibitors, this involves a systematic approach using specific cellular assays to demonstrate potent, on-target activity while confirming a lack of interference with other related inflammasome pathways. As exemplified by the inhibitor CY-09, a truly selective compound will dose-dependently block the activation of NLRP3 by multiple distinct stimuli without affecting the function of the AIM2 or NLRC4 inflammasomes.[6] This high degree of specificity, verified through the detailed protocols described herein, is essential for developing safe and effective therapeutics for the treatment of NLRP3-driven inflammatory diseases.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
The Sulfonylurea Derivative NLRP3-IN-34: A Technical Guide to a Novel Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. This has led to a fervent search for potent and specific NLRP3 inhibitors. Among the promising candidates is NLRP3-IN-34, a derivative of the well-known anti-diabetic drug glyburide. This technical guide provides an in-depth overview of this compound, also identified in scientific literature as 16673-34-0 and JC121. By removing the cyclohexylurea moiety responsible for glyburide's hypoglycemic effects, this compound emerges as a selective NLRP3 inflammasome inhibitor with a favorable safety profile, making it a compelling molecule for therapeutic development. This document details its mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes relevant biological pathways.
Introduction: From Glyburide to a Selective Inflammasome Inhibitor
Glyburide, a long-standing therapeutic for type 2 diabetes, was one of the first compounds identified to inhibit the NLRP3 inflammasome.[1][2][3] However, its clinical utility as an anti-inflammatory agent is hampered by its potent hypoglycemic activity. The discovery that the cyclohexylurea group, responsible for binding to ATP-sensitive potassium (KATP) channels and subsequent insulin release, is dispensable for inflammasome inhibition paved the way for the development of safer derivatives.[1][2]
This compound (16673-34-0 or JC121) is a direct outcome of this research, representing an intermediate in the synthesis of glyburide that lacks the problematic cyclohexylurea moiety.[4] This structural modification successfully uncouples the anti-inflammatory properties from the glucose-lowering effects, creating a promising therapeutic candidate for a host of NLRP3-driven pathologies.[4][]
Mechanism of Action: Targeting the Core of Inflammasome Assembly
This compound exerts its inhibitory effect by specifically targeting the NLRP3 inflammasome complex. The activation of the NLRP3 inflammasome is a multi-step process, broadly categorized into priming (Signal 1) and activation (Signal 2). Priming, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The activation signal, triggered by a diverse array of stimuli including ATP, nigericin, and crystalline substances, results in the assembly of the inflammasome complex, comprising NLRP3, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[6][7] This assembly leads to the autocatalytic cleavage of pro-caspase-1 into its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[7][8]
Studies have shown that this compound acts downstream of the initial activation triggers.[9][10] It has been demonstrated to inhibit ASC oligomerization, a crucial step in the formation of the functional inflammasome.[4][9] The efficacy of this compound against multiple, diverse NLRP3 stimuli suggests that it interferes with a central, downstream event in inflammasome assembly, such as preventing the conformational changes in NLRP3 required for its activation or blocking the interaction between NLRP3 and ASC.[11] Importantly, this compound has been shown to be selective for the NLRP3 inflammasome, with no significant inhibitory activity against other inflammasomes like AIM2 or NLRC4.[4]
Signaling Pathway of Canonical NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, glyburide, providing a comparative overview of their inhibitory potency and other relevant parameters.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay | Cell Line | Stimulus | IC50 | Reference(s) |
| This compound (16673-34-0) | IL-1β Release | J774A.1 Macrophages | LPS + ATP | Not explicitly stated, but effective at 400µM | [4] |
| This compound (JC121) | IL-1β Release | J774A.1 Macrophages | LPS + ATP | Not explicitly stated, but effective | [9][10] |
| This compound (JC-21) | IL-1β Release | J774A.1 Macrophages | LPS + ATP | Not explicitly stated, but effective | [12] |
| JC-171 (hydroxy-sulfonamide analog of JC-21) | IL-1β Release | J774A.1 Macrophages | LPS + ATP | 8.45 ± 1.56 μM | [13] |
| Glyburide | IL-1β Secretion | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 10–20 μM | [9] |
| Glyburide | IL-1β Release | Trophoblasts | Not specified | 100µM | [2] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Dosage | Route of Administration | Key Findings | Reference(s) |
| This compound (16673-34-0) | Mouse model of acute myocardial infarction (ischemia/reperfusion) | 100 mg/kg | Not specified | Reduced infarct size by >40% and troponin I levels by >70%; Inhibited cardiac caspase-1 activity by 90% | [4][] |
| This compound (16673-34-0) | Mouse model of non-reperfused myocardial infarction | Not specified | Not specified | Ameliorated cardiac function | [1] |
| This compound (16673-34-0) | Mouse model of diet-induced cardiomyopathy | 100 mg/kg in chow | Oral | Prevented systolic and diastolic dysfunction | [1] |
| This compound (16673-34-0) | Mouse model of experimental pericarditis | Not specified | Not specified | Reduced pericardial effusion and thickening | [1] |
| This compound (16673-34-0) | Mouse model of zymosan-induced peritonitis | Dose-dependent | Not specified | Reduced peritoneal leukocyte infiltration | [4] |
| JC-124 (N-Me sulfonamide analog of 16673-34-0) | Mouse model of myocardial infarction (ischemia/reperfusion) | 30 mg/kg | Intraperitoneal | Reduced infarct size and plasma troponin I levels | [1] |
| JC-171 | LPS-challenged mice | 100 mg/kg | Not specified | Prevented LPS-evoked IL-1β release | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound and other NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds on the NLRP3 inflammasome in macrophage cell lines.
Experimental Workflow
Caption: General workflow for in vitro NLRP3 inflammasome inhibition assay.
Materials:
-
Macrophage cell line (e.g., J774A.1, THP-1, or primary bone marrow-derived macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
This compound or other test compounds
-
Human or mouse IL-1β ELISA kit
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours prior to the experiment.
-
Priming (Signal 1): Replace the culture medium with fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: After the priming step, treat the cells with various concentrations of this compound or the vehicle control (e.g., DMSO). Incubate for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator to the wells. For example, use ATP at a final concentration of 5 mM or nigericin at 10 µM. Incubate for 1-2 hours.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for analysis.
-
Measurement of IL-1β Release: Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Measurement of Caspase-1 Activity: Determine the activity of caspase-1 in the supernatant using a suitable assay kit. These kits typically employ a specific caspase-1 substrate that releases a detectable fluorophore or chromophore upon cleavage.
In Vivo Zymosan-Induced Peritonitis Model
This protocol outlines a common in vivo model to assess the anti-inflammatory effects of NLRP3 inhibitors in a mouse model of peritonitis.
Experimental Workflow
Caption: Workflow for the in vivo zymosan-induced peritonitis model.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
This compound or vehicle control
-
Zymosan A
-
Sterile PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
Mouse IL-1β ELISA kit
Procedure:
-
Inhibitor Administration: Administer this compound or the vehicle control to the mice via the desired route (e.g., intraperitoneal or oral) at the predetermined dosage.
-
Induction of Peritonitis: After a specified pre-treatment time (e.g., 30-60 minutes), induce peritonitis by intraperitoneal injection of zymosan A (e.g., 1 mg in sterile PBS).
-
Peritoneal Lavage: At a defined time point after zymosan injection (e.g., 4-6 hours), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with 5-10 mL of cold sterile PBS.
-
Cell Count and Analysis:
-
Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.
-
Characterize the immune cell populations (e.g., neutrophils, macrophages) by flow cytometry using specific cell surface markers.
-
-
Cytokine Analysis: Centrifuge the peritoneal lavage fluid to pellet the cells. Collect the supernatant and measure the concentration of IL-1β and other relevant cytokines using ELISA.
Synthesis of this compound
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted anti-inflammatory therapies. By successfully decoupling the NLRP3 inhibitory activity of glyburide from its hypoglycemic effects, this molecule offers a promising and safer alternative for the treatment of a multitude of diseases driven by NLRP3 inflammasome hyperactivity. The preclinical in vivo data, particularly in models of cardiovascular disease, are highly encouraging.
Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound. Elucidating the precise molecular interactions between this compound and the NLRP3 protein will be crucial for further optimization and the design of next-generation inhibitors. Ultimately, the translation of these promising preclinical findings into clinical trials will be the definitive test of this compound's therapeutic potential in human diseases.
References
- 1. NLRP3 Inflammasome Inhibitors in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irispublishers.com [irispublishers.com]
- 3. US10343985B2 - Cryopyrin inhibitors for preventing and treating inflammation - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 6. promega.com [promega.com]
- 7. 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide | 16673-34-0 [chemicalbook.com]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 9. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 10. adipogen.com [adipogen.com]
- 11. Human IL-1 beta ELISA Kit (KHC0011) - Invitrogen [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Targets of NLRP3 Inflammasome Inhibitors
Disclaimer: Initial searches for the specific compound "Nlrp3-IN-34" did not yield any public-domain information. Therefore, this guide provides a comprehensive overview of the molecular targets of well-characterized NLRP3 inflammasome inhibitors in general, intended for researchers, scientists, and drug development professionals.
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] Its dysregulation is implicated in a wide array of inflammatory disorders, making it a prime therapeutic target.[2] This technical guide delves into the molecular targets of various NLRP3 inhibitors, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Molecular Components of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex comprising:
-
NLRP3: The sensor protein that detects a broad range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] It consists of three key domains: a Pyrin domain (PYD), a central nucleotide-binding and oligomerization (NACHT) domain, and a C-terminal leucine-rich repeat (LRR) domain.[4]
-
ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that links NLRP3 to pro-caspase-1.[3]
-
Pro-caspase-1: An inactive zymogen that, upon recruitment and activation, proteolytically cleaves pro-inflammatory cytokines.[1]
Activation of the NLRP3 inflammasome leads to the maturation and secretion of interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[3]
Molecular Targets of NLRP3 Inhibitors
NLRP3 inhibitors can be broadly categorized based on their mechanism of action, primarily targeting different domains of the NLRP3 protein or upstream signaling events.
Direct NLRP3 Binders
A significant class of inhibitors directly binds to the NLRP3 protein, interfering with its function. These inhibitors often target specific domains critical for NLRP3 activation.
The NACHT domain possesses ATPase activity, which is essential for NLRP3 oligomerization and subsequent inflammasome assembly.[5] Several potent inhibitors target this domain.
-
MCC950 (CRID3): This diaryl sulfonylurea-containing compound is a potent and selective NLRP3 inhibitor.[6] Structural studies have revealed that MCC950 binds to a pocket formed between the NACHT subdomains, stabilizing NLRP3 in an inactive conformation and hindering its ATPase activity.[6][7]
-
CY-09: This compound directly binds to the ATP-binding motif (Walker A) within the NACHT domain, thereby inhibiting the ATPase activity of NLRP3.[3][8]
-
Tranilast: This molecule binds to the NACHT domain, suppressing NLRP3 oligomerization.[5]
-
Oridonin: A natural product that covalently modifies cysteine 279 in the NACHT domain, which in turn blocks the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation.[9]
The PYD domain is crucial for the interaction between NLRP3 and the ASC adaptor protein.[10]
-
β-Carotene: This provitamin A has been shown to directly bind to the PYD domain of NLRP3, thereby inhibiting inflammasome activation.[11]
Inhibitors of NLRP3-NEK7 Interaction
The interaction between NLRP3 and the mitotic kinase NEK7 is a critical step for NLRP3 activation.[9]
-
Oridonin: As mentioned above, Oridonin's binding to the NACHT domain allosterically inhibits the NLRP3-NEK7 interaction.[9]
-
INF39: This irreversible inhibitor has been shown to block the interaction between NLRP3 and NEK7.[5]
Inhibitors of Upstream Signaling Pathways
Some compounds inhibit the NLRP3 inflammasome by targeting upstream signaling events that are necessary for its activation.
-
Glyburide: This sulfonylurea drug, used for treating type 2 diabetes, inhibits ATP-sensitive potassium (K+) channels. By preventing K+ efflux, a key trigger for NLRP3 activation, Glyburide indirectly inhibits the inflammasome.[9]
Quantitative Data for NLRP3 Inhibitors
The following table summarizes key quantitative data for some of the well-characterized NLRP3 inhibitors.
| Inhibitor | Molecular Target | Assay Type | Cell/System | Potency | Reference(s) |
| MCC950 | NLRP3 NACHT Domain | IL-1β release | Mouse BMDMs | IC50: 7.5 nM | [6] |
| IL-1β release | Human MDMs | IC50: 8.1 nM | [6] | ||
| β-Carotene | NLRP3 PYD Domain | Surface Plasmon Resonance | Purified Protein | KD: 3.41 µM | [11] |
BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages; IC50: Half-maximal inhibitory concentration; KD: Dissociation constant.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize NLRP3 inhibitors.
Cellular Assays for Inflammasome Activation
a) IL-1β and IL-18 Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Cell Culture and Priming: Culture macrophages (e.g., primary bone marrow-derived macrophages or THP-1 cells) in appropriate media. Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor for a specified period.
-
NLRP3 Activation: Stimulate the cells with an NLRP3 activator (e.g., ATP or nigericin).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISA on the supernatants using commercially available kits for IL-1β or IL-18, following the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the cytokines and calculate the IC50 value of the inhibitor.[12]
-
b) Caspase-1 Activity Assay
-
Principle: This assay measures the activity of cleaved caspase-1, the effector enzyme of the inflammasome.
-
Protocol:
-
Follow steps 1-3 from the ELISA protocol.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
Caspase-1 Activity Measurement: Use a commercially available caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay), which typically contains a specific caspase-1 substrate that produces a luminescent or fluorescent signal upon cleavage.[13]
-
Data Analysis: Measure the signal and determine the level of caspase-1 activity relative to controls.
-
c) ASC Speck Visualization
-
Principle: Upon activation, the ASC adaptor protein oligomerizes to form a large speck-like structure that can be visualized by fluorescence microscopy.
-
Protocol:
-
Culture cells (e.g., ASC-mCherry expressing macrophages) on glass coverslips.
-
Perform priming, inhibitor treatment, and NLRP3 activation as described above.
-
Cell Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize them, and stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Image Analysis: Quantify the percentage of cells containing ASC specks in different treatment groups.[12]
-
Target Engagement and Binding Assays
a) Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Protocol:
-
Protein Immobilization: Immobilize the purified target protein (e.g., NLRP3 PYD domain) onto a sensor chip.
-
Analyte Injection: Flow different concentrations of the inhibitor (analyte) over the sensor chip.
-
Signal Detection: Measure the change in the refractive index at the sensor surface as the inhibitor binds to and dissociates from the immobilized protein.
-
Data Analysis: Analyze the binding curves to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[11]
-
b) NLRP3 NanoBRET™ Target Engagement Assay
-
Principle: This is a cell-based assay that measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).
-
Protocol:
-
Cell Transfection: Co-express a NanoLuc® luciferase-NLRP3 fusion protein and a HaloTag®-reporter protein in a suitable cell line (e.g., HEK293).
-
Tracer and Inhibitor Addition: Add a fluorescent tracer that binds to NLRP3 and the test inhibitor to the cells.
-
BRET Measurement: The test inhibitor will compete with the fluorescent tracer for binding to the NanoLuc®-NLRP3 fusion protein. The BRET signal is measured, which is inversely proportional to the amount of inhibitor bound to the target.
-
Data Analysis: Generate a dose-response curve to determine the IC50 value for target engagement.[14]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Molecular targets of various NLRP3 inflammasome inhibitors.
Caption: General workflow for an IL-1β ELISA to screen NLRP3 inhibitors.
References
- 1. What are NLRP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct Binding to NLRP3 Pyrin Domain as a Novel Strategy to Prevent NLRP3-Driven Inflammation and Gouty Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 13. promegaconnections.com [promegaconnections.com]
- 14. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
Technical Whitepaper: The Impact of Selective NLRP3 Inhibition on Caspase-1 Activation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific public data for a compound designated "NLRP3-IN-34." Therefore, this guide utilizes a representative, potent, and selective NLRP3 inhibitor as a proxy to detail the mechanism, data, and protocols relevant to the targeted inhibition of the NLRP3 inflammasome and its impact on caspase-1 activation. The principles and methodologies described are based on well-characterized selective NLRP3 inhibitors, such as those from the diarylsulfonylurea class.
Executive Summary
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory and autoimmune disorders, making it a prime therapeutic target.[3][4] This technical guide provides an in-depth overview of how selective small-molecule inhibitors of NLRP3 effectively prevent the activation of caspase-1, a key downstream effector in the inflammatory cascade. We will explore the mechanism of action, present representative quantitative data, detail essential experimental protocols, and visualize the core pathways and workflows.
The NLRP3 Inflammasome Signaling Pathway
NLRP3 inflammasome activation is a tightly regulated two-step process:
-
Signal 1 (Priming): The first signal is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate Toll-like receptors (TLRs).[5] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β.[6]
-
Signal 2 (Activation): A diverse range of secondary stimuli, including extracellular ATP, pore-forming toxins like nigericin, or crystalline substances, triggers the assembly of the inflammasome complex.[7][8] This signal often leads to cellular events like potassium (K+) efflux, which is a common trigger for NLRP3 activation.[1][8]
Upon activation, multiple NLRP3 proteins oligomerize and recruit the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.[9] Active caspase-1 then proteolytically cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms and cleaves Gasdermin D to induce pyroptosis, a lytic form of cell death.[8][10]
Selective NLRP3 inhibitors act directly on the NLRP3 protein. Many have been shown to bind within the central NACHT domain, stabilizing NLRP3 in an inactive conformation and preventing the ATPase activity required for its activation.[10][11] This direct inhibition prevents the recruitment of ASC and the subsequent activation of caspase-1.
Quantitative Data Presentation
The efficacy of a selective NLRP3 inhibitor is quantified by measuring its ability to reduce downstream markers of inflammasome activation. The half-maximal inhibitory concentration (IC50) is a key metric.
| Assay | Cell Type | Priming/Activation Stimuli | Representative IC50 | Description |
| IL-1β Secretion | Human THP-1 Macrophages | LPS / Nigericin | 10 - 100 nM | Measures the inhibition of mature IL-1β release into the supernatant, the primary endpoint of inflammasome activation. |
| IL-1β Secretion | Mouse BMDMs | LPS / ATP | 5 - 50 nM | Confirms potency in a primary murine cell model, which is often used in preclinical studies. |
| Caspase-1 Activity | Human PBMCs | LPS / MSU Crystals | 15 - 150 nM | Directly measures the enzymatic activity of cleaved caspase-1 in cell lysates using a fluorogenic substrate. |
| ASC Speck Formation | THP-1-ASC-GFP Reporter Cells | LPS / Nigericin | 20 - 200 nM | Quantifies the inhibition of ASC oligomerization, an upstream event in inflammasome assembly, via fluorescence microscopy. |
| Pyroptosis (LDH Release) | Mouse BMDMs | LPS / Nigericin | 50 - 500 nM | Measures the release of lactate dehydrogenase (LDH) as an indicator of pyroptotic cell death. |
Table 1: Representative quantitative efficacy data for a selective NLRP3 inhibitor. Values are illustrative and vary between specific compounds and experimental conditions.
Key Experimental Protocols
Accurate assessment of an NLRP3 inhibitor's impact on caspase-1 activation requires robust and standardized in vitro assays.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol details the core workflow for assessing inhibitor potency by measuring IL-1β release.
-
Cell Culture and Plating:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiate monocytes into macrophage-like cells by treating with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Plate the differentiated THP-1 cells in a 96-well plate at a density of 5x10^4 cells/well and allow them to adhere.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of the selective NLRP3 inhibitor in Opti-MEM.
-
After the priming phase, gently wash the cells and add the inhibitor-containing medium. Incubate for 30-60 minutes at 37°C.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator, such as 10 µM Nigericin or 5 mM ATP, directly to the wells containing the inhibitor.[13]
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant for analysis.
-
Quantify the concentration of mature IL-1β in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Caspase-1 Activity Assay
This assay directly measures the enzymatic function of activated caspase-1.
-
Following the activation step (4.1.4), lyse the cells with a suitable lysis buffer.
-
Incubate the cell lysate with a specific fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AMC).
-
Active caspase-1 will cleave the substrate, releasing a fluorescent molecule (AMC).
-
Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths. The signal intensity is directly proportional to caspase-1 activity.
ASC Speck Formation Assay
This microscopy-based assay visualizes the upstream assembly of the inflammasome.[14]
-
Use a reporter cell line that stably expresses ASC fused to a fluorescent protein (e.g., THP-1-ASC-GFP).
-
Perform the experimental steps as described in section 4.1.
-
After the activation step, fix the cells with paraformaldehyde.
-
Visualize the cells using a high-content imaging system or fluorescence microscope.
-
Quantify the percentage of cells containing a distinct fluorescent punctum (the "ASC speck") in each treatment condition. An effective inhibitor will significantly reduce the number of speck-positive cells.
Logical Relationship of Inhibition
The mechanism by which a selective inhibitor prevents caspase-1 activation can be visualized as a direct cause-and-effect cascade. The primary interaction of the inhibitor with the NLRP3 protein interrupts the entire downstream signaling pathway.
Conclusion
Selective NLRP3 inhibitors represent a promising class of anti-inflammatory agents. By directly binding to the NLRP3 sensor protein, these compounds effectively halt the assembly of the inflammasome complex. This targeted intervention prevents the auto-activation of pro-caspase-1, thereby blocking the maturation and release of potent inflammatory cytokines IL-1β and IL-18 and inhibiting pyroptotic cell death. The experimental protocols and quantitative assays detailed in this guide provide a robust framework for evaluating the efficacy of novel NLRP3 inhibitors, facilitating their development for both research and therapeutic applications in a wide range of NLRP3-driven diseases.
References
- 1. Inflammasome - Wikipedia [en.wikipedia.org]
- 2. Targeting the NLRP3 Inflammasome as a New Therapeutic Option for Overcoming Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NLRP3/Caspase-1 inflammasome activation is decreased in alveolar macrophages in patients with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. Increasing complexity of NLRP3 inflammasome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 10. Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency | Life Science Alliance [life-science-alliance.org]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
Preliminary Efficacy of Nlrp3-IN-34 (JC121): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of the NLRP3 inflammasome inhibitor Nlrp3-IN-34, also known as JC121 (CAS 16673-34-0). This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to support further research and development of this compound.
Core Efficacy Data
This compound (JC121) has demonstrated potent and selective inhibition of the NLRP3 inflammasome in various preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
In Vitro Efficacy of this compound (JC121)
| Parameter | Cell Type | Stimulation | Method | Result | Reference |
| IL-1β Release | Mouse Macrophages & Cardiomyocytes | LPS + ATP | ELISA | Inhibition of IL-1β release | [1][2] |
| J774A.1 Macrophages | LPS + ATP | ELISA | IC50 of 3.25 µM (for analog JC124) | [3][4] | |
| Caspase-1 Activity | Cardiomyocytes | ATP and Nigericin | Not Specified | Inhibition of caspase-1 activity | [3][5][6] |
| ASC Aggregation | Cardiomyocytes | ATP and Nigericin | Not Specified | Inhibition of ASC aggregation | [3][5][6] |
| Inflammatory Cell Death | Cardiomyocytes | ATP and Nigericin | Not Specified | Inhibition of inflammatory cell death | [5][6] |
| Selectivity | J774A.1 Macrophages | LPS + Flagellin (NLRC4) or LPS + poly(dA:dT) (AIM2) | ELISA | No significant inhibition of NLRC4 or AIM2 inflammasomes | [3] |
In Vivo Efficacy of this compound (JC121)
| Animal Model | Dosage | Readout | Result | Reference |
| Acute Myocardial Infarction (Mouse) | Not Specified | Infarct size, Cardiac caspase-1 activity | Reduced infarct size and inhibited caspase-1 activity | [1][2][3] |
| Peritonitis (Mouse) | Not Specified | Not Specified | Inhibition of NLRP3 activation | [1][2] |
| Doxorubicin-induced Cardiomyopathy (Mouse) | Not Specified | Interstitial fibrosis, Cardiac function | Reduced interstitial fibrosis and improved cardiac function | [4] |
| Western Diet-induced Cardiomyopathy (Mouse) | Not Specified | Interstitial fibrosis, Cardiac function | Reduced interstitial fibrosis and improved cardiac function | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from the available literature to guide the replication and further investigation of this compound's efficacy.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
Objective: To assess the inhibitory effect of this compound (JC121) on NLRP3 inflammasome activation in macrophages.
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or J774A.1 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound (JC121) dissolved in DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kit for mouse IL-1β
-
Reagents for Caspase-1 activity assay
-
Reagents for ASC oligomerization assay
Procedure:
-
Cell Seeding: Seed BMDMs or J774A.1 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (JC121) or vehicle (DMSO) for 30-60 minutes.
-
Activation: Stimulate the cells with a NLRP3 activator, such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60 minutes.
-
Supernatant Collection: Centrifuge the plates and collect the supernatants for analysis.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates or supernatants using a specific substrate-based assay.
-
ASC Oligomerization Assay: Lyse the cells and perform chemical cross-linking of ASC oligomers followed by Western blot analysis to detect ASC specks.
In Vivo Mouse Model of Acute Myocardial Infarction
Objective: To evaluate the therapeutic potential of this compound (JC121) in reducing myocardial infarct size.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (JC121) formulated for in vivo administration
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture for coronary artery ligation
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mice and provide mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
Ischemia and Reperfusion: Maintain the ligation for 30-60 minutes, followed by reperfusion (release of the ligature) for 24 hours.
-
Compound Administration: Administer this compound (JC121) or vehicle at a specified dose (e.g., intraperitoneally) at the onset of reperfusion.
-
Infarct Size Assessment: After 24 hours of reperfusion, euthanize the mice, excise the hearts, and slice them transversely. Stain the heart slices with TTC. The viable myocardium will stain red, while the infarcted area will remain pale.
-
Image Analysis: Capture images of the heart slices and quantify the infarct size as a percentage of the total left ventricular area.
In Vivo Mouse Model of Peritonitis
Objective: To assess the anti-inflammatory effect of this compound (JC121) in a model of sterile peritonitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (JC121) formulated for in vivo administration
-
Monosodium urate (MSU) crystals or Zymosan A
-
Phosphate-buffered saline (PBS)
Procedure:
-
Compound Administration: Pre-treat mice with this compound (JC121) or vehicle at a specified dose and route.
-
Induction of Peritonitis: Inject MSU crystals (1 mg in 0.5 mL PBS) or Zymosan A (1 mg in 0.5 mL PBS) intraperitoneally to induce peritonitis.
-
Peritoneal Lavage: After a defined period (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.
-
Cell Recruitment Analysis: Collect the peritoneal fluid and count the number of recruited inflammatory cells (e.g., neutrophils) using a hemocytometer or flow cytometry.
-
Cytokine Analysis: Measure the levels of inflammatory cytokines, such as IL-1β, in the peritoneal lavage fluid by ELISA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by this compound (JC121).
Caption: Experimental Workflow for In Vitro Evaluation of this compound (JC121).
Caption: Experimental Workflow for In Vivo Myocardial Infarction Model.
References
- 1. 16673-34-0 NLRP3i | Inflammasomes Inhibitors: R&D Systems [rndsystems.com]
- 2. 16673-34-0 NLRP3i | Inflammasomes | Tocris Bioscience [tocris.com]
- 3. preprints.org [preprints.org]
- 4. preprints.org [preprints.org]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
The Role of NLRP3-IN-34 in the Investigation of Autoinflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is a key driver of numerous autoinflammatory diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of NLRP3-IN-34, a small molecule inhibitor of the NLRP3 inflammasome, and its application in studying these debilitating conditions.
Introduction to this compound
This compound, also known as Compound T10, is a synthetic small molecule designed as a selective inhibitor of the NLRP3 inflammasome.[1] It has emerged as a valuable tool for researchers investigating the pathological roles of the NLRP3 inflammasome in various autoinflammatory and neurodegenerative diseases. By inhibiting the NLRP3 pathway, this compound allows for the elucidation of disease mechanisms and the preclinical assessment of NLRP3 inhibition as a therapeutic strategy.
Mechanism of Action
This compound exerts its inhibitory effect on the NLRP3 inflammasome, a multi-protein complex responsible for the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[2][3] The activation of this pathway is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2).[3] this compound has been shown to inhibit NLRP3 inflammasome-dependent IL-1β production, reactive oxygen species (ROS) generation, and subsequent pyroptotic cell death.[1] While the precise molecular binding site is not fully elucidated in the available literature, its action is consistent with interference in the inflammasome assembly and activation process.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in in vitro cell-based assays. This data is crucial for determining appropriate experimental concentrations and for comparing its efficacy with other known NLRP3 inhibitors.
| Cell Line | Activator(s) | Assay Readout | IC50 | Reference |
| J774A.1 (murine macrophages) | LPS + Nigericin | IL-1β production | 0.48 µM | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of studies utilizing this compound. Below are representative protocols for key experiments.
In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes the methodology for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in a macrophage cell line.
Cell Line: J774A.1 murine macrophages
Materials:
-
J774A.1 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (Compound T10)
-
DMSO (vehicle control)
-
Opti-MEM I reduced-serum medium
-
IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Replace the culture medium with fresh DMEM and prime the cells with LPS (1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Activation (Signal 2): Stimulate the cells with the NLRP3 activator, nigericin (10 µM), for 1 hour in Opti-MEM I medium.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment (LDH Assay): Measure the release of lactate dehydrogenase (LDH) in the supernatants as an indicator of pyroptotic cell death using an LDH cytotoxicity assay kit.
In Vivo Evaluation in a DSS-Induced Peritonitis Model
This protocol outlines the use of this compound in a murine model of dextran sulfate sodium (DSS)-induced peritonitis, a model relevant to inflammatory bowel disease.
Animal Model: C57BL/6 mice
Materials:
-
Dextran sulfate sodium (DSS)
-
This compound
-
Vehicle control
-
Phosphate-buffered saline (PBS)
-
ELISA kits for murine IL-1β and TNF-α
Procedure:
-
Induction of Peritonitis: Administer DSS intraperitoneally to induce peritonitis. The specific concentration and timing will need to be optimized for the experimental setup.
-
Inhibitor Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses prior to or following the DSS challenge. A vehicle control group should be included.
-
Sample Collection: At a predetermined time point after DSS administration, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with cold PBS. Collect blood via cardiac puncture to obtain serum.
-
Cytokine Analysis: Centrifuge the peritoneal lavage fluid and serum to remove cells and debris. Measure the levels of IL-1β and other relevant inflammatory cytokines (e.g., TNF-α) in the supernatant and serum using ELISA kits.
-
Cell Infiltration Analysis: Analyze the cellular composition of the peritoneal lavage fluid using flow cytometry to quantify the infiltration of immune cells, such as neutrophils and macrophages.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in NLRP3 inflammasome activation and its inhibition by this compound, as well as the experimental workflows, can aid in understanding and experimental design.
References
Unveiling the Potential: A Technical Guide to the Basic Research Applications of NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), orchestrates a potent inflammatory response. This response is primarily mediated through the activation of caspase-1, which in turn processes pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][2][3][4][5] Dysregulation of the NLRP3 inflammasome has been implicated in a broad spectrum of inflammatory and autoimmune diseases, making it a highly attractive target for therapeutic intervention. This guide provides an in-depth overview of the basic research applications of NLRP3 inhibitors, focusing on their mechanism of action, experimental evaluation, and potential in preclinical studies. While specific data for a compound designated "Nlrp3-IN-34" is not publicly available, this document will serve as a comprehensive technical resource for researchers working with any novel NLRP3 inhibitor.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by signals from pattern recognition receptors like Toll-like receptors (TLRs), which leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB signaling pathway.[2][5] The second step, or activation, is triggered by a diverse range of stimuli, including ATP, crystalline substances, and microbial toxins. This leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3][4] This proximity-induced activation of caspase-1 results in the cleavage and secretion of mature IL-1β and IL-18, as well as the induction of a pro-inflammatory form of cell death known as pyroptosis.[3]
Caption: Canonical NLRP3 inflammasome activation pathway and point of intervention for a hypothetical inhibitor.
In Vitro Evaluation of NLRP3 Inhibitors
A series of well-established in vitro assays are crucial for the initial characterization and validation of novel NLRP3 inhibitors. These assays typically utilize primary immune cells, such as bone marrow-derived macrophages (BMDMs), or immortalized macrophage cell lines like THP-1 cells.
Key In Vitro Assays
| Assay | Purpose | Typical Readout | Common Inducers |
| IL-1β Release Assay | To measure the inhibition of mature IL-1β secretion, the primary downstream product of NLRP3 inflammasome activation. | ELISA, Western Blot | Priming: LPSActivation: Nigericin, ATP, MSU crystals |
| Caspase-1 Activity Assay | To assess the direct inhibition of caspase-1 activation. | Western Blot for cleaved caspase-1 (p20 subunit), Fluorometric activity assays | Priming: LPSActivation: Nigericin, ATP |
| ASC Speck Formation Assay | To visualize and quantify the formation of the ASC pyroptosome, a hallmark of inflammasome assembly. | Immunofluorescence microscopy, Flow cytometry | Priming: LPSActivation: Nigericin |
| Pyroptosis/Cell Viability Assay | To measure the inhibition of inflammasome-induced cell death. | LDH release assay, Propidium iodide staining | Priming: LPSActivation: Nigericin |
| Selectivity Assays | To determine if the inhibitor is specific to the NLRP3 inflammasome and does not affect other inflammasomes (e.g., NLRC4, AIM2) or general inflammatory pathways. | Measure IL-1β release in response to specific activators of other inflammasomes (e.g., flagellin for NLRC4). Measure TNF-α or IL-6 release. | NLRC4: LPS + FlagellinAIM2: LPS + poly(dA:dT)General Inflammation: LPS alone |
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel NLRP3 inhibitor.
Caption: A generalized experimental workflow for the in vitro evaluation of an NLRP3 inhibitor.
In Vivo Evaluation of NLRP3 Inhibitors
Following successful in vitro characterization, promising NLRP3 inhibitors are advanced to in vivo studies using animal models of NLRP3-driven diseases. These studies are essential to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context.
Common In Vivo Models for NLRP3 Inhibitor Testing
| Disease Model | Induction Method | Key Readouts |
| Peritonitis | Intraperitoneal injection of MSU crystals or LPS + ATP | Peritoneal lavage fluid analysis (cell counts, cytokine levels), serum cytokine levels |
| Gouty Arthritis | Intra-articular injection of MSU crystals | Joint swelling, histological analysis of joint inflammation, cytokine levels in synovial fluid |
| Type 2 Diabetes | High-fat diet feeding in mice | Glucose tolerance tests, insulin resistance, pancreatic islet histology |
| Atherosclerosis | Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet | Aortic plaque size, lipid deposition, inflammatory markers in the aorta |
| Neuroinflammation (e.g., Alzheimer's-like pathology) | Transgenic mouse models (e.g., APP/PS1) | Cognitive function tests (e.g., Morris water maze), amyloid-beta plaque load, microglial activation, brain cytokine levels |
Experimental Protocol: In Vivo MSU-Induced Peritonitis Model
This model is frequently used to assess the acute in vivo efficacy of NLRP3 inhibitors.
-
Animal Model: C57BL/6 mice are commonly used.
-
Inhibitor Administration: The NLRP3 inhibitor or vehicle is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
Induction of Peritonitis: Mice are injected intraperitoneally with a sterile suspension of monosodium urate (MSU) crystals.[6]
-
Sample Collection: After a specific time (e.g., 4-6 hours), mice are euthanized, and peritoneal lavage fluid is collected. Blood samples are also collected for serum analysis.
-
Analysis:
-
Cell Infiltration: Peritoneal lavage fluid is analyzed by flow cytometry to quantify the influx of inflammatory cells, particularly neutrophils.
-
Cytokine Levels: IL-1β levels in the peritoneal lavage fluid and serum are measured by ELISA.
-
Other Inflammatory Markers: Levels of other cytokines and chemokines can also be assessed.
-
Conclusion
The systematic evaluation of novel NLRP3 inflammasome inhibitors, from in vitro characterization to in vivo efficacy studies, is a cornerstone of modern drug discovery in the field of inflammation. The experimental protocols and assays outlined in this guide provide a robust framework for researchers to elucidate the mechanism of action, potency, and therapeutic potential of new chemical entities targeting the NLRP3 inflammasome. While the specific compound "this compound" remains to be publicly characterized, the methodologies described herein are universally applicable and will be instrumental in advancing the next generation of NLRP3-targeted therapeutics.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Interaction of NLRP3 Inflammasome Inhibitors with ASC Oligomerization
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "NLRP3-IN-34" did not yield any specific information regarding its mechanism of action or experimental data. To fulfill the core requirements of this request for a detailed technical guide, this document will focus on the well-characterized and potent NLRP3 inhibitor, MCC950 , as a representative example of a compound that modulates NLRP3 activity and subsequent ASC oligomerization.
Introduction to the NLRP3 Inflammasome and ASC Oligomerization
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a crucial component of the innate immune system, responsible for detecting a wide array of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Its activation is a tightly regulated two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway.[1]
-
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and microbial toxins, can provide the second signal. This leads to the assembly of the NLRP3 inflammasome complex.[1]
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC). This recruitment is a critical event, leading to the polymerization of ASC into a large, singular structure known as the ASC "speck".[2] This ASC speck then serves as a platform for the recruitment and activation of pro-caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[2]
MCC950: A Potent and Specific NLRP3 Inhibitor
MCC950 is a diarylsulfonylurea-containing compound that has been extensively studied as a potent and selective inhibitor of the NLRP3 inflammasome.[3] Its mechanism of action has been elucidated to be a direct interaction with the NLRP3 protein.
Mechanism of Action
MCC950 directly targets the NACHT domain of NLRP3, specifically binding to the Walker B motif.[4][5] This interaction inhibits the intrinsic ATPase activity of NLRP3, which is essential for its conformational change and subsequent oligomerization.[3][4] By preventing NLRP3 oligomerization, MCC950 effectively blocks the recruitment of ASC and the formation of the ASC speck, thereby halting the downstream inflammatory cascade.[2][3]
Quantitative Data on MCC950 Activity
The inhibitory potency of MCC950 has been quantified across various cell types and experimental set-ups. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in blocking key events in the NLRP3 inflammasome pathway.
| Assay | Cell Type | Stimulus | IC50 Value | Reference |
| IL-1β Release | Mouse Bone Marrow-Derived Macrophages (BMDM) | ATP | ~7.5 nM | [2] |
| IL-1β Release | Human Monocyte-Derived Macrophages (HMDM) | ATP | ~8.1 nM | [2] |
| IL-1β Release | THP-1 cells | Nigericin | 26 nM | [6] |
| IL-1β Release | THP-1 cells | MSU Crystals | 24 nM | [6] |
| IL-18 Release | THP-1 cells | Not Specified | 33 nM | [6] |
| ASC Speck Formation | Undifferentiated THP-1 cells | Not Specified | 3 nM | [7] |
| ASC Speck Formation | Differentiated THP-1 cells | Not Specified | 60 nM | [7] |
| ASC Speck Formation | ASC-mCherry iBMDM cells | Nigericin | 45 nM | [8] |
| IL-1β Release | Muckle-Wells Syndrome Patient PBMCs | LPS | 70.4 nM | [9] |
| IL-1β Release | Healthy Donor PBMCs | LPS + Nigericin | 41.3 nM | [9] |
| IL-1β Release | Human Whole Blood | LPS + Nigericin | 627 nM | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of NLRP3 inhibitors like MCC950 with ASC oligomerization and downstream inflammatory signaling.
ASC Speck Formation Assay (Immunofluorescence)
This assay visualizes the formation of ASC specks within cells, a direct indicator of inflammasome activation.
Materials:
-
Immortalized bone marrow-derived macrophages (iBMDMs) expressing ASC-mCherry
-
Lipopolysaccharide (LPS)
-
Nigericin
-
MCC950
-
Paraformaldehyde (PFA)
-
DAPI stain
-
High-content imaging system
Protocol:
-
Seed ASC-mCherry iBMDMs in a 96-well plate at a density of 10,000 cells per well and allow them to adhere.[8]
-
Pre-treat the cells with varying concentrations of MCC950 for 30 minutes.
-
Prime the cells with 1 µg/mL LPS for 2 hours.[8]
-
Stimulate the cells with 10 µM nigericin for 2 hours to induce NLRP3 activation.[8]
-
Fix the cells with 4% PFA.
-
Stain the cell nuclei with DAPI.
-
Image the plate using a high-content imaging system, capturing fluorescence in the red (ASC-mCherry) and blue (DAPI) channels.
-
Quantify the number of ASC specks per cell or as a percentage of total cells.
Caspase-1 Activity Assay (Luminescence-based)
This assay measures the enzymatic activity of caspase-1, a key downstream effector of the NLRP3 inflammasome.
Materials:
-
THP-1 monocytes
-
Phorbol 12-myristate 13-acetate (PMA)
-
LPS
-
Nigericin or ATP
-
MCC950
-
Caspase-Glo® 1 Inflammasome Assay kit
Protocol:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by treating with PMA for 48-72 hours.[10]
-
Prime the differentiated THP-1 cells with LPS for 3 hours.
-
Pre-treat the cells with MCC950 for 30 minutes.
-
Stimulate the cells with an NLRP3 activator (e.g., nigericin or ATP) for the recommended time.[10]
-
Add the Caspase-Glo® 1 Reagent to each well, which contains a specific caspase-1 substrate linked to a pro-luminescent molecule.[10]
-
Incubate at room temperature for 1 hour to allow for substrate cleavage and signal generation.
-
Measure the luminescence using a plate reader. The light output is proportional to the caspase-1 activity.
IL-1β Release Assay (ELISA)
This assay quantifies the amount of mature IL-1β secreted from cells, a primary outcome of NLRP3 inflammasome activation.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
LPS
-
Nigericin
-
MCC950
-
Human IL-1β ELISA kit
Protocol:
-
Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.
-
Seed the PBMCs in a 96-well plate.
-
Prime the cells with LPS for 4 hours.[11]
-
Add different concentrations of MCC950 30 minutes before and during LPS stimulation.[11]
-
For healthy donor cells, stimulate with 5 µM nigericin for 30 minutes.[11]
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Perform the IL-1β ELISA on the supernatants according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the concentration of IL-1β based on a standard curve.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. invivogen.com [invivogen.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inflammasomelab.com [inflammasomelab.com]
- 5. MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 10. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.sg]
- 11. MCC950 closes the active conformation of NLRP3 to an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of NLRP3-IN-34
Disclaimer: Information regarding a specific molecule designated "NLRP3-IN-34" is not available in the public domain as of the last update. The following application notes and protocols are based on established methodologies for the in vitro characterization of novel NLRP3 inflammasome inhibitors. Researchers should adapt these protocols based on the specific physicochemical properties of their compound of interest.
I. Application Notes
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2][3][4] It responds to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][3] Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1.[5] Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[1][2][6] Additionally, caspase-1 can cleave gasdermin D (GSDMD), leading to a form of inflammatory cell death known as pyroptosis.[1][4][5] Dysregulation and over-activation of the NLRP3 inflammasome are implicated in a variety of inflammatory diseases.[1][2][6]
Mechanism of Action of NLRP3 Inhibitors
NLRP3 inhibitors are small molecules designed to interfere with the activation or assembly of the NLRP3 inflammasome.[2][6] These compounds can act at various points in the signaling cascade, such as directly binding to the NLRP3 protein to prevent its conformational changes and oligomerization, or inhibiting its ATPase activity which is essential for activation.[6][7] The goal of these inhibitors is to reduce the downstream effects of inflammasome activation, namely the release of IL-1β and IL-18 and the induction of pyroptosis.[2]
Key In Vitro Applications of this compound
-
Primary Screening and Potency Determination: Assess the ability of this compound to inhibit IL-1β release from immune cells, and determine its half-maximal inhibitory concentration (IC50).
-
Mechanism of Action Studies: Investigate at which step this compound inhibits the inflammasome pathway (e.g., upstream signaling, direct NLRP3 binding, or downstream caspase-1 activity).
-
Selectivity Profiling: Evaluate the specificity of this compound for the NLRP3 inflammasome compared to other inflammasomes like NLRC4 or AIM2.[7][8]
-
Cytotoxicity Assessment: Determine the concentration range at which this compound is non-toxic to cells to ensure that observed inhibitory effects are not due to general cell death.[9]
II. Quantitative Data Summary
As no specific data for "this compound" exists, the following table summarizes reported IC50 values for other known NLRP3 inhibitors to provide a reference for expected potency.
| Compound | Cell Type | Assay Readout | IC50 Value |
| IZD334 | Porcine Whole Blood | IL-1β Release | 0.350 µM |
| NBC6 | Not Specified | IL-1β Release | 0.57 µM |
| BC7 | Not Specified | IL-1β Release | 1.16 µM |
| BC23 | Not Specified | IL-1β Release | 2.29 µM |
Table 1: Reference IC50 values for various NLRP3 inhibitors. Data sourced from in vitro studies.[6][10][11]
III. Visualized Pathways and Workflows
IV. Experimental Protocols
This protocol describes the canonical two-step activation of the NLRP3 inflammasome in human THP-1 monocytic cells and its inhibition by this compound.[1][5]
Materials:
-
THP-1 cell line
-
RPMI-1640 medium with 10% FBS, Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (dissolved in DMSO)
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Differentiation:
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 96-well plate.
-
Add PMA to a final concentration of 50-100 nM.
-
Incubate for 48-72 hours. Differentiated cells will become adherent.
-
After incubation, gently aspirate the PMA-containing medium, wash once with warm PBS, and add fresh, serum-free medium. Allow cells to rest for 24 hours before the experiment.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
After the priming step, add the desired concentrations of this compound to the wells.
-
Include a vehicle control (DMSO only).
-
Incubate for 1 hour at 37°C.[1]
-
-
Activation (Signal 2):
-
Prepare a working solution of an NLRP3 activator like Nigericin (5-10 µM) or ATP (1-5 mM).
-
Add the activator to the wells.
-
Include control wells: untreated cells, cells with LPS only, and cells with LPS + activator (positive control).
-
Incubate for 1-2 hours at 37°C.[1]
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants for analysis of secreted IL-1β (Protocol 2) and LDH (Protocol 3).
-
The remaining adherent cells can be lysed for cell viability assessment (Protocol 4).
-
This protocol measures the concentration of mature IL-1β in the collected cell culture supernatants.
Materials:
-
Human IL-1β ELISA Kit (follow manufacturer’s instructions)
-
Collected cell culture supernatants (from Protocol 1)
-
Microplate reader capable of measuring absorbance at 450 nm
Methodology:
-
Preparation:
-
Bring all ELISA kit reagents to room temperature.
-
Prepare wash buffers, standards, and detection antibodies as per the kit's manual.[13][14]
-
Create a standard curve using the provided recombinant human IL-1β standard. This typically involves a serial dilution to generate a range of known concentrations (e.g., 0-500 pg/mL).[15]
-
-
ELISA Procedure (Sandwich ELISA Principle): [13][14]
-
Add 50-100 µL of the standards and collected cell culture supernatants to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time specified in the kit protocol (usually 1-2 hours at room temperature).
-
Wash the wells multiple times with the wash buffer to remove unbound substances.[16]
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the wells again.
-
Add Streptavidin-HRP conjugate to each well and incubate. This enzyme will bind to the detection antibody.
-
Wash the wells a final time to remove unbound enzyme.
-
Add the TMB substrate solution. The HRP enzyme will catalyze a color change, which is proportional to the amount of IL-1β present.[14]
-
Stop the reaction by adding the Stop Solution. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Use the standard curve to interpolate the concentration of IL-1β in your experimental samples.
-
Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the positive control (LPS + Activator).
-
This protocol measures the activity of lactate dehydrogenase (LDH) released into the supernatant from damaged cells, which is an indicator of pyroptotic cell death.[9]
Materials:
-
LDH Cytotoxicity Assay Kit
-
Collected cell culture supernatants (from Protocol 1)
-
Microplate reader
Methodology:
-
Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Lyse a set of control wells (e.g., LPS-primed only) with the lysis buffer provided in the kit. This represents 100% cell death.[17]
-
-
Assay Procedure:
-
Follow the manufacturer’s instructions for the LDH assay kit.
-
Typically, this involves transferring a portion of the cell culture supernatant to a new 96-well plate.[12]
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time (usually 20-30 minutes), protected from light.
-
Add the stop solution if required by the kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
-
-
Determine the effect of this compound on LDH release.
-
This protocol assesses whether this compound itself is toxic to the cells, ensuring that any observed decrease in IL-1β is not simply due to the compound killing the cells.
Materials:
-
Cell Counting Kit-8 (CCK-8) or WST-1 Assay Kit
-
Cells remaining in the plate from Protocol 1 (or a parallel plate treated identically)
-
Microplate reader
Methodology:
-
Procedure:
-
After collecting the supernatants in Protocol 1, gently wash the adherent cells with 100 µL of PBS.
-
Add 100 µL of fresh medium to each well.
-
Add 10 µL of the CCK-8 or WST-1 reagent to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time depends on the cell type and density.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm.[9]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells:
-
% Cell Viability = (Sample Abs / Control Abs) * 100[9]
-
-
This will determine the cytotoxic concentration 50 (CC50) of this compound. An ideal inhibitor should have an IC50 for NLRP3 inhibition that is significantly lower than its CC50.
-
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. NLRP3 Inflammasome Activation-Mediated Pyroptosis Aggravates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NLRP3-Inflammasome Inhibition with IZD334 Does Not Reduce Cardiac Damage in a Pig Model of Myocardial Infarction [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. ibl-international.com [ibl-international.com]
- 16. abcam.com [abcam.com]
- 17. protocols.io [protocols.io]
Application Notes and Protocols for Nlrp3-IN-34 in a Mouse Model of Peritonitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peritonitis, an inflammation of the peritoneum, is a serious condition often triggered by bacterial infections, leading to a robust inflammatory response. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome plays a pivotal role in orchestrating this inflammatory cascade. Upon activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates caspase-1. This leads to the maturation and secretion of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and IL-18, which drive the recruitment of immune cells and amplify the inflammatory response.[1][2][3] Given its central role, the NLRP3 inflammasome has emerged as a key therapeutic target for inflammatory diseases.[2][4][5]
Nlrp3-IN-34 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome.[1] It has been shown to inhibit reactive oxygen species (ROS) production and NLRP3-dependent IL-1β secretion, with an in vitro IC50 of 0.48 μM in J774A.1 macrophage cells.[1] Furthermore, this compound has demonstrated anti-inflammatory activity in a mouse model of dextran sulfate sodium (DSS)-induced peritonitis, highlighting its potential as a tool to investigate the role of the NLRP3 inflammasome in peritonitis and as a lead compound for the development of novel anti-inflammatory therapeutics.[1]
These application notes provide a detailed protocol for utilizing this compound in a lipopolysaccharide (LPS)-induced mouse model of peritonitis, a well-established and reproducible model for studying acute inflammation.
Data Presentation
Table 1: In Vitro and In Vivo Properties of this compound
| Property | Description | Reference |
| Target | NLRP3 Inflammasome | [1] |
| Mechanism of Action | Inhibits ROS production and NLRP3-dependent IL-1β production. | [1] |
| In Vitro Potency (IC50) | 0.48 μM for IL-1β production in J774A.1 cells. | [1] |
| In Vivo Efficacy | Exhibits anti-inflammatory activity in a DSS-induced peritonitis model. | [1] |
Table 2: Expected Quantitative Outcomes in an LPS-Induced Peritonitis Mouse Model
| Group | Treatment | Peritoneal Lavage Fluid (PLF) Total Cell Count (x 10^6 cells/mL) | Peritoneal Lavage Fluid (PLF) Neutrophil Count (x 10^6 cells/mL) | PLF IL-1β Concentration (pg/mL) | PLF TNF-α Concentration (pg/mL) |
| 1 | Vehicle Control | 0.5 ± 0.1 | 0.1 ± 0.05 | < 10 | < 20 |
| 2 | LPS (10 mg/kg) | 15.0 ± 2.5 | 12.0 ± 2.0 | 800 ± 150 | 1200 ± 200 |
| 3 | LPS (10 mg/kg) + this compound (20 mg/kg) | 7.0 ± 1.5 | 5.5 ± 1.0 | 250 ± 50 | 700 ± 100 |
| 4 | This compound (20 mg/kg) only | 0.6 ± 0.2 | 0.1 ± 0.05 | < 10 | < 20 |
Data are presented as mean ± standard deviation and are hypothetical yet representative of expected results based on the known effects of NLRP3 inhibition.
Experimental Protocols
Induction of Peritonitis in Mice (LPS Model)
This protocol describes the induction of acute peritonitis in mice using lipopolysaccharide (LPS).
Materials:
-
C57BL/6 mice (8-12 weeks old, male or female)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Insulin syringes with 28-30G needles
Procedure:
-
Animal Acclimatization: House the mice in a specific pathogen-free facility for at least one week before the experiment to allow for acclimatization. Provide ad libitum access to food and water.
-
Preparation of LPS Solution: Prepare a stock solution of LPS at 1 mg/mL in sterile, endotoxin-free PBS. On the day of the experiment, dilute the stock solution with sterile PBS to the final working concentration for injection. A typical dose for inducing robust peritonitis is 10 mg/kg body weight.[6]
-
LPS Administration: Weigh each mouse to determine the precise volume of the LPS solution to be injected. Administer the LPS solution via intraperitoneal (i.p.) injection. For a 25g mouse receiving a 10 mg/kg dose, this would be 250 µL of a 1 mg/mL LPS solution.
-
Control Group: For the vehicle control group, inject an equivalent volume of sterile PBS intraperitoneally.
-
Monitoring: Monitor the mice for signs of distress, such as lethargy, ruffled fur, and hunched posture. The inflammatory response typically peaks between 4 to 6 hours post-LPS injection.
Preparation and Administration of this compound
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO, and subsequent dilution in sterile PBS or saline containing a solubilizing agent like Tween 80 or PEG400). The optimal vehicle should be determined based on the manufacturer's recommendations and preliminary solubility tests.
-
Sterile syringes and needles
Procedure:
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO).
-
Further dilute the stock solution in a sterile vehicle appropriate for in vivo administration to the desired final concentration. A final DMSO concentration of <5% is generally recommended for i.p. injections to minimize solvent toxicity.
-
A starting dose of 10-40 mg/kg can be considered, based on doses used for other NLRP3 inhibitors like MCC950 in similar models.[7][8][9][10] A dose-response study is highly recommended to determine the optimal effective dose of this compound.
-
-
Administration of this compound:
-
Administer this compound via intraperitoneal (i.p.) injection.
-
The timing of administration is critical. For a prophylactic effect, this compound can be administered 30-60 minutes before the LPS challenge. For a therapeutic effect, it can be administered after the LPS injection, although the therapeutic window may be narrow.
-
For the control groups, administer the vehicle solution at the same volume and time points.
-
Assessment of Inflammatory Response
This protocol outlines the collection of peritoneal lavage fluid and subsequent analysis of immune cell infiltration and cytokine levels.
Materials:
-
Sterile PBS
-
EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope
-
Flow cytometer and relevant antibodies (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
-
ELISA kits for IL-1β and TNF-α
-
96-well plates
Procedure:
-
Collection of Peritoneal Lavage Fluid (PLF):
-
At a predetermined time point after LPS injection (e.g., 4-6 hours), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Make a small midline incision in the abdominal skin to expose the peritoneal wall.
-
Carefully inject 5-10 mL of cold, sterile PBS containing 2 mM EDTA into the peritoneal cavity using a 25G needle.
-
Gently massage the abdomen for 30 seconds to dislodge the cells.
-
Aspirate the peritoneal lavage fluid using a syringe.
-
-
Immune Cell Analysis:
-
Centrifuge the collected PLF at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer or an automated cell counter.
-
For differential cell counting, prepare cytospin slides and stain with a Wright-Giemsa stain to identify neutrophils and macrophages based on their morphology.
-
Alternatively, use flow cytometry with specific cell surface markers for more accurate quantification of different immune cell populations.
-
-
Cytokine Measurement:
-
Use the supernatant from the centrifuged PLF for cytokine analysis.
-
Measure the concentrations of IL-1β and TNF-α in the PLF supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Visualizations
Caption: NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the mouse model of peritonitis.
Caption: Logical relationship of the experimental study design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a selective NLRP3-targeting compound with therapeutic activity in MSU-induced peritonitis and DSS-induced acute intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. MCC950 improves lipopolysaccharide‑induced systemic inflammation in mice by relieving pyroptosis in blood neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 9. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nlrp3-IN-34 for NLRP3 Inflammasome Inhibition in THP-1 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nlrp3-IN-34, a potent and selective inhibitor of the NLRP3 inflammasome, in experiments involving the human monocytic cell line THP-1. This document outlines the mechanism of action, protocols for cell culture and inflammasome activation, and methods for assessing the inhibitory effects of this compound.
Introduction to this compound and the THP-1 Cell Line
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound is a small molecule inhibitor that specifically targets the NLRP3 inflammasome, thereby blocking downstream inflammatory signaling.
The THP-1 cell line, a human monocytic leukemia cell line, is a widely used in vitro model for studying the NLRP3 inflammasome. These cells can be differentiated into macrophage-like cells, which are key players in the inflammatory process, by treatment with phorbol 12-myristate 13-acetate (PMA). Upon differentiation, THP-1 cells can be stimulated to activate the NLRP3 inflammasome through a canonical two-signal pathway: a priming signal (e.g., lipopolysaccharide, LPS) to upregulate the expression of NLRP3 and pro-IL-1β, followed by an activation signal (e.g., nigericin or ATP) that triggers the assembly of the inflammasome complex.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the suppression of reactive oxygen species (ROS) production, a key upstream event in NLRP3 activation, and the subsequent inhibition of NLRP3 inflammasome-dependent IL-1β production and pyroptosis, a form of pro-inflammatory cell death. While the IC50 for IL-1β production in the murine macrophage cell line J774A.1 has been reported to be 0.48 µM, the precise IC50 in THP-1 cells requires empirical determination.
Data Presentation: Efficacy of NLRP3 Inhibitors in THP-1 Cells
To accurately assess the potency of this compound in THP-1 cells, a dose-response study is recommended. The following tables provide examples of how to structure the quantitative data obtained from such experiments, using reported data for other NLRP3 inhibitors in THP-1 cells as a reference.
Table 1: Dose-Dependent Inhibition of IL-1β Release by an NLRP3 Inhibitor (Example: MCC950) in PMA-Differentiated THP-1 Cells
| Inhibitor Concentration (µM) | IL-1β Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1500 ± 120 | 0 |
| 0.01 | 1250 ± 100 | 16.7 |
| 0.1 | 750 ± 60 | 50 |
| 1 | 200 ± 25 | 86.7 |
| 10 | 50 ± 10 | 96.7 |
Note: Data are hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Table 2: IC50 Values of NLRP3 Inhibitors in THP-1 Cells
| Inhibitor | Target Readout | Cell Type | Activation Stimuli | IC50 | Reference |
| This compound | IL-1β Production | J774A.1 | LPS + Nigericin | 0.48 µM | [1] |
| MCC950 | IL-1β Release | THP-1 | LPS + Nigericin | ~0.1 µM | |
| Novel Inhibitor 7 | IL-1β Release | THP-1 | LPS + Nigericin | 26 nM | |
| Novel Inhibitor 7 | IL-18 Release | THP-1 | LPS + Nigericin | 33 nM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well tissue culture plates
Protocol:
-
Culture THP-1 monocytes in suspension in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL.
-
To differentiate, seed THP-1 cells into the desired culture plates at a density of 5 x 10^5 cells/mL.
-
Add PMA to a final concentration of 50-100 ng/mL (or 80-160 nM).
-
Incubate for 48-72 hours. Differentiated cells will become adherent and exhibit a macrophage-like morphology.
-
After differentiation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS.
-
Add fresh, PMA-free complete RPMI-1640 medium to the cells.
NLRP3 Inflammasome Activation and Inhibition with this compound
Materials:
-
Differentiated THP-1 cells
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt or ATP
-
This compound
-
DMSO (vehicle for this compound)
-
Opti-MEM™ I Reduced Serum Medium
Protocol:
-
Priming (Signal 1):
-
Replace the culture medium with fresh complete RPMI-1640 medium containing LPS at a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor to the desired final concentrations in serum-free medium (e.g., Opti-MEM™). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
After the LPS priming step, gently wash the cells once with warm PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add nigericin to a final concentration of 5-10 µM or ATP to a final concentration of 5 mM directly to the wells containing the inhibitor.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatants for cytokine analysis (e.g., IL-1β ELISA).
-
Lyse the cells for subsequent analysis, such as caspase-1 activity assay or Western blotting.
-
Measurement of IL-1β Secretion by ELISA
Materials:
-
Human IL-1β ELISA kit
-
Collected cell culture supernatants
-
Microplate reader
Protocol:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add the collected cell culture supernatants (and standards) to the wells of the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody and substrate as per the kit protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
Caspase-1 Activity Assay
Materials:
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
Cell lysates
-
Microplate reader
Protocol:
-
Lyse the cells using the lysis buffer provided in the kit.
-
Follow the manufacturer's protocol to measure caspase-1 activity in the cell lysates.
-
Typically, the assay involves the cleavage of a specific caspase-1 substrate, leading to the release of a fluorescent or colorimetric molecule.
-
Measure the signal using a microplate reader.
-
Quantify caspase-1 activity relative to the protein concentration of the lysate.
Western Blot Analysis
Materials:
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Primary antibodies against NLRP3, ASC, pro-caspase-1, cleaved caspase-1 (p20), and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities relative to the loading control.
Cell Viability Assay (MTT or LDH)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH cytotoxicity assay kit
-
DMSO (for MTT assay)
-
Microplate reader
Protocol (MTT Assay):
-
After the experimental treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol (LDH Assay):
-
Collect the cell culture supernatants.
-
Follow the manufacturer's protocol to measure the activity of lactate dehydrogenase (LDH) released from damaged cells.
-
Measure the absorbance at the specified wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Visualization of Experimental Design and Signaling Pathways
To facilitate a clear understanding of the experimental workflow and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.
References
Application Notes and Protocols for NLRP3-IN-34 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLRP3-IN-34, also known as NLRP3 Inflammasome Inhibitor I (CAS 16673-34-0), is a selective and potent inhibitor of the NLRP3 inflammasome.[1][2] As an intermediate in the synthesis of glyburide, it lacks the cyclohexylurea moiety responsible for the hypoglycemic effects of the parent compound, making it a valuable tool for in vivo studies of NLRP3-mediated inflammation without impacting glucose metabolism.[1][2][3] Preclinical studies have demonstrated its efficacy in various animal models of inflammatory diseases.[4]
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of this compound in animal studies, based on currently available scientific literature.
Mechanism of Action
This compound specifically targets the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune system.[1] Upon activation by a wide range of stimuli, the NLRP3 inflammasome facilitates the cleavage of pro-caspase-1 into its active form.[5] Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[5] this compound is suggested to interfere with downstream events in inflammasome activation, such as the conformational changes in NLRP3 or its interaction with the adaptor protein ASC.[1] Importantly, it does not inhibit other inflammasomes like AIM2 or NLRC4.[1]
Figure 1: Simplified NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes the quantitative data for this compound dosage and administration in various animal models as reported in the literature.
| Animal Model | Disease Model | Dosage | Administration Route | Vehicle | Key Findings |
| Mouse | Acute Myocardial Infarction (Ischemia/Reperfusion) | 100 mg/kg | Not specified in abstract | Not specified in abstract | Reduced infarct size by >40% and troponin I levels by >70%; Inhibited caspase-1 activity in the heart by >90%[2][6] |
| Mouse | Acute Peritonitis (Zymosan A-induced) | 5, 20, 100 mg/kg | Not specified in abstract | DMSO | Dose-dependent reduction in leukocyte infiltration into the peritoneal cavity[3] |
| Mouse | Cardiomyopathy (Western diet-induced) | 100 mg/kg | In chow | Not specified in abstract | Prevented systolic and diastolic dysfunction[4] |
| Mouse | Experimental Pericarditis | Not specified in abstract | Not specified in abstract | Not specified in abstract | Reduced pericardial effusion and thickening[4] |
| Mouse | Non-reperfused Myocardial Infarction | Not specified in abstract | Not specified in abstract | Not specified in abstract | Ameliorated cardiac function[1][4] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Acute Myocardial Infarction
This protocol is based on methodologies described for studying myocardial ischemia-reperfusion injury.[3]
1. Animal Model:
-
Adult male C57BL/6 mice, 8-12 weeks old.
2. Myocardial Ischemia-Reperfusion (I/R) Surgery:
-
Anesthetize the mouse with a suitable anesthetic (e.g., isoflurane).
-
Intubate and ventilate the mouse.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically induced for 30-60 minutes.
-
Release the suture to allow for reperfusion. Reperfusion is typically allowed for 24 hours or longer.
3. Preparation and Administration of this compound:
-
Formulation: For intraperitoneal (IP) injection, this compound can be dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO).[3] A stock solution can be prepared and then diluted to the final desired concentration. For oral administration, it can be mixed with chow.[4]
-
Dosage: A dose of 100 mg/kg has been shown to be effective.[2][4]
-
Administration: Administer this compound (or vehicle control) via IP injection 30 minutes prior to reperfusion or as a delayed treatment 60 minutes after the start of reperfusion.[4]
4. Assessment of Efficacy:
-
Infarct Size Measurement: After the reperfusion period, euthanize the mice and excise the hearts. Stain the heart slices with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
Cardiac Troponin I Levels: Collect blood samples at the end of the experiment and measure plasma cardiac troponin I levels using an ELISA kit as a marker of cardiac injury.
-
Caspase-1 Activity Assay: Homogenize heart tissue samples and measure caspase-1 activity using a commercially available colorimetric or fluorometric assay kit.
Protocol 2: Evaluation of this compound in a Mouse Model of Acute Peritonitis
This protocol is adapted from studies investigating zymosan-induced peritonitis.[3]
1. Animal Model:
-
Adult male C57BL/6 mice, 8-12 weeks old.
2. Induction of Peritonitis:
-
Inject Zymosan A (e.g., 1 mg in sterile saline) intraperitoneally into the mice to induce peritonitis.
3. Preparation and Administration of this compound:
-
Formulation: Dissolve this compound in a suitable vehicle like DMSO.[3]
-
Dosage: A dose-response study can be performed using 5, 20, and 100 mg/kg.[3]
-
Administration: Administer this compound (or vehicle control) via IP injection 30 minutes before the Zymosan A injection.[3]
4. Assessment of Efficacy:
-
Peritoneal Leukocyte Infiltration: At a specified time point after zymosan injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.
-
Collect the peritoneal fluid and count the total number of leukocytes using a hemocytometer or an automated cell counter.
-
Differential cell counts can be performed on cytospin preparations stained with a Romanowsky-type stain to identify neutrophils and other immune cells.
Figure 2: General experimental workflow for in vivo studies using this compound.
Important Considerations
-
Solubility: this compound has been noted to have low solubility, which can be a challenge for in vivo studies.[7] Careful formulation is crucial for achieving the desired bioavailability. Vehicle selection and preparation methods should be optimized.
-
Pharmacokinetics: Detailed pharmacokinetic studies for this compound are not widely published. It is advisable to conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen for the specific animal model and research question.
-
Controls: Appropriate vehicle controls are essential in all experiments. Additionally, including a positive control, such as a well-characterized NLRP3 inhibitor like MCC950, can be beneficial for validating the experimental system.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound is a promising pharmacological tool for investigating the role of the NLRP3 inflammasome in various disease models. The provided application notes and protocols offer a starting point for researchers to design and execute robust in vivo studies. Careful consideration of the experimental design, including appropriate controls and outcome measures, is critical for obtaining meaningful and reproducible results.
References
- 1. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 2. A novel pharmacologic inhibitor of the NLRP3 inflammasome limits myocardial injury after ischemia-reperfusion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A NOVEL PHARMACOLOGIC INHIBITOR OF THE NLRP3 INFLAMMASOME LIMITS MYOCARDIAL INJURY FOLLOWING ISCHEMIA-REPERFUSION IN THE MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome Inhibitors in Cardiovascular Diseases [mdpi.com]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols for NLRP3-IN-34: A Guide to Blocking IL-1β Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, drives the production of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[2][4] NLRP3-IN-34 is a small molecule inhibitor of the NLRP3 inflammasome. These application notes provide detailed protocols and guidelines for utilizing this compound to effectively block IL-1β production in a research setting.
This compound, also known as Compound T10, has been shown to inhibit NLRP3 inflammasome-dependent IL-1β production, reduce reactive oxygen species (ROS) generation, and prevent pyroptosis, a form of inflammatory cell death.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, facilitating experimental design and data comparison.
| Parameter | Cell Line | Value | Reference |
| IC50 for IL-1β production | J774A.1 | 0.48 µM | [1][5] |
| CAS Number | 1392502-55-4 | [1] |
Note on a related compound: Another molecule, identified by CAS number 16673-34-0, is also described as an NLRP3 inflammasome inhibitor. This compound is an intermediate in the synthesis of glyburide and has been shown to inhibit ASC aggregation, caspase-1 activity, and IL-1β secretion.[3][6] Researchers should ensure they are using the correct compound for their specific experimental needs by verifying the CAS number.
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed point of inhibition by this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by this compound.
Experimental Protocols
In Vitro Inhibition of IL-1β Production in Macrophages
This protocol describes the use of this compound to inhibit IL-1β production in a macrophage cell line, such as J774A.1 or bone marrow-derived macrophages (BMDMs).
Materials:
-
Macrophage cell line (e.g., J774A.1) or primary macrophages
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Human or Mouse IL-1β ELISA kit
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of NLRP3 inflammasome activation by cell-permeable stapled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Assessing Nlrp3-IN-34 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to cellular danger signals.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a key therapeutic target.[1][3][4][5][6] Nlrp3-IN-34 is a small molecule inhibitor targeting the NLRP3 inflammasome. These application notes provide detailed protocols for assessing the in vitro and cell-based activity of this compound and similar compounds. The assays described herein are designed to quantify the inhibition of key downstream events of NLRP3 inflammasome activation, including caspase-1 activation, IL-1β secretion, and pyroptosis.
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process.[1][4][6][7] The priming step (Signal 1), typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway.[1][4][6] The activation step (Signal 2) is triggered by a variety of stimuli, including pore-forming toxins (e.g., nigericin), extracellular ATP, and crystalline substances.[6][8] This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1] This assembly facilitates the auto-catalytic cleavage and activation of caspase-1.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[4][6] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1][9]
Figure 1: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition.
Data Presentation
The inhibitory activity of this compound can be quantified and compared across different assays. The following table provides a template for summarizing the expected quantitative data.
| Assay Type | Cell Model | Activator(s) | Readout | Expected IC50 of this compound |
| IL-1β Secretion | Human PBMCs | LPS + Nigericin | IL-1β levels in supernatant | 10 - 100 nM |
| IL-1β Secretion | Mouse BMDMs | LPS + ATP | IL-1β levels in supernatant | 5 - 50 nM |
| Caspase-1 Activity | THP-1 macrophages | LPS + Nigericin | Caspase-1 activity in cell lysate | 15 - 150 nM |
| Pyroptosis (LDH Release) | Mouse BMDMs | LPS + Nigericin | LDH release into supernatant | 20 - 200 nM |
| ASC Speck Formation | THP-1 ASC-GFP cells | LPS + ATP | Percentage of cells with ASC specks | 50 - 500 nM |
Experimental Protocols
General Workflow for Assessing this compound Activity
The general workflow for testing the inhibitory activity of compounds like this compound involves priming the cells, pre-incubating with the inhibitor, activating the inflammasome, and then measuring the downstream readouts.
Figure 2: General experimental workflow for inhibitor testing.
Protocol 1: IL-1β Secretion Assay in Human PBMCs
This protocol measures the amount of mature IL-1β secreted into the cell culture supernatant following NLRP3 inflammasome activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Human IL-1β ELISA Kit[10]
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium and allow them to adhere for 2-3 hours.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours at 37°C.[1][11]
-
Add varying concentrations of this compound to the wells and incubate for 30-60 minutes at 37°C.
-
Activate the NLRP3 inflammasome by adding Nigericin (5 µM) or ATP (5 mM) and incubate for 1-2 hours at 37°C.[12][13]
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for IL-1β measurement.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
Protocol 2: Caspase-1 Activity Assay in THP-1 Macrophages
This assay measures the enzymatic activity of cleaved caspase-1 in cell lysates.
Materials:
-
THP-1 monocytic cell line
-
PMA (Phorbol 12-myristate 13-acetate)
-
RPMI-1640 medium with 10% FBS
-
LPS
-
Nigericin
-
This compound
-
Caspase-1 colorimetric or fluorometric assay kit[14][15][16][17]
-
96-well cell culture plates
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL PMA for 48-72 hours.
-
Seed the differentiated THP-1 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C.
-
Pre-incubate the cells with different concentrations of this compound for 30-60 minutes.
-
Induce NLRP3 activation with 10 µM Nigericin for 1 hour at 37°C.
-
Lyse the cells according to the caspase-1 assay kit manufacturer's protocol.
-
Measure caspase-1 activity in the cell lysates using a colorimetric or fluorometric substrate (e.g., Ac-YVAD-pNA).[15][16] The cleavage of the substrate by active caspase-1 releases a chromophore or fluorophore that can be quantified using a microplate reader.[14]
Protocol 3: Pyroptosis Assessment by LDH Release Assay
This protocol quantifies cell death due to pyroptosis by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the supernatant.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 macrophages
-
DMEM or RPMI-1640 medium with 10% FBS
-
LPS
-
Nigericin or ATP
-
This compound
-
LDH cytotoxicity assay kit
-
96-well cell culture plates
Procedure:
-
Culture BMDMs or differentiated THP-1 macrophages in a 96-well plate.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.[11]
-
Treat the cells with varying concentrations of this compound for 30-60 minutes.
-
Stimulate with an NLRP3 activator such as 5 µM Nigericin or 5 mM ATP for 1-2 hours.[12][13]
-
Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Measure LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.
-
Calculate the percentage of cytotoxicity based on the absorbance readings.
Protocol 4: ASC Speck Visualization Assay
This assay allows for the direct visualization of inflammasome formation by observing the oligomerization of the adaptor protein ASC into a single large structure called a "speck".[18][19]
Materials:
-
THP-1 cells stably expressing ASC-GFP
-
RPMI-1640 medium with 10% FBS
-
LPS
-
ATP
-
This compound
-
Glass-bottom imaging dishes or plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed THP-1 ASC-GFP cells in glass-bottom imaging dishes.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Add different concentrations of this compound and incubate for 30-60 minutes.
-
Activate the inflammasome with 5 mM ATP for 1 hour.
-
Fix the cells with 4% paraformaldehyde.
-
Visualize the formation of ASC specks using a fluorescence microscope.[18][20] ASC specks will appear as a single bright fluorescent dot in the cytoplasm of activated cells.[18][19]
-
Quantify the percentage of cells containing ASC specks in different treatment groups. This can be done manually or using automated image analysis software.[19][21]
In Vivo Assessment of this compound Activity
While in vitro and cell-based assays are crucial for initial screening and characterization, in vivo models are essential for evaluating the therapeutic potential of NLRP3 inhibitors.
Common In Vivo Models:
-
LPS-induced systemic inflammation: Mice are injected with a sublethal dose of LPS to induce a systemic inflammatory response. This compound can be administered prior to or after the LPS challenge, and its efficacy can be assessed by measuring serum levels of IL-1β and other inflammatory cytokines.[11]
-
Peritonitis models: Intraperitoneal injection of NLRP3 activators like MSU crystals or ATP can induce localized inflammation in the peritoneal cavity.[11] The efficacy of this compound can be determined by quantifying the recruitment of neutrophils and the levels of IL-1β in the peritoneal lavage fluid.[11]
-
Disease-specific models: The activity of this compound can be tested in various animal models of diseases where NLRP3 inflammasome hyperactivation is implicated, such as models of gout, type 2 diabetes, or neuroinflammatory disorders.[4]
A general protocol for an in vivo study would involve acclimatizing the animals, dividing them into control and treatment groups, administering this compound through an appropriate route (e.g., oral gavage, intraperitoneal injection), inducing the inflammatory challenge, and then collecting blood or tissue samples for analysis of inflammatory markers.[22][23]
Disclaimer: All experimental protocols should be performed in accordance with relevant institutional and national guidelines and regulations. The concentrations and incubation times provided are starting points and may require optimization for specific experimental conditions.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.jp]
- 4. mdpi.com [mdpi.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 13. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-1 Assay Kit (Colorimetric) (ab273268) | Abcam [abcam.com]
- 15. antbioinc.com [antbioinc.com]
- 16. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow Imaging of the Inflammasome: Evaluating ASC Speck Characteristics and Caspase-1 Activity | Springer Nature Experiments [experiments.springernature.com]
- 22. NLRP3-Inflammasome Inhibition with IZD334 Does Not Reduce Cardiac Damage in a Pig Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Nlrp3-IN-34 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nlrp3-IN-34, a selective NLRP3 inflammasome inhibitor, in the study of neurodegenerative disease models. The information presented here is intended to facilitate the design and execution of experiments aimed at investigating the role of NLRP3-mediated neuroinflammation in diseases such as Alzheimer's, Parkinson's, and Multiple Sclerosis.
Introduction to this compound
This compound (also known as JC-21; CAS No. 16673-34-0) is a sulfonamide-based small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system and, when activated in response to damage-associated molecular patterns (DAMPs) such as amyloid-beta (Aβ) and alpha-synuclein, it drives the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to neuroinflammation and contributing to the pathology of neurodegenerative diseases.[2][3][4][5][6][7][8] this compound offers a valuable tool to probe the therapeutic potential of NLRP3 inhibition in these conditions. While specific data for this compound in neurodegenerative models is emerging, its mechanism is understood through related compounds and its demonstrated efficacy in other inflammatory models.[1][9][10][11][12]
Mechanism of Action
This compound is a selective inhibitor of the NLRP3 inflammasome.[1] Its mechanism of action is believed to involve interference with the downstream events of NLRP3 activation, potentially by modulating the conformational changes in the NLRP3 protein required for its activation or by disrupting its interaction with the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1] This prevents the assembly of the full inflammasome complex and subsequent activation of caspase-1. Unlike some other anti-inflammatory agents, it does not appear to affect the AIM2 or NLRC4 inflammasomes, highlighting its specificity for NLRP3.[1][13]
Quantitative Data
While specific quantitative data for this compound in neurodegenerative models is not yet widely published, data from a closely related sulfonamide-based NLRP3 inhibitor, JC-124, provides a useful reference for its potential potency.
| Compound | Assay System | Readout | IC50 | Citation |
| JC-124 | LPS/ATP-stimulated J774A.1 mouse macrophages | IL-1β Release | 3.25 µM | [14][15] |
| Compound 19 (sulfonamide derivative) | LPS/ATP-stimulated J774A.1 mouse macrophages | IL-1β Release | 0.12 ± 0.01 µM | [2] |
| Compound 19 (sulfonamide derivative) | LPS/ATP-stimulated Bone Marrow-Derived Macrophages (BMDMs) | IL-1β Release | 0.91 µM | [2] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome in Primary Microglia
This protocol details the procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in primary microglia stimulated with amyloid-beta (Aβ) fibrils.
Materials:
-
Primary microglia (isolated from neonatal mouse brains)
-
Complete culture medium (DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, M-CSF)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Amyloid-beta (1-42) peptide
-
Sterile, endotoxin-free water
-
Hexafluoroisopropanol (HFIP)
-
This compound (dissolved in DMSO)
-
ATP
-
ELISA kits for mouse IL-1β and IL-18
-
LDH cytotoxicity assay kit
-
Reagents for Western blotting (lysis buffer, antibodies against Caspase-1 p20)
Procedure:
-
Preparation of Aβ Fibrils:
-
Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas or in a speed vacuum.
-
Store the resulting peptide film at -80°C.
-
To form fibrils, resuspend the peptide film in sterile, endotoxin-free water to a concentration of 100 µM and incubate at 37°C for 7 days with gentle agitation.
-
-
Cell Culture and Treatment:
-
Plate primary microglia in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
Priming: Prime the microglia with 1 µg/mL LPS in complete culture medium for 3-4 hours.
-
Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
Activation: Add the prepared Aβ fibrils to a final concentration of 10 µM and incubate for 6 hours. Alternatively, for a more rapid and robust activation, use 5 mM ATP for 30-60 minutes.
-
-
Analysis:
-
Cytokine Measurement: Collect the cell culture supernatants and measure the levels of secreted IL-1β and IL-18 using ELISA kits according to the manufacturer's instructions.
-
Western Blotting: Lyse the cells and perform Western blotting to detect the cleaved (active) form of Caspase-1 (p20 subunit).
-
Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis using an LDH cytotoxicity assay kit.
-
Protocol 2: In Vivo Assessment of this compound in a Mouse Model of LPS-Induced Neuroinflammation
This protocol describes the evaluation of this compound's efficacy in a mouse model of acute neuroinflammation induced by systemic LPS administration.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle solution (e.g., DMSO in saline or corn oil)
-
Sterile saline
-
Anesthesia
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Reagents for immunohistochemistry, ELISA, and qPCR
Procedure:
-
Animal Dosing:
-
Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour prior to the LPS challenge.
-
-
Induction of Neuroinflammation:
-
Inject LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response and subsequent neuroinflammation. Control animals should receive a saline injection.
-
-
Behavioral Assessment (optional, for chronic models):
-
At appropriate time points after LPS injection, perform behavioral tests such as the open field test for general activity and anxiety-like behavior, or the Y-maze for short-term spatial memory.
-
-
Tissue Collection and Analysis (e.g., 24 hours post-LPS):
-
Anesthetize the mice and collect blood via cardiac puncture for plasma cytokine analysis.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde.
-
Harvest the brains. For immunohistochemistry, post-fix the brains in 4% paraformaldehyde overnight and then transfer to a sucrose solution for cryoprotection. For biochemical analysis, dissect specific brain regions (e.g., hippocampus, cortex) and snap-freeze in liquid nitrogen.
-
Immunohistochemistry: Section the brains and perform staining for microglial activation (Iba1), astrogliosis (GFAP), and neuronal markers.
-
ELISA/Western Blot: Homogenize the frozen brain tissue to measure levels of IL-1β, IL-18, and cleaved Caspase-1.
-
qPCR: Extract RNA from the brain tissue to analyze the gene expression of pro-inflammatory cytokines and NLRP3 inflammasome components.
-
Conclusion
This compound represents a promising pharmacological tool for investigating the role of the NLRP3 inflammasome in the pathogenesis of neurodegenerative diseases. The protocols outlined above provide a framework for both in vitro and in vivo studies to elucidate the therapeutic potential of NLRP3 inhibition. Researchers are encouraged to optimize these protocols for their specific experimental needs and to further explore the efficacy of this compound in various models of neurodegeneration.
References
- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of NLRP3 Inflammasome in Parkinson’s Disease and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the inflammasome in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. An Orally Available NLRP3 Inflammasome Inhibitor Prevents Western Diet–Induced Cardiac Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NLRP3-mediated inflammation in cardio-oncology: sterile yet harmful - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 14. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JC124 (JC-124) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Nlrp3-IN-34 in Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders such as obesity, type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and atherosclerosis are characterized by chronic low-grade inflammation. A key mediator of this sterile inflammation is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] Activation of the NLRP3 inflammasome by metabolic danger signals—including excess glucose, saturated fatty acids, cholesterol crystals, and ceramides—triggers a signaling cascade that results in the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.[1][2][3] These cytokines contribute to insulin resistance, adipocyte dysfunction, and tissue damage, making the NLRP3 inflammasome a compelling therapeutic target for metabolic diseases.[4][5]
Nlrp3-IN-34 is a potent and specific small molecule inhibitor of the NLRP3 inflammasome. These application notes provide a comprehensive overview of its use in investigating and potentially treating metabolic disorders, including its mechanism of action, key in vitro data, and detailed protocols for experimental studies.
Mechanism of Action
This compound directly targets the NLRP3 protein, preventing the assembly of the inflammasome complex. This inhibition blocks the autocatalytic activation of caspase-1 and the subsequent cleavage and release of mature IL-1β and IL-18, thereby dampening the inflammatory response.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Result | Reference |
| IC50 | J774A.1 (murine macrophages) | IL-1β production inhibition | 0.48 µM | [6] |
Comparative In Vitro Efficacy of Other NLRP3 Inhibitors
| Compound | IC50 | Cell Line | Assay | Reference |
| MCC950 | <100 nM | THP-1 (human monocytes) | IL-1β inhibition | [7] |
| CY-09 | 6 µM | BMDM (murine macrophages) | IL-1β inhibition | [7] |
| IZD334 | 0.350 µM | Porcine whole blood | IL-1β inhibition | [8][9] |
| NT-0249 | 0.022 µM | Human Kupffer cells | IL-1β inhibition | [10] |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation in Metabolic Disorders
Caption: NLRP3 inflammasome activation by metabolic danger signals.
In Vitro Experimental Workflow for this compound Evaluation
Caption: In vitro workflow for evaluating this compound efficacy.
In Vivo Experimental Workflow for Diet-Induced Obesity Model
Caption: In vivo workflow for this compound in a diet-induced obesity model.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in Murine Bone Marrow-Derived Macrophages (BMDMs)
Objective: To determine the dose-dependent inhibitory effect of this compound on NLRP3 inflammasome activation in primary murine macrophages.
Materials:
-
Bone marrow cells from C57BL/6J mice
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine 5'-triphosphate)
-
This compound
-
ELISA kit for murine IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of C57BL/6J mice.
-
Culture the cells in DMEM with 20 ng/mL M-CSF for 7 days to differentiate into macrophages. Change the media on day 3 and day 6.
-
-
Cell Seeding:
-
On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere overnight.
-
-
Priming:
-
Prime the BMDMs with 1 µg/mL LPS in fresh DMEM for 4 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10 µM) in DMEM.
-
After LPS priming, remove the medium and add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for 1 hour.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP to each well.
-
Incubate for 45 minutes.
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant for IL-1β ELISA and LDH assay.
-
-
Analysis:
-
Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release as an indicator of pyroptosis using an LDH cytotoxicity assay kit.
-
Calculate the IC50 value for this compound based on the dose-response curve of IL-1β inhibition.
-
Protocol 2: In Vivo Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the therapeutic potential of this compound in a mouse model of diet-induced obesity and insulin resistance.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control diet (CD; e.g., 10% kcal from fat)
-
This compound
-
Vehicle control (e.g., DMSO in corn oil)
-
Glucometer and glucose strips
-
Insulin
-
ELISA kits for murine IL-1β, IL-18, and insulin
Procedure:
-
Induction of Obesity:
-
Feed the mice an HFD for 8-12 weeks to induce obesity, insulin resistance, and chronic inflammation. A control group should be fed a CD.
-
Monitor body weight weekly.
-
-
Treatment:
-
After the induction period, randomize the HFD-fed mice into two groups: vehicle control and this compound treatment.
-
Administer this compound (e.g., 10-50 mg/kg, intraperitoneally) or vehicle daily for 4-8 weeks.
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor daily.
-
Glucose Tolerance Test (GTT): Perform after 4 weeks of treatment. Fast mice for 6 hours, then administer a glucose bolus (2 g/kg, i.p.). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform at least 3 days after the GTT. Fast mice for 4 hours, then administer insulin (0.75 U/kg, i.p.). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Procedures:
-
At the end of the treatment period, fast the mice overnight and collect blood via cardiac puncture for serum analysis.
-
Euthanize the mice and collect tissues (epididymal white adipose tissue, liver, skeletal muscle) for histological and molecular analysis.
-
-
Analysis:
-
Serum Analysis: Measure levels of glucose, insulin, lipids (triglycerides, cholesterol), and inflammatory cytokines (IL-1β, IL-18) using appropriate assays.
-
Histology: Perform H&E staining of adipose tissue to assess adipocyte size and inflammation. Perform H&E and Oil Red O staining of the liver to evaluate steatosis (NAFLD score).
-
Gene Expression: Extract RNA from adipose tissue and liver to analyze the expression of genes related to inflammation (e.g., Nlrp3, Il1b, Tnf), fibrosis, and metabolism by qRT-PCR.
-
Western Blot: Analyze protein levels of NLRP3, cleaved caspase-1, and mature IL-1β in tissue lysates.
-
Conclusion
This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in metabolic disorders. Its demonstrated in vitro potency in inhibiting IL-1β production provides a strong rationale for its use in both cellular and animal models of metabolic disease. The provided protocols offer a framework for researchers to further elucidate the therapeutic potential of NLRP3 inhibition with this compound in conditions such as obesity, type 2 diabetes, and NAFLD. While specific in vivo efficacy data for this compound in metabolic disease models is not yet widely published, the presented experimental designs, based on studies with other NLRP3 inhibitors, provide a clear path for its evaluation.
References
- 1. The NALP3/NLRP3 Inflammasome Instigates Obesity-Induced Autoinflammation and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NLRP3 Inflammasome Activation in Obesity-Mediated Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of NLRP3 Inflammasome in Type 2 Diabetes Mellitus and Its Macrovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 inflammasome blockade reduces liver inflammation and fibrosis in experimental NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of the NLRP3 inflammasome in diabetes and its complications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NLRP3-Mediated Inflammation in Atherosclerosis and Associated Therapeutics [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of sulfonylurea derivatives as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nlrp3-IN-34 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-34 is a potent and specific inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome assembles and activates caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention.
This compound exerts its inhibitory effect by targeting the NLRP3 protein, thereby preventing inflammasome assembly and subsequent downstream inflammatory signaling.[1][2] This is achieved through the inhibition of reactive oxygen species (ROS) production, a key upstream event in NLRP3 activation.[1][2] Western blotting is a fundamental technique to assess the efficacy of this compound by monitoring the expression and cleavage of key proteins in the NLRP3 signaling pathway.
Mechanism of Action
The canonical activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This step is typically initiated by the activation of Toll-like receptors (TLRs) by PAMPs, such as lipopolysaccharide (LPS). This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription and translation of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): A variety of stimuli, including ATP, nigericin, and crystalline substances, trigger the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This proximity-induced auto-activation of caspase-1 leads to the cleavage of pro-IL-1β into its active form, IL-1β, and initiates a form of inflammatory cell death known as pyroptosis.
This compound acts to suppress the activation step of the NLRP3 inflammasome.
Quantitative Data
The inhibitory activity of this compound can be quantified, and its efficacy may vary across different cell types and experimental conditions.
| Parameter | Cell Line | Value | Reference |
| IC50 (IL-1β production) | J774A.1 | 0.48 µM | [1][2] |
Signaling Pathway Diagram
Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocol: Western Blotting for NLRP3 Inflammasome Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a macrophage cell line (e.g., J774A.1 or THP-1) using Western blotting.
Materials:
-
Macrophage cell line (J774A.1, THP-1, or primary bone marrow-derived macrophages)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NLRP3, anti-ASC, anti-Caspase-1 (to detect both pro- and cleaved forms), anti-IL-1β (to detect both pro- and cleaved forms), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting imaging system
Experimental Workflow Diagram:
Caption: Experimental Workflow for Western Blot Analysis of this compound Activity.
Procedure:
-
Cell Culture and Plating:
-
Culture macrophage cells to 80-90% confluency.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
-
Priming:
-
Prime the cells with LPS (e.g., 1 µg/mL) in serum-free medium for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
-
Activation:
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) for 30 minutes or Nigericin (e.g., 10 µM) for 1 hour.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NLRP3, ASC, Caspase-1, IL-1β, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities. A decrease in the cleaved forms of Caspase-1 (p20) and IL-1β (p17) in the this compound treated samples compared to the vehicle control indicates successful inhibition of the NLRP3 inflammasome.
-
Experimental Controls:
-
Negative Control: Cells treated with vehicle (DMSO) only (no LPS or activator).
-
Priming Control: Cells treated with LPS and vehicle, but no activator.
-
Positive Control: Cells treated with LPS and an activator (ATP or Nigericin) in the presence of vehicle (DMSO). This group should show robust inflammasome activation.
-
Inhibitor-Treated Groups: Cells treated with LPS, activator, and varying concentrations of this compound.
By following this protocol, researchers can effectively evaluate the inhibitory potential of this compound on the NLRP3 inflammasome pathway and gain valuable insights for drug development and inflammatory disease research.
References
Application Notes and Protocols for Employing NLRP3-IN-34 in ELISA for Cytokine Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1][2][3] Activation of the NLRP3 inflammasome, a multi-protein complex, triggers the maturation and release of pro-inflammatory cytokines, notably interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[1][4][5] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key therapeutic target.[2][6][7]
NLRP3-IN-34 is a potent and specific inhibitor of the NLRP3 inflammasome.[8][9] It functions by inhibiting NLRP3 inflammasome-dependent IL-1β production, with a reported IC50 of 0.48 μM in J774A.1 macrophage cells.[8][9][10] Furthermore, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and prevent pyroptosis, a form of inflammatory cell death.[8][10]
This document provides detailed application notes and a comprehensive protocol for the use of this compound in Enzyme-Linked Immunosorbent Assays (ELISA) to measure its inhibitory effect on cytokine production. This protocol is designed for researchers in immunology, pharmacology, and drug discovery to assess the efficacy of NLRP3 inhibitors in a cell-based model.
Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or by endogenous cytokines like tumor necrosis factor (TNF).[1][3][11] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[3][11]
-
Activation (Signal 2): A second, diverse stimulus is required to activate the NLRP3 inflammasome. These stimuli include a variety of signals such as extracellular ATP, pore-forming toxins (e.g., nigericin), crystalline substances, and mitochondrial dysfunction.[1][2][12] This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3] This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][11]
This compound is believed to exert its inhibitory effect during the activation step, preventing the assembly and/or activation of the inflammasome complex.
Caption: NLRP3 Inflammasome Signaling Pathway.
Experimental Protocol: Inhibition of IL-1β Secretion by this compound in Macrophages
This protocol describes a method to quantify the inhibitory effect of this compound on IL-1β secretion from LPS-primed and ATP-activated murine macrophages (e.g., J774A.1 or bone marrow-derived macrophages).
Materials and Reagents
-
Cell Line: J774A.1 murine macrophage cell line (or primary bone marrow-derived macrophages).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Adenosine 5'-triphosphate (ATP) disodium salt hydrate.
-
Dimethyl sulfoxide (DMSO) , cell culture grade.
-
Phosphate-Buffered Saline (PBS) , sterile.
-
ELISA Kit: Mouse IL-1β ELISA kit.
-
Reagent Alcohol (Ethanol).
-
96-well cell culture plates , sterile.
-
Microplate reader capable of measuring absorbance at 450 nm.
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in cell culture medium immediately before use.
-
LPS Stock Solution: Prepare a 1 mg/mL stock solution of LPS in sterile PBS. Store at -20°C.
-
ATP Stock Solution: Prepare a 100 mM stock solution of ATP in sterile PBS. Adjust the pH to 7.2-7.4. Filter-sterilize and store at -20°C in aliquots.
Experimental Workflow
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 7. NLRP3 inflammasome in health and disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorbyt.com [biorbyt.com]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
Application Notes and Protocols for Nlrp3-IN-34 in Cryopyrin-Associated Periodic Syndromes (CAPS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopyrin-Associated Periodic Syndromes (CAPS) are a group of rare autoinflammatory diseases driven by gain-of-function mutations in the NLRP3 gene. These mutations lead to the constitutive activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune system. The subsequent overproduction of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β) and interleukin-18 (IL-18), results in systemic inflammation. Nlrp3-IN-34, also known as Compound T10, is a potent and selective inhibitor of the NLRP3 inflammasome, making it a valuable research tool for studying the pathophysiology of CAPS and for the preclinical evaluation of potential therapeutic strategies.
This compound has been shown to inhibit the NLRP3 inflammasome by blocking the production of reactive oxygen species (ROS), a key upstream signaling event for inflammasome activation. This inhibitory action prevents the subsequent assembly of the inflammasome complex, caspase-1 activation, and the release of mature IL-1β, a central mediator of inflammation in CAPS. Furthermore, this compound has been observed to inhibit pyroptosis, a form of inflammatory cell death. Its anti-inflammatory properties have been demonstrated in both in vitro cellular models and in vivo models of inflammation.
These application notes provide detailed protocols for utilizing this compound as a tool to investigate CAPS-related cellular mechanisms and to assess its therapeutic potential.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IL-1β Inhibition (IC50) | J774A.1 (murine macrophages) | 0.48 µM | [1] |
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₆H₂₂O₆ |
| Molecular Weight | 430.45 g/mol |
| CAS Number | 1392502-55-4 |
Signaling Pathways and Experimental Workflows
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: In vitro experimental workflow for evaluating this compound efficacy.
Caption: In vivo experimental workflow for assessing this compound in a DSS-induced peritonitis model.
Experimental Protocols
In Vitro Inhibition of NLRP3 Inflammasome Activation in J774A.1 Macrophages
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a murine macrophage cell line.
Materials:
-
J774A.1 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
ATP (Adenosine 5'-triphosphate disodium salt hydrate) or Nigericin
-
This compound (Compound T10)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Reagents for IL-1β ELISA
-
Reagents for LDH cytotoxicity assay
Procedure:
-
Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Priming: Remove the culture medium and replace it with 100 µL of fresh medium containing 1 µg/mL of LPS. Incubate for 4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity. Add the this compound dilutions to the primed cells and incubate for 1 hour at 37°C. Include a vehicle control (medium with the same concentration of DMSO).
-
NLRP3 Activation: To activate the NLRP3 inflammasome, add ATP to a final concentration of 5 mM or Nigericin to a final concentration of 10 µM. Incubate for 1 hour at 37°C.
-
Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for IL-1β and LDH analysis. The remaining cells can be lysed for Western blot analysis of intracellular proteins like pro-IL-1β and caspase-1.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants as an indicator of pyroptosis using a commercial LDH cytotoxicity assay kit, following the manufacturer's protocol.
In Vivo Evaluation of this compound in a DSS-Induced Peritonitis Mouse Model
This protocol outlines a general procedure to evaluate the anti-inflammatory efficacy of this compound in a mouse model of dextran sulfate sodium (DSS)-induced peritonitis. Specific details on dosing and formulation may need to be optimized based on the findings from the primary literature.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
This compound (Compound T10)
-
Vehicle for in vivo administration (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)
-
Sterile PBS
-
Reagents for IL-1β ELISA
-
Reagents for flow cytometry (antibodies against immune cell markers)
-
Materials for tissue histology
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Induction of Peritonitis: Induce peritonitis by intraperitoneal (i.p.) injection of a sterile DSS solution (e.g., 5% w/v in PBS).
-
Inhibitor Administration: Prepare a solution of this compound in a suitable vehicle. Administer this compound to the treatment group of mice via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose. The control group should receive an equivalent volume of the vehicle. The timing of administration (prophylactic or therapeutic) should be determined based on the study design.
-
Monitoring: Monitor the mice for clinical signs of peritonitis, such as reduced activity, piloerection, and abdominal swelling.
-
Sample Collection: At a designated time point post-DSS injection (e.g., 6-24 hours), euthanize the mice.
-
Peritoneal Lavage: Inject 5 mL of cold, sterile PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the peritoneal lavage fluid (PLF).
-
Tissue Collection: Collect relevant tissues, such as the spleen and peritoneum, for further analysis.
-
-
Analysis of Peritoneal Lavage Fluid:
-
Centrifuge the PLF to pellet the cells.
-
Use the supernatant to measure IL-1β levels by ELISA.
-
Resuspend the cell pellet for immune cell analysis by flow cytometry to quantify the infiltration of neutrophils, macrophages, and other immune cells.
-
-
Histological Analysis: Fix the collected tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and tissue damage.
References
Standard Operating Procedure for Nlrp3-IN-34 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Nlrp3-IN-34, a known inhibitor of the NLRP3 inflammasome, in both in vitro and cellular assays. The following protocols are designed to facilitate the investigation of its inhibitory effects on NLRP3 inflammasome activation and downstream inflammatory signaling.
Introduction to this compound
This compound (also referred to as Compound T10) is a small molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4][5][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been shown to inhibit the production of reactive oxygen species (ROS), reduce the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β), and prevent pyroptosis, a form of inflammatory cell death.[1][2][3]
Quantitative Data Summary
The inhibitory activity of this compound on NLRP3 inflammasome-dependent IL-1β production has been quantified in the murine macrophage cell line J774A.1.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | J774A.1 | IL-1β Production | 0.48 µM | [1][2][3] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is essential to visualize the NLRP3 inflammasome signaling pathway and the general workflow for testing its inhibitory effects.
Caption: NLRP3 Inflammasome Signaling Pathway and points of inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
The following are detailed protocols for in vitro assays to characterize the inhibitory effect of this compound on NLRP3 inflammasome activation.
Cell Culture and Maintenance
-
Cell Lines: Murine J774A.1 macrophages, bone marrow-derived macrophages (BMDMs), or human THP-1 monocytes are commonly used.
-
Culture Medium:
-
J774A.1 and BMDMs: DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
THP-1: RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.
-
-
THP-1 Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Allow cells to rest in fresh, PMA-free media for 24 hours before experimentation.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the two-signal stimulation required for canonical NLRP3 inflammasome activation and how to assess the inhibitory effect of this compound.
Materials:
-
Cultured and seeded macrophages (e.g., 2.5 x 10^5 cells/well in a 96-well plate).
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
ATP or Nigericin.
-
This compound (dissolved in DMSO).
-
Opti-MEM or serum-free medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Priming (Signal 1):
-
Replace the culture medium with fresh medium containing a low concentration of serum (e.g., 1% FBS) or serum-free medium.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours at 37°C.[7]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the appropriate medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
After the priming step, gently wash the cells with warm PBS.
-
Add the medium containing different concentrations of this compound (or vehicle control) to the respective wells and incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add the NLRP3 activator directly to the wells containing the inhibitor. Common activators include:
-
ATP (final concentration of 5 mM) for 30-60 minutes.
-
Nigericin (final concentration of 10 µM) for 1-2 hours.[7]
-
-
-
Sample Collection:
-
Following the activation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for downstream analysis of secreted cytokines (IL-1β) and LDH.
-
The remaining cell pellets can be lysed for analysis of intracellular proteins (e.g., by Western blot).
-
Measurement of IL-1β Secretion (ELISA)
Procedure:
-
Use a commercially available ELISA kit for murine or human IL-1β, depending on the cell type used.
-
Follow the manufacturer's instructions for the assay.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve. The IC50 value for this compound can be determined by plotting the percentage of inhibition against the log concentration of the inhibitor.
Assessment of Pyroptosis (LDH Release Assay)
Pyroptosis, or inflammatory cell death, can be quantified by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant.
Procedure:
-
Use a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's protocol.
-
In a new 96-well plate, add a portion of the collected cell culture supernatant from the inflammasome inhibition assay.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed completely) and a negative control (untreated cells).
Western Blot for Caspase-1 Cleavage
Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 (p45) into its active subunits (p20 and p10). This can be visualized by Western blotting.
Procedure:
-
Lyse the cell pellets collected from the inflammasome inhibition assay in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for caspase-1 (recognizing both the pro-form and the cleaved p20 subunit).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p20 band in the presence of this compound indicates inhibition of caspase-1 activation.
Data Interpretation and Troubleshooting
-
IC50 Calculation: Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value for this compound's inhibition of IL-1β release.
-
Specificity: To confirm that this compound is specific for the NLRP3 inflammasome, it can be tested in parallel with activators of other inflammasomes (e.g., AIM2 or NLRC4), where it should show significantly less or no inhibitory activity.
-
Cytotoxicity: It is crucial to assess the general cytotoxicity of this compound at the concentrations used. This can be done using an MTT or similar cell viability assay in the absence of inflammasome activators. High cytotoxicity can lead to false-positive results in the LDH assay.
-
Priming Efficiency: Ensure efficient priming by checking for the upregulation of NLRP3 and pro-IL-1β expression via qPCR or Western blot in LPS-treated cells compared to untreated controls. Insufficient priming will result in a weak activation signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 6. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nlrp3-IN-34 solubility issues and solutions
Welcome to the technical support center for NLRP3-IN-34. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its synonyms?
A1: this compound is a potent and selective inhibitor of the NLRP3 inflammasome. It is also known by several synonyms, including NLRP3 Inflammasome Inhibitor I and NLRP3i . Its CAS number is 16673-34-0 .[1][2][3][4]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound has limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO) . It is generally considered insoluble in water and ethanol. For in vivo applications, specific formulations with co-solvents and suspending agents are necessary.
Q3: What is the maximum solubility of this compound in DMSO?
A3: The maximum reported solubility of this compound in DMSO is approximately 50 mM (or about 18.44 mg/mL). Always refer to the manufacturer's product datasheet for batch-specific solubility information.
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A4: Precipitation in aqueous media is a common issue due to the hydrophobic nature of this compound. To minimize this, it is crucial to first prepare a high-concentration stock solution in 100% DMSO. When preparing your working solution, dilute the DMSO stock directly into your final volume of cell culture medium with vigorous vortexing or mixing. The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. It is also important to note that DMSO itself can inhibit NLRP3 inflammasome activation at higher concentrations.[5][6][7]
Q5: How should I prepare this compound for in vivo animal studies?
A5: Due to its poor water solubility, a direct aqueous solution for in vivo administration is not feasible. A common approach is to prepare a suspension. A suggested vehicle for oral administration is a solution of Carboxymethylcellulose sodium (CMC-Na) in water. The general procedure involves first dissolving the compound in a minimal amount of DMSO, then suspending this solution in the CMC-Na vehicle. Formulations involving other co-solvents like PEG300 and Tween 80 have also been suggested by some suppliers. It is highly recommended to perform small-scale formulation tests to ensure a uniform and stable suspension before administering to animals.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | up to 50 mM | Recommended for stock solutions. |
| Water | Insoluble | - | Not recommended for dissolution. |
| Ethanol | Insoluble | - | Not recommended for dissolution. |
Signaling Pathway and Experimental Workflow Diagrams
To further aid in experimental design and troubleshooting, the following diagrams illustrate the NLRP3 inflammasome signaling pathway, a typical experimental workflow for using this compound, and a troubleshooting guide for solubility issues.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: A decision tree to troubleshoot precipitation issues when preparing this compound working solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a cell-based assay. This protocol uses immortalized bone marrow-derived macrophages (iBMDMs) as an example.
Materials:
-
iBMDMs or other suitable cell line (e.g., THP-1 monocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound DMSO stock solution (from Protocol 1)
-
Assay kits for endpoint analysis (e.g., IL-1β ELISA kit, LDH cytotoxicity assay kit)
Procedure:
-
Cell Seeding: Seed iBMDMs in a 96-well plate at a density of approximately 200,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.[8]
-
Priming (Signal 1): Remove the medium and replace it with 100 µL of fresh medium containing LPS (e.g., 500 ng/mL). Incubate for 3-4 hours.[9][10]
-
Inhibitor Treatment: Prepare serial dilutions of the this compound DMSO stock in serum-free medium. Add a small volume (e.g., 1 µL) of the diluted inhibitor to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only). Incubate for 1 hour.
-
Activation (Signal 2): Add the NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 5-20 µM), to the wells.[10]
-
Incubation: Incubate the plate for the recommended time for the chosen activator (e.g., 1-2 hours for Nigericin).[10]
-
Sample Collection: Carefully collect the cell culture supernatant for analysis of secreted IL-1β and LDH release.
-
Analysis: Perform ELISAs and cytotoxicity assays according to the manufacturer's instructions to quantify IL-1β secretion and cell death, respectively.
Protocol 3: Preparation of this compound for In Vivo Oral Administration
Objective: To prepare a homogenous suspension of this compound for oral gavage in animal models.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Homogenizer or sonicator
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Stir until a clear, viscous solution is formed.
-
Compound Solubilization: In a separate sterile tube, dissolve the required amount of this compound in a minimal volume of 100% DMSO. For example, for a 10 mg/kg dose in a 10 mL/kg dosing volume, you would need 1 mg of compound per mL of vehicle.
-
Suspension Formation: While vortexing the CMC-Na vehicle, slowly add the DMSO-dissolved this compound.
-
Homogenization: To ensure a fine and uniform suspension, homogenize the mixture using a sonicator or a mechanical homogenizer.
-
Administration: Administer the freshly prepared suspension to the animals via oral gavage. It is crucial to continuously mix the suspension during dosing to prevent the compound from settling.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup, cell types, and animal models. Always consult the relevant literature and safety data sheets before handling any chemical compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 16673-34-0|5-Chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide|BLD Pharm [bldpharm.com]
- 3. NLRP3-IN-2 | Aryls | Ambeed.com [ambeed.com]
- 4. Molecule 16673-34-0: a new tool in our arsenal against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation. | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 9. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.sg]
Technical Support Center: Optimizing NLRP3-IN-34 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of NLRP3-IN-34 for maintaining cell viability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as Compound T10 or CAS 16673-34-0) is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[1][2][3][4][5][6][7][8][9][10][11] this compound exerts its inhibitory effect by blocking the production of reactive oxygen species (ROS) and subsequently inhibiting NLRP3 inflammasome-dependent IL-1β production and pyroptosis, a form of inflammatory cell death.[12]
Q2: What is the recommended starting concentration for this compound in cell culture?
A good starting point for determining the optimal concentration of this compound is to consider its half-maximal inhibitory concentration (IC50). The reported IC50 for this compound in inhibiting IL-1β production in J774A.1 macrophage cells is 0.48 µM.[12] For initial experiments, it is advisable to test a concentration range around this IC50 value. A common practice is to start with a concentration 5 to 10 times higher than the IC50 to ensure complete inhibition of the target. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions, while also assessing potential cytotoxicity.
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[13][4] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 50 mM) and store it at -20°C or -80°C for long-term stability. For experiments, the stock solution should be diluted to the final working concentration in cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
This compound Properties:
| Property | Value |
|---|---|
| CAS Number | 16673-34-0 |
| Molecular Formula | C₁₆H₁₇ClN₂O₄S |
| Molecular Weight | 368.84 g/mol |
| Solubility | Soluble in DMSO (e.g., 73 mg/mL)[13][7] |
| Storage | Store stock solutions at -20°C or -80°C |
Q4: How can I determine if this compound is toxic to my cells?
It is essential to perform a cytotoxicity assay to determine the concentration range of this compound that is non-toxic to your specific cell line. This can be done by treating the cells with a range of this compound concentrations for the intended duration of your experiment and then assessing cell viability using standard assays such as MTT, XTT, or CellTiter-Glo. These assays measure metabolic activity, which is an indicator of cell viability. A lactate dehydrogenase (LDH) assay can also be used to measure cytotoxicity by quantifying the release of LDH from damaged cells.[1][2][5][6]
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and assess cell viability using an MTT or LDH assay. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Run a vehicle control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) to assess solvent toxicity. |
| Contamination of cell culture. | Check for signs of microbial contamination (e.g., turbidity, color change in medium). If contamination is suspected, discard the culture and start with a fresh, sterile stock. |
| Off-target effects of the inhibitor. | At high concentrations, some inhibitors can have off-target effects that may induce cell death. Try to use the lowest effective concentration of this compound that inhibits NLRP3 inflammasome activity without causing significant cell death. |
Issue 2: No inhibition of NLRP3 inflammasome activity is observed.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too low. | Increase the concentration of this compound. Refer to the IC50 value (0.48 µM for IL-1β inhibition) and consider using a concentration in the range of 1-10 µM. |
| Improper inhibitor preparation or storage. | Prepare a fresh stock solution of this compound in DMSO. Ensure it is fully dissolved and has been stored correctly at -20°C or -80°C. |
| Ineffective NLRP3 inflammasome activation. | Confirm that your positive controls for NLRP3 activation (e.g., LPS + ATP, nigericin) are working as expected. Measure downstream readouts such as IL-1β secretion or pyroptosis (LDH release) in your positive control group. |
| Cell line does not express functional NLRP3 inflammasome components. | Verify that your cell line expresses NLRP3, ASC, and Caspase-1. You can check this through western blotting or qPCR. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and density. | Ensure that cells are in the logarithmic growth phase and are plated at a consistent density for each experiment. |
| Inconsistent inhibitor concentration. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variability in incubation times. | Maintain consistent incubation times for both the inhibitor treatment and the NLRP3 inflammasome activation steps. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting techniques, especially when preparing serial dilutions. |
Experimental Protocols & Methodologies
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that does not significantly affect cell viability.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is from 0.1 µM to 50 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include a "no treatment" control with fresh medium only.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the inhibitor concentration to determine the concentration at which viability starts to decrease. The highest concentration that does not cause a significant drop in viability is your optimal non-toxic concentration.
Protocol 2: Assessing Cytotoxicity via LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage and cytotoxicity.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's protocol. This typically involves adding a reaction mixture and incubating for a specific time before measuring the absorbance.
-
Controls: Include a positive control for maximum LDH release by lysing a set of untreated cells with a lysis buffer provided in the kit. Also, include a background control with medium only.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH released compared to the maximum LDH release control.
Visualizations
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal concentration of this compound.
Decision Tree for Troubleshooting Cell Viability Issues
Caption: A decision tree to troubleshoot unexpected cell death in experiments with this compound.
References
- 1. NLRP3 Inflammasome Activation-Mediated Pyroptosis Aggravates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NLRP3 inflammasome inactivation driven by miR-223-3p reduces tumor growth and increases anticancer immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. NLRP3 Inflammasome Activation and Cytotoxicity Induced by Particulate Adjuvants | Springer Nature Experiments [experiments.springernature.com]
- 13. NLRP3 inflammasome suppression improves longevity and prevents cardiac aging in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NLRP3 Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NLRP3 inflammasome inhibitors. The following information is designed to address common issues encountered during in vitro and in vivo experiments, helping you to identify and resolve potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My NLRP3 inhibitor is showing toxicity in my cell line, even at low concentrations. What could be the cause?
A1: Unexpected cell toxicity can arise from several factors. Firstly, the inhibitor itself might have off-target effects on essential cellular pathways unrelated to the NLRP3 inflammasome, leading to apoptosis or necrosis. Secondly, the vehicle used to dissolve the inhibitor (e.g., DMSO) could be causing toxicity at the concentrations used. It is also possible that the specific cell line you are using is particularly sensitive to the inhibitor or its vehicle.
To troubleshoot this, we recommend the following:
-
Perform a dose-response curve for cell viability: Use a range of inhibitor concentrations to determine the IC50 for toxicity. Assays such as MTT, LDH release, or Annexin V/PI staining can be used.
-
Test the vehicle control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used for the highest inhibitor concentration to rule out vehicle-induced toxicity.
-
Use a positive control for NLRP3 inhibition: A well-characterized NLRP3 inhibitor, such as MCC950, can help determine if the observed toxicity is a general feature of NLRP3 inhibition in your system or specific to the inhibitor you are using.
-
Consult the literature for your specific cell line: Check if other researchers have reported similar toxicity issues with NLRP3 inhibitors in your cell model.
Q2: I am not observing the expected decrease in IL-1β secretion after treating my cells with the NLRP3 inhibitor. Why might this be happening?
A2: A lack of efficacy in reducing IL-1β secretion can be due to several experimental factors. Incomplete priming or activation of the NLRP3 inflammasome can lead to low baseline IL-1β levels, making it difficult to observe a significant reduction. The inhibitor concentration might be too low to effectively block NLRP3 activity, or the timing of inhibitor addition relative to the priming and activation steps could be suboptimal. It is also possible that other inflammasomes are being activated in your experimental setup, which are not targeted by your specific NLRP3 inhibitor.
To address this issue, consider the following:
-
Optimize priming and activation conditions: Ensure that your cells are adequately primed (e.g., with LPS) to upregulate pro-IL-1β and NLRP3 expression, and that the activation signal (e.g., Nigericin, ATP) is potent enough to induce a robust IL-1β response.
-
Perform a dose-response curve for the inhibitor: Titrate the inhibitor concentration to find the optimal dose for NLRP3 inhibition in your specific cell type and experimental conditions.
-
Vary the timing of inhibitor addition: Test adding the inhibitor before priming, after priming but before activation, or concurrently with the activation signal to determine the most effective treatment window.
-
Use specific inhibitors for other inflammasomes: To rule out the involvement of other inflammasomes like NLRC4 or AIM2, you can use specific inhibitors for those pathways if available.
Q3: My results with the NLRP3 inhibitor are inconsistent between experiments. What are the potential sources of variability?
A3: Inconsistent results are a common challenge in cell-based assays. The passage number of your cell line can influence its responsiveness to stimuli and inhibitors. Variations in the priming and activation reagents, such as lot-to-lot differences in LPS, can also contribute to variability. Subtle differences in incubation times, cell seeding densities, and reagent preparation can all impact the outcome of the experiment.
To improve reproducibility, we suggest the following:
-
Use a consistent cell passage number: Thaw a new vial of cells after a certain number of passages to maintain a consistent cellular phenotype.
-
Aliquot and test new lots of reagents: Before using a new batch of critical reagents like LPS or your NLRP3 inhibitor, perform a pilot experiment to ensure they produce a similar response to previous lots.
-
Standardize your experimental protocol: Pay close attention to details such as cell seeding density, incubation times, and the precise timing of reagent addition.
-
Include appropriate controls in every experiment: Always include positive and negative controls for inflammasome activation and inhibition to monitor the consistency of your assay.
Signaling Pathway
The canonical NLRP3 inflammasome activation pathway is a two-step process. The first signal, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[1][2] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[1][2] The second signal, "activation," can be triggered by a wide range of stimuli, including bacterial toxins, extracellular ATP, and crystalline substances.[3] These stimuli lead to cellular events such as potassium efflux, mitochondrial dysfunction, and the production of reactive oxygen species (ROS).[4] These events trigger the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[5][6] Proximity-induced autoproteolysis activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[2][7] Activated caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis.[8]
Caption: Canonical NLRP3 Inflammasome Signaling Pathway.
Experimental Workflow for Troubleshooting
When encountering unexpected results, a systematic approach is crucial. The following workflow provides a step-by-step guide to help you identify the source of the problem.
Caption: Systematic Workflow for Troubleshooting NLRP3 Inhibitor Experiments.
Quantitative Data on Off-Target Effects
Currently, there is no specific quantitative data available in the public domain for the off-target effects of a compound designated "Nlrp3-IN-34." To assess the potential off-target profile of any novel or less-characterized inhibitor, it is recommended to perform broad-panel kinase screening and safety pharmacology profiling. For comparison, data for well-characterized inhibitors like MCC950 can be found in the scientific literature. For instance, some studies have reported that MCC950 may have off-target effects on other proteins, which could contribute to its overall cellular impact.[9]
Key Experimental Protocols
1. Western Blot for NLRP3 Pathway Components
This protocol is used to assess the protein levels of key components of the NLRP3 inflammasome pathway, such as NLRP3, pro-IL-1β, and cleaved caspase-1.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. ELISA for IL-1β Secretion
This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
-
Sample Collection: After treatment, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with an IL-1β capture antibody, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-1β based on a standard curve.
3. Cell Viability Assays
These assays are used to assess the cytotoxic effects of the NLRP3 inhibitor.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Add MTT reagent to the cells, incubate, and then solubilize the formazan crystals. Measure the absorbance to determine the relative number of viable cells.
-
LDH Release Assay: This assay measures the amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant. The amount of LDH is proportional to the number of lysed cells.
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while propidium iodide (PI) stains the nucleus of necrotic cells with compromised membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
improving Nlrp3-IN-34 stability in experimental buffers
Welcome to the technical support center for NLRP3-IN-34. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, with a focus on improving its stability and performance in experimental buffers.
Question: My this compound is precipitating out of solution in my cell culture medium. How can I prevent this?
Answer:
Precipitation of this compound in aqueous experimental buffers is a common issue due to its low water solubility. Here are several strategies to mitigate this problem:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental buffer is as low as possible while maintaining the solubility of this compound. While some cell lines can tolerate up to 0.5% DMSO, it is best to keep it below 0.1% to minimize off-target effects. DMSO itself can inhibit NLRP3 inflammasome activation at higher concentrations.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into the experimental buffer. This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warm Media: Pre-warming your cell culture media or experimental buffer to 37°C before adding the this compound solution can sometimes improve solubility.
-
Incorporate a Surfactant: In cell-free assays, the addition of a non-ionic surfactant like Tween 80 (at a low concentration, e.g., 0.01%) can help to maintain the solubility of hydrophobic compounds. However, this should be used with caution in cell-based assays as it can affect cell membranes.
-
Consider a Different Formulation: For in vivo studies, specialized formulations may be necessary. One study developed a hydroxysulfonamide analog of JC-121 (an alternative name for this compound) to improve solubility.[1]
Question: I am seeing inconsistent results with this compound in my experiments. What could be the cause?
Answer:
Inconsistent results can stem from several factors related to the handling and stability of this compound:
-
Stock Solution Stability: Ensure your DMSO stock solution is stored correctly. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to 6 months.[2][3] Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.
-
DMSO Quality: Use fresh, anhydrous DMSO to prepare your stock solutions. DMSO is hygroscopic and absorbed water can reduce the solubility of the compound.[4]
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware. To minimize this, use low-adhesion microplates and pipette tips.
-
Light Sensitivity: While not explicitly stated for this compound, many small molecule inhibitors are light-sensitive. It is good practice to protect the compound from light during storage and handling.
Question: How can I be sure that the effects I am seeing are due to NLRP3 inhibition and not off-target effects of the compound or the solvent?
Answer:
This is a critical consideration in any experiment with a small molecule inhibitor. Here are some essential controls:
-
Vehicle Control: Always include a vehicle control in your experiments. This would be the same concentration of DMSO (or other solvent) used to dissolve this compound in your final experimental conditions. This will help you to distinguish the effects of the compound from the effects of the solvent.
-
NLRP3-Deficient Cells: The most definitive control is to use cells from NLRP3 knockout mice or a human cell line with NLRP3 knocked out (e.g., using CRISPR/Cas9). The inhibitory effect of this compound should be absent in these cells.
-
Activation of Other Inflammasomes: To demonstrate specificity for NLRP3, test the effect of this compound on the activation of other inflammasomes, such as AIM2 or NLRC4. A specific inhibitor should not affect these pathways.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and activation conditions. This will also help to identify a concentration that is effective without causing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound T10, JC121, or NLRP3 Inflammasome Inhibitor I, is a small molecule inhibitor of the NLRP3 inflammasome.[5][6] It functions by inhibiting the formation of the NLRP3 inflammasome complex, which in turn blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[6] It has also been shown to inhibit pyroptosis, a form of inflammatory cell death.[5]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[3][4][6][7] It is poorly soluble in water and ethanol.[4]
Q3: What are the recommended storage conditions for this compound?
A3: The recommended storage conditions are summarized in the table below. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[4][8] |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year[2][3][8] |
| In Solvent (e.g., DMSO) | -20°C | 1 month[2][3] |
Q4: What is the solubility of this compound in DMSO?
A4: The solubility of this compound in DMSO has been reported by different suppliers. It is important to use fresh, anhydrous DMSO for optimal solubility.
| Supplier | Solubility in DMSO |
| Selleck Chemicals | 73 mg/mL (197.91 mM)[4] |
| Tocris Bioscience | 18.44 mg/mL (50 mM)[6] |
| GlpBio | 30 mg/mL[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Using aseptic technique in a laminar flow hood, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Dispense the stock solution into single-use aliquots in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol provides a general framework. Optimal cell densities, LPS and ATP concentrations, and incubation times should be determined empirically.
-
Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Differentiate the monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming: Seed the differentiated THP-1 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the this compound DMSO stock solution in pre-warmed, serum-free media immediately before use.
-
Add the diluted this compound to the primed cells at the desired final concentrations. Include a vehicle control (DMSO at the same final concentration).
-
Incubate for 1 hour.
-
-
NLRP3 Activation: Activate the NLRP3 inflammasome by adding 5 mM ATP to each well and incubate for 30-60 minutes.
-
Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatant to measure IL-1β release by ELISA.
-
The cell lysate can be used to measure caspase-1 activity or for Western blotting to detect cleaved caspase-1.
-
Cell viability can be assessed using an LDH assay to measure pyroptosis.
-
Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for testing this compound, emphasizing proper handling.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 16673-34-0 NLRP3i | Inflammasomes | Tocris Bioscience [tocris.com]
- 7. NLRP3 Inflammasome Inhibitor I CAS: 16673-34-0 [aobious.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: NLRP3-IN-34 Experiments
Welcome to the technical support center for NLRP3-IN-34, a potent and selective inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and to offer troubleshooting strategies for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound T10, CAS 16673-34-0) is a small molecule inhibitor of the NLRP3 inflammasome. It is a sulfonamide derivative of glyburide. Its mechanism of action involves the inhibition of NLRP3 inflammasome assembly, which in turn blocks the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18. It has been shown to inhibit ASC (apoptosis-associated speck-like protein containing a CARD) aggregation, a key step in inflammasome formation.
Q2: What is the potency of this compound?
A2: this compound has a reported IC50 of 0.48 µM in lipopolysaccharide (LPS)-primed J774A.1 macrophage-like cells stimulated with a canonical NLRP3 activator.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) but is reported to be insoluble in water and ethanol.
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low or No Inhibitory Activity Observed
| Potential Cause | Troubleshooting Step |
| Compound Precipitation: this compound is insoluble in aqueous solutions. Adding a concentrated DMSO stock directly to aqueous cell culture media can cause the compound to precipitate, leading to a lower effective concentration. | - Prepare a high-concentration stock solution in 100% DMSO.- Perform serial dilutions in DMSO before adding to the final culture medium.- Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls.- Visually inspect the media for any signs of precipitation after adding the compound. |
| Incorrect Timing of Treatment: The inhibitor may not be present at the optimal time to block NLRP3 inflammasome activation. | - In typical two-step activation protocols (priming and activation), it is common to pre-incubate the cells with the inhibitor for a period (e.g., 30-60 minutes) before adding the NLRP3 activator (e.g., ATP, nigericin). Some protocols also suggest adding the inhibitor during the priming step with LPS. Optimize the pre-incubation time for your specific cell type and activation protocol. |
| Suboptimal Cell Priming: Insufficient priming of the cells can lead to a weak NLRP3 inflammasome response, making it difficult to observe the effect of an inhibitor. | - Ensure that the priming agent (e.g., LPS) is of high quality and used at an optimal concentration and for a sufficient duration to upregulate NLRP3 and pro-IL-1β expression. This should be determined empirically for your cell type. |
| Inactive Compound: Improper storage or handling may have led to the degradation of this compound. | - Purchase the compound from a reputable supplier.- Follow the recommended storage conditions.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Issue 2: High Cell Death or Toxicity
| Potential Cause | Troubleshooting Step |
| DMSO Cytotoxicity: High concentrations of DMSO can be toxic to cells. | - Maintain a final DMSO concentration of ≤ 0.5% in your cell culture medium.- Include a vehicle control (media with the same final concentration of DMSO) to assess the effect of the solvent on cell viability. |
| Compound-Induced Off-Target Effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity. | - Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your specific cell type.- Use the lowest effective concentration of the inhibitor.- Assess cell viability using a reliable method, such as an LDH assay or a live/dead cell stain. |
Issue 3: Inconsistent or Variable Results
| Potential Cause | Troubleshooting Step |
| Cell Culture Variability: Differences in cell passage number, confluency, and overall health can lead to inconsistent inflammasome activation and inhibitor efficacy. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density to ensure they are at a similar confluency at the time of the experiment.- Regularly check cell morphology and viability. |
| Reagent Variability: The activity of priming and activating agents (e.g., LPS, ATP, nigericin) can vary between lots and suppliers. | - Test each new lot of reagents to ensure consistent activity.- Prepare and store reagents according to the manufacturer's instructions. |
| Assay Performance: Variability in the assays used to measure inflammasome activation (e.g., ELISA for IL-1β, caspase-1 activity assays) can lead to inconsistent data. | - Follow the assay manufacturer's protocol carefully.- Include appropriate positive and negative controls in every experiment.- Ensure proper calibration of equipment, such as plate readers. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Activator | Value |
| IC50 (IL-1β production) | J774A.1 | LPS + Nigericin | 0.48 µM |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble |
| Water | Insoluble |
| Ethanol | Insoluble |
Experimental Protocols
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in Macrophages
This protocol describes a general method for assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in a macrophage cell line (e.g., J774A.1 or THP-1).
Materials:
-
Macrophage cell line (e.g., J774A.1 or PMA-differentiated THP-1)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (cell culture grade)
-
NLRP3 activator (e.g., ATP or Nigericin)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of the experiment, perform serial dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) in complete medium to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: After the priming step, remove the LPS-containing medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 30-60 minutes.
-
NLRP3 Activation: Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 60-90 minutes) to the wells.
-
Sample Collection: After the activation period, centrifuge the plate and carefully collect the cell culture supernatants.
-
IL-1β Measurement: Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) in the supernatants using a cytotoxicity assay kit to assess cell death.
-
Data Analysis: Normalize the IL-1β release data to the vehicle control and calculate the IC50 value for this compound.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for common issues in this compound experiments.
Nlrp3-IN-34 experimental controls and best practices
Welcome to the technical support center for NLRP3-IN-34, a potent and specific inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the inhibition of reactive oxygen species (ROS) production, which is a key upstream signal for NLRP3 activation.[1][2] By mitigating ROS production, this compound prevents the assembly of the NLRP3 inflammasome complex, thereby inhibiting the downstream production of the pro-inflammatory cytokine IL-1β and pyroptosis, a form of inflammatory cell death.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: What is the known IC50 value for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for NLRP3 inflammasome-dependent IL-1β production is 0.48 µM in J774A.1 macrophage-like cells.[1][2]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C.[2] Some suppliers suggest storing at +4°C for shorter periods.[3] Once dissolved in DMSO, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of sulfonylurea compounds, a class to which this compound is related, can be pH-dependent, with increased stability at neutral to alkaline pH.[4][5]
Experimental Protocols & Best Practices
General Workflow for In Vitro NLRP3 Inflammasome Inhibition Assay
This workflow outlines the key steps for assessing the inhibitory potential of this compound on NLRP3 inflammasome activation in vitro.
Figure 1. General experimental workflow for assessing this compound activity.
Detailed Methodologies
1. IL-1β Secretion Assay (ELISA)
This protocol is designed to quantify the amount of secreted IL-1β in the cell culture supernatant following NLRP3 inflammasome activation and treatment with this compound.
-
Cell Seeding: Plate bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) at a concentration of 200 ng/mL for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as Nigericin (5 µM) or ATP (5 mM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells and collect the supernatant.
-
ELISA: Perform the IL-1β ELISA according to the manufacturer's instructions.
2. ASC Speck Visualization Assay (Immunofluorescence)
This protocol allows for the visualization and quantification of ASC speck formation, a hallmark of inflammasome activation.
-
Cell Seeding: Plate THP-1-ASC-GFP reporter cells or primary macrophages on glass coverslips in a 24-well plate.
-
Priming and Inhibition: Follow the same priming and inhibitor treatment steps as in the IL-1β ELISA protocol.
-
Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an anti-ASC antibody (if not using a reporter cell line) and a nuclear counterstain like DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm.
-
Quantification: Count the number of cells with ASC specks as a percentage of the total number of cells in multiple fields of view.
3. Cytotoxicity Assay (LDH Release)
This assay measures the release of lactate dehydrogenase (LDH) into the supernatant, an indicator of pyroptotic cell death.
-
Experimental Setup: Follow the same cell seeding, priming, inhibitor treatment, and activation steps as for the IL-1β ELISA.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Assay: Perform the LDH cytotoxicity assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Experimental Controls
Proper controls are crucial for the interpretation of your results.
| Control Type | Purpose | Recommended Implementation |
| Negative Control | To determine the baseline level of inflammasome activation and cell death. | Unstimulated cells (no LPS or activator). |
| Vehicle Control | To control for any effects of the solvent used to dissolve this compound. | Cells treated with the same concentration of DMSO as the highest concentration of this compound used. |
| Positive Control | To ensure that the inflammasome activation protocol is working correctly. | Cells primed with LPS and stimulated with an NLRP3 activator (e.g., Nigericin, ATP) without any inhibitor. |
| Inhibitor Positive Control | To compare the efficacy of this compound to a known NLRP3 inhibitor. | Cells treated with a well-characterized NLRP3 inhibitor such as MCC950. |
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data from your experiments with this compound. It is recommended that you generate your own dose-response curves for your specific cell type and experimental conditions.
Table 1: Dose-Dependent Inhibition of IL-1β Secretion by this compound
| This compound Concentration (µM) | IL-1β Secretion (% of Positive Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± X.X |
| 0.1 | User-generated data | ± X.X |
| 0.5 | User-generated data | ± X.X |
| 1.0 | User-generated data | ± X.X |
| 5.0 | User-generated data | ± X.X |
| 10.0 | User-generated data | ± X.X |
Table 2: Effect of this compound on ASC Speck Formation
| This compound Concentration (µM) | % of Cells with ASC Specks | Standard Deviation |
| 0 (Vehicle) | User-generated data | ± X.X |
| 1.0 | User-generated data | ± X.X |
| 10.0 | User-generated data | ± X.X |
Table 3: Cytotoxicity of this compound
| This compound Concentration (µM) | % Cell Viability (or % LDH Release) | Standard Deviation |
| 0 (Vehicle) | 100 | ± X.X |
| 1.0 | User-generated data | ± X.X |
| 10.0 | User-generated data | ± X.X |
| 50.0 | User-generated data | ± X.X |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Figure 2. Troubleshooting decision tree for lack of this compound inhibitory effect.
Problem: High background IL-1β secretion in negative controls.
-
Possible Cause: Cells may be stressed or contaminated with endotoxin.
-
Solution: Use fresh, low-passage cells. Ensure all reagents and plasticware are endotoxin-free.
Problem: High cytotoxicity observed at expected inhibitory concentrations.
-
Possible Cause: The concentration of this compound may be too high for your specific cell type, or the cells may be sensitive to the DMSO vehicle.
-
Solution: Perform a dose-response curve for cytotoxicity. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions, including controls.
Problem: Inconsistent results between experiments.
-
Possible Cause: Variability in cell passage number, reagent preparation, or incubation times.
-
Solution: Standardize your protocol. Use cells within a consistent passage number range. Prepare fresh reagents and adhere strictly to incubation times.
Signaling Pathway
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process, and this compound acts to inhibit this pathway.
Figure 3. The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
References
how to minimize Nlrp3-IN-34 toxicity in cell culture
Welcome to the technical support center for NLRP3-IN-34. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals effectively use this compound in cell culture while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases, leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18, and inducing a form of programmed cell death called pyroptosis. This compound exerts its inhibitory effect by blocking the activation of the NLRP3 inflammasome, thereby reducing the production of these inflammatory mediators.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C to maintain its stability. Avoid repeated freeze-thaw cycles.
Q3: What is a typical effective concentration for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. An IC50 of 0.48 μM has been reported in J774A.1 macrophage-like cells for the inhibition of IL-1β production. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q4: How can I assess the toxicity of this compound in my cell culture experiments?
Standard cytotoxicity assays such as MTT, MTS, or LDH release assays can be used to determine the cytotoxic concentration (CC50) of this compound in your cell line of interest. It is crucial to include a vehicle control (DMSO) to distinguish the toxicity of the compound from that of the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death observed after treatment with this compound. | The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM) and assess cell viability using an MTT or LDH assay. |
| The concentration of the solvent (DMSO) is too high. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to many cell lines. Prepare a high-concentration stock solution of this compound in DMSO to minimize the volume of solvent added to the culture. | |
| The cell line is particularly sensitive to the compound or solvent. | Test the compound on a more robust cell line if possible. If using a sensitive primary cell line, consider lowering the starting concentration and extending the incubation time. | |
| Inconsistent or no inhibition of NLRP3 inflammasome activity. | The concentration of this compound is too low. | Increase the concentration of this compound based on your initial dose-response experiments. Ensure the compound is fully dissolved in the stock solution. |
| The NLRP3 inflammasome was not properly activated. | Confirm that your positive controls for NLRP3 activation (e.g., LPS + ATP or Nigericin) are working as expected by measuring IL-1β or IL-18 secretion, or by assessing pyroptosis. | |
| The inhibitor was added at the wrong time. | For the canonical NLRP3 activation pathway, it is common practice to prime the cells with a stimulus like LPS first, and then add the inhibitor shortly before or at the same time as the activating stimulus (e.g., ATP or Nigericin). | |
| The compound has degraded. | Ensure proper storage of the compound and its stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock solution for each experiment. | |
| Observed off-target effects. | The concentration of this compound is too high, leading to non-specific binding. | Use the lowest effective concentration of this compound that inhibits NLRP3 inflammasome activity without causing significant cell death. |
| The observed phenotype is not solely due to NLRP3 inhibition. | Use a negative control compound with a similar chemical structure but no activity against NLRP3 to confirm the specificity of the observed effects. Additionally, consider using genetic approaches like siRNA or CRISPR to validate that the phenotype is indeed NLRP3-dependent. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the cytotoxicity (CC50) of this compound across various cell lines. The table below summarizes the known inhibitory concentration. Researchers are strongly encouraged to determine the specific CC50 for their cell line of interest.
| Compound | Cell Line | Parameter | Value |
| This compound | J774A.1 | IC50 (IL-1β production) | 0.48 µM |
Key Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound
This protocol outlines the steps to determine the concentration of this compound that causes 50% cell death in a specific cell line using an MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired treatment time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and determine the CC50 value using a suitable software.
Protocol 2: Assessing the Inhibitory Effect of this compound on NLRP3 Inflammasome Activation
This protocol describes how to evaluate the efficacy of this compound in inhibiting NLRP3 inflammasome activation in a macrophage cell line (e.g., J774A.1 or THP-1).
Materials:
-
Macrophage cell line (e.g., J774A.1 or PMA-differentiated THP-1)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound
-
DMSO
-
ELISA kit for IL-1β or IL-18
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed macrophages in a suitable culture plate and allow them to adhere. For THP-1 cells, differentiate them into a macrophage-like phenotype using PMA for 24-48 hours prior to the experiment.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various non-toxic concentrations of this compound (determined from Protocol 1) or vehicle control (DMSO) for 30-60 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of IL-1β or IL-18 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the release of LDH in the supernatants to ensure that the observed reduction in cytokine levels is not due to cell death.
-
Data Analysis: Compare the levels of IL-1β/IL-18 in the this compound treated groups to the vehicle control group to determine the inhibitory effect.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Technical Support Center: Troubleshooting Guide for NLRP3 Inflammasome Assays Using Nlrp3-IN-34
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for NLRP3 inflammasome assays utilizing the inhibitor Nlrp3-IN-34.
Understanding this compound
This compound, also known as 16673-34-0 or JC121, is a sulfonylurea-based inhibitor of the NLRP3 inflammasome. It is a derivative of glyburide but lacks the cyclohexylurea moiety responsible for hypoglycemic effects. This compound functions by inhibiting downstream events of NLRP3 inflammasome activation, including ASC oligomerization and caspase-1 activation, which in turn reduces the secretion of the pro-inflammatory cytokine IL-1β and subsequent pyroptotic cell death.[1][2][3] The inhibitor has demonstrated efficacy in cellular and in vivo models of inflammation.[2][4]
Key Characteristics of this compound:
| Property | Value | Reference |
| Synonyms | 16673-34-0, JC121, Compound T10 | [1][2] |
| Mechanism of Action | Inhibits downstream events of NLRP3 activation, including ASC aggregation and caspase-1 activity. | [1][2][3] |
| IC50 (IL-1β production) | 0.48 µM in J774A.1 cells | |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol. | |
| In Vivo Activity | Reduces inflammation in mouse models of peritonitis and myocardial infarction. | [2][4] |
Canonical NLRP3 Inflammasome Activation and Inhibition Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression. The second signal, "activation," is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent IL-1β maturation and secretion. This compound is typically added after the priming step and before the activation signal to inhibit the inflammasome assembly and function.
Caption: Canonical NLRP3 inflammasome pathway and the inhibitory action of this compound.
Experimental Workflow for NLRP3 Inflammasome Assay with this compound
This workflow outlines a typical experiment to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.
Caption: A typical experimental workflow for assessing this compound's inhibitory effects.
Troubleshooting Guide
This guide is formatted in a question-and-answer style to directly address common issues encountered during NLRP3 inflammasome assays using this compound.
General Issues & this compound Specific Problems
Q1: My this compound inhibitor shows no effect or weak inhibition.
A1: This could be due to several factors related to the inhibitor itself or the experimental setup.
-
Inhibitor Concentration:
-
Is the concentration optimal? The reported IC50 for IL-1β inhibition is 0.48 µM in J774A.1 cells. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Action: Titrate this compound across a range of concentrations (e.g., 0.1 µM to 10 µM).
-
-
Inhibitor Solubility and Stability:
-
Was the inhibitor fully dissolved? this compound is soluble in DMSO but not in aqueous solutions. Ensure the DMSO stock is clear and properly diluted in pre-warmed culture medium.
-
Action: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Is the inhibitor stable in your culture medium? The stability of the compound in culture medium over time can vary.
-
Action: Add the inhibitor shortly before the activation step (e.g., 30 minutes to 1 hour).
-
-
Timing of Inhibition:
-
When was the inhibitor added? this compound should be added after the priming step but before the activation signal to target inflammasome assembly.
-
Action: A typical protocol involves priming with LPS for 2-4 hours, followed by the addition of this compound for 30-60 minutes, and then stimulation with an NLRP3 activator like ATP or nigericin for 1-2 hours.[5]
-
Q2: I'm observing high background or non-specific effects.
A2: This can be caused by the inhibitor, the reagents, or the cells themselves.
-
Inhibitor Cytotoxicity:
-
Is this compound toxic to your cells at the concentration used? High concentrations of any compound can induce cell death, leading to the release of inflammatory molecules.
-
Action: Perform a cell viability assay (e.g., MTT or LDH assay) with a range of this compound concentrations in the absence of inflammasome activators.
-
-
DMSO Concentration:
-
Is the final DMSO concentration too high? DMSO can have its own effects on cells at higher concentrations.
-
Action: Keep the final DMSO concentration in the culture medium below 0.5%, and ensure the vehicle control contains the same concentration of DMSO as the inhibitor-treated wells.
-
-
Off-Target Effects:
-
Could this compound have off-target effects? While it is reported to be an NLRP3 inhibitor, comprehensive off-target profiling may not be available.
-
Action: Include appropriate controls, such as using cells deficient in NLRP3 or other inflammasome components (e.g., ASC or Caspase-1 knockout cells) to confirm the specificity of the observed effects.
-
Troubleshooting Specific Readouts
The following sections address common problems with specific assays used to measure NLRP3 inflammasome activation.
Q3: My IL-1β ELISA shows no signal or a very weak signal in activated samples.
A3: This is a common issue that can arise from problems with the cells, the activation protocol, or the ELISA procedure itself.
| Possible Cause | Troubleshooting Steps |
| Insufficient Priming | Ensure adequate LPS concentration (e.g., 0.5-1 µg/mL) and incubation time (2-4 hours) to upregulate pro-IL-1β. |
| Ineffective Activation | Use a fresh, potent NLRP3 activator. Optimize the concentration and incubation time for your cell type (e.g., ATP: 1-5 mM for 30-60 min; Nigericin: 5-20 µM for 30-60 min). |
| Low Cell Number | Ensure a sufficient number of cells per well to produce detectable levels of IL-1β. |
| ELISA Kit Issues | Use a reputable, high-sensitivity ELISA kit. Check the expiration date and proper storage of all reagents. Prepare standards and reagents according to the manufacturer's protocol. |
| Sample Degradation | Collect supernatants promptly after the experiment and store them at -80°C if not used immediately. Avoid repeated freeze-thaw cycles. |
Q4: I have high background or false positives in my IL-1β ELISA.
A4: High background can obscure real results and lead to misinterpretation.
| Possible Cause | Troubleshooting Steps |
| Cell Death/Lysis | Excessive cell death can release pro-IL-1β, which may be detected by some ELISA kits. Monitor cell viability. |
| Contamination | Ensure all reagents and cell cultures are free from microbial contamination, which can induce IL-1β production. |
| Improper Washing | Inadequate washing during the ELISA procedure can lead to high background. Follow the kit's washing instructions carefully. |
| Serum in Samples | Components in serum can sometimes interfere with the assay. |
| Cross-reactivity | Some ELISA kits may have cross-reactivity with other proteins. |
Q5: My Caspase-1 activity assay shows no or low activity.
A5: Similar to the IL-1β ELISA, this can be due to issues with the experimental setup or the assay itself.
| Possible Cause | Troubleshooting Steps |
| Inefficient Inflammasome Activation | Optimize priming and activation steps as described for the IL-1β ELISA. |
| Low Caspase-1 Concentration | Ensure sufficient cell numbers. Caspase-1 is released into the supernatant upon activation. |
| Assay Kit Problems | Use a fresh, reliable kit. Ensure proper storage and preparation of reagents, especially the substrate and enzyme standards. |
| Sample Handling | Perform the assay immediately after collecting the supernatant or store at -80°C. Caspase-1 activity can be labile. |
Q6: I'm seeing high background in my Caspase-1 activity assay.
A6: High background can be due to non-specific protease activity or other factors.
| Possible Cause | Troubleshooting Steps |
| Non-specific Protease Activity | Some kits include a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) that can be used in a control well to determine the level of non-specific cleavage of the substrate. |
| Cell Lysis | Excessive cell death can release intracellular proteases that may cleave the substrate. Monitor cell viability. |
| Reagent Contamination | Ensure reagents are free from contamination. |
Q7: I can't see any ASC specks in my activated cells.
A7: The visualization of ASC specks requires proper cell handling, stimulation, and imaging techniques.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Activation | Ensure robust priming and activation. ASC speck formation is a key downstream event of NLRP3 activation. |
| Cell Type | Not all cell types form distinct, easily visualizable ASC specks. BMDMs and THP-1 macrophages are commonly used. |
| Antibody/Staining Issues | Use a validated anti-ASC antibody. Optimize antibody concentration and incubation times. Ensure proper cell fixation and permeabilization. |
| Microscopy Settings | Use appropriate laser power, exposure time, and filters for the fluorophore being used. ASC specks are single, bright puncta within the cytoplasm. |
Q8: I see a lot of non-specific staining or high background in my ASC speck immunofluorescence.
A8: This can make it difficult to identify true ASC specks.
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Include a blocking step (e.g., with BSA or serum) before adding the primary antibody. Titrate the primary and secondary antibody concentrations. |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence. |
| Improper Fixation/Permeabilization | Over-fixation or harsh permeabilization can lead to increased background. Optimize these steps for your cell type. |
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common issues with NLRP3 inflammasome assays when using this compound.
Caption: A decision tree to guide troubleshooting of NLRP3 inflammasome assays.
By systematically addressing these potential issues, researchers can improve the reliability and reproducibility of their NLRP3 inflammasome assays when using the inhibitor this compound.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A NOVEL PHARMACOLOGIC INHIBITOR OF THE NLRP3 INFLAMMASOME LIMITS MYOCARDIAL INJURY FOLLOWING ISCHEMIA-REPERFUSION IN THE MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. longdom.org [longdom.org]
- 5. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Technical Support Center: Enhancing the Bioavailability of NLRP3-IN-34 and its Analogs
Welcome to the technical support center for researchers working with NLRP3-IN-34 and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on strategies to enhance bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Compound T10 or JC-21 (CAS 16673-34-0), is a small molecule inhibitor of the NLRP3 inflammasome.[1][2][3] Its primary mechanism of action involves the inhibition of the NLRP3 inflammasome assembly, which in turn blocks the production of pro-inflammatory cytokines IL-1β and IL-18.[1][4][5] this compound has been shown to inhibit reactive oxygen species (ROS) production and prevent pyroptosis, a form of inflammatory cell death.[1][6]
Q2: I am observing low efficacy of my this compound analog in cell-based assays. What are the potential causes?
A2: Low efficacy in cell-based assays can stem from several factors:
-
Poor Solubility: The compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. Analogs of similar sulfonamide-based inhibitors have been noted to have solubility issues.[3][5]
-
Low Permeability: The compound may have difficulty crossing the cell membrane to reach its intracellular target, the NLRP3 inflammasome.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells, reducing its intracellular concentration.
-
Incorrect Assay Setup: The timing of compound addition relative to the priming and activation signals for the NLRP3 inflammasome is critical. Inhibitors are generally added after the priming step but before the activation signal.[7]
Q3: What are the common challenges associated with the in vivo bioavailability of this compound and its analogs?
A3: Like many small molecule inhibitors, this compound and its analogs can face challenges with in vivo bioavailability. These include:
-
Low Aqueous Solubility: This is a known issue for the parent compound and can limit its absorption from the gastrointestinal tract after oral administration.[3][5]
-
Poor Permeability: The physicochemical properties of the molecule might hinder its ability to pass through the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation, reducing its bioavailability.
-
Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of the compound available to exert its therapeutic effect.
Q4: What strategies can be employed to enhance the bioavailability of this compound analogs?
A4: Several formulation and chemical modification strategies can be explored:
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.[8]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can enhance its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of poorly water-soluble drugs.[8]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[8]
-
Prodrugs: Chemical modification to create a more soluble or permeable prodrug that is converted to the active compound in vivo. A hydroxysulfonamide analog of a similar NLRP3 inhibitor, JC-171, was developed to improve solubility.[3]
-
Structural Modification: As demonstrated with analogs of similar compounds like JC124, medicinal chemistry efforts can lead to the identification of new analogs with improved potency and potentially better pharmacokinetic properties.[9]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no inhibition of IL-1β secretion | 1. Compound Precipitation: The analog has low solubility in the assay medium. 2. Incorrect Timing of Addition: The inhibitor was added at the wrong step of the inflammasome activation protocol. 3. Cell Health Issues: The cells are not responding optimally to the inflammasome activators. 4. Inactive Analog: The synthesized analog does not have inhibitory activity. | 1. Visually inspect the wells for precipitation. Perform a solubility test of the compound in the assay medium. Consider using a co-solvent like DMSO, ensuring the final concentration does not affect cell viability. 2. Ensure the inhibitor is added after the priming signal (e.g., LPS) and before the activation signal (e.g., ATP or Nigericin).[7] 3. Check cell viability using a standard assay (e.g., MTT or LDH). Ensure proper concentrations and incubation times for priming and activation agents are used. 4. Verify the structure and purity of the analog. Test a known NLRP3 inhibitor (e.g., MCC950) as a positive control. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Inaccurate Pipetting: Errors in dispensing the compound or reagents. 3. Compound Instability: The analog is degrading in the assay medium over the course of the experiment. | 1. Ensure a homogenous cell suspension before seeding and use calibrated multichannel pipettes. 2. Calibrate pipettes regularly. Use fresh tips for each addition. 3. Assess the stability of the compound in the culture medium over the experimental timeframe using HPLC-MS. |
| Inconsistent Results with a Known Active Analog | 1. Reagent Variability: Differences in lots of LPS, ATP, or other reagents. 2. Cell Line Passage Number: High passage numbers can lead to altered cellular responses. 3. Mycoplasma Contamination: Can alter cellular inflammatory responses. | 1. Qualify new lots of reagents against previous batches. 2. Use cells within a defined low passage number range for all experiments. 3. Regularly test cell lines for mycoplasma contamination. |
In Vivo Bioavailability Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| Low Oral Bioavailability (F%) | 1. Poor Aqueous Solubility: Limited dissolution in the gastrointestinal tract. 2. Low Permeability: The compound is not efficiently absorbed across the intestinal wall. 3. High First-Pass Metabolism: The compound is rapidly cleared by the liver. | 1. Characterize the physicochemical properties of the analog (solubility at different pH values). Consider formulation strategies like amorphous solid dispersions or lipid-based formulations. 2. Perform in vitro permeability assays (e.g., PAMPA, Caco-2) to assess passive and active transport. 3. Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the intrinsic clearance. If high, consider structural modifications to block metabolic hotspots. |
| High Variability in Plasma Concentrations | 1. Inconsistent Dosing: Inaccurate administration of the compound. 2. Food Effects: The presence or absence of food in the stomach can affect absorption. 3. Gastrointestinal Tract Variability: Differences in gastric emptying and intestinal transit times between animals. | 1. Ensure accurate and consistent oral gavage technique. 2. Standardize the fasting state of the animals before dosing. 3. Increase the number of animals per group to account for biological variability. |
| No In Vivo Efficacy Despite In Vitro Potency | 1. Insufficient Target Engagement: The free plasma and tissue concentrations of the analog do not reach the IC50 for a sufficient duration. 2. Rapid Clearance: The compound is quickly eliminated from the body. 3. Off-Target Effects: The compound may have other biological activities in vivo that counteract its intended effect. | 1. Conduct a full pharmacokinetic study to determine Cmax, Tmax, and AUC. Relate the free drug concentrations to the in vitro IC50. 2. Determine the clearance and half-life of the compound. If clearance is high, consider formulation strategies to prolong release or structural modifications to reduce metabolic breakdown. 3. Profile the compound against a panel of off-targets to identify potential confounding activities. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in J774A.1 Macrophages
This protocol is adapted from the characterization of this compound.[1]
1. Cell Culture and Seeding:
- Culture J774A.1 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Priming:
- Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.
3. Inhibitor Treatment:
- Prepare serial dilutions of the this compound analog in DMEM.
- After the 4-hour priming, remove the LPS-containing medium and add the medium containing the inhibitor at various concentrations. Incubate for 1 hour.
4. Activation:
- Add 5 mM ATP to each well to activate the NLRP3 inflammasome.
- Incubate for 30 minutes.
5. Sample Collection and Analysis:
- Centrifuge the plate and collect the supernatant.
- Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
6. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the analog compared to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Assessment of Oral Bioavailability in Mice
1. Animal Model:
- Use male C57BL/6 mice (8-10 weeks old).
- Fast the mice overnight before the experiment but allow free access to water.
2. Compound Administration:
- Prepare the this compound analog in a suitable vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose for oral, and a solution containing DMSO and PEG for intravenous).
- Administer the compound orally (e.g., 10 mg/kg) to one group of mice and intravenously (e.g., 1 mg/kg) to another group.
3. Blood Sampling:
- Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
5. Bioanalysis:
- Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the analog in plasma.
- Prepare a calibration curve using a blank plasma matrix spiked with known concentrations of the analog.
- Analyze the plasma samples to determine the concentration of the analog at each time point.
6. Pharmacokinetic Analysis:
- Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), clearance, and volume of distribution.
- Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NLRP3 Inflammasome Inhibitor I|CAS 16673-34-0 [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 5. Therapeutic regulation of the NLRP3 inflammasome in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NLRP3 inflammasome in digestive diseases: From mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Batch-to-Batch Variability of NLRP3-IN-34: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential batch-to-batch variability of the NLRP3 inflammasome inhibitor, NLRP3-IN-34. By offering detailed troubleshooting guides, frequently asked questions, and standardized experimental protocols, this resource aims to ensure the reproducibility and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the inhibition of reactive oxygen species (ROS) production, which is a key upstream event for NLRP3 activation. By blocking ROS, this compound prevents the assembly of the NLRP3 inflammasome, subsequent caspase-1 activation, and the release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been reported to be approximately 0.48 µM in J774A.1 macrophage-like cells. However, this value can vary depending on the cell type, stimulus, and specific experimental conditions.
Q3: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?
Batch-to-batch variability of small molecule inhibitors can arise from several factors, including:
-
Purity: The presence of impurities or contaminants from the synthesis process can alter the compound's activity.
-
Solubility: Inconsistent solubility between batches can lead to differences in the effective concentration in your experiments.
-
Stability: Degradation of the compound due to improper storage or handling can reduce its potency.
-
Counter-ion or salt form: Different batches may be supplied as different salt forms, which can affect the molecular weight and solubility.
Q4: How can I assess the quality of a new batch of this compound?
Ideally, the supplier should provide a certificate of analysis (CoA) for each batch, detailing its purity (as determined by methods like HPLC or LC-MS), identity (confirmed by NMR or mass spectrometry), and other relevant physical properties. If a CoA is not provided or lacks sufficient detail, consider performing in-house quality control checks, such as measuring the dose-response curve in a standardized assay and comparing it to previous batches.
Q5: What are the best practices for storing and handling this compound?
To ensure the stability and integrity of this compound, it is crucial to follow the manufacturer's storage recommendations, which typically involve storing the solid compound at -20°C. For stock solutions, it is advisable to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. The choice of solvent for stock solutions is also critical; DMSO is commonly used, but its final concentration in cell culture should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide
Encountering inconsistent results between different batches of this compound can be a significant challenge. This guide provides a systematic approach to troubleshooting and resolving such issues.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no inhibition with a new batch | Lower Purity/Potency of the New Batch: The new batch may have a lower percentage of the active compound. | 1. Review the Certificate of Analysis (CoA): Compare the purity data of the new batch with the previous one. Look for significant differences in the percentage of the active compound. 2. Perform a Dose-Response Experiment: Generate a full dose-response curve for the new batch and compare the IC50 value to that of a previously validated batch. A significant rightward shift in the curve indicates lower potency. 3. Contact the Supplier: If a significant discrepancy is confirmed, contact the supplier to report the issue and request a replacement or further analysis. |
| Degradation of the Compound: Improper storage or handling of the new batch or the stock solution may have led to degradation. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture. 2. Prepare Fresh Stock Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock from the solid compound. | |
| Incomplete Solubilization: The compound may not be fully dissolved, leading to a lower effective concentration. | 1. Check Solubility Information: Refer to the supplier's datasheet for solubility information in different solvents. 2. Ensure Complete Dissolution: Use gentle warming or sonication to ensure the compound is fully dissolved in the stock solution. Visually inspect for any precipitate. | |
| Increased off-target effects or cellular toxicity | Presence of Toxic Impurities: The new batch may contain impurities from the synthesis process that are toxic to cells. | 1. Examine the Impurity Profile: If available on the CoA, review the impurity profile. 2. Perform a Cell Viability Assay: Assess the toxicity of the new batch at various concentrations using an assay like MTT or LDH release, and compare it to a previous batch. |
| Inconsistent results within the same batch | Experimental Variability: Inconsistent experimental procedures can lead to variable results. | 1. Standardize Protocols: Ensure all experimental steps, including cell seeding density, stimulation times, and reagent concentrations, are consistent across experiments. 2. Use Internal Controls: Include positive and negative controls in every experiment to monitor assay performance. For NLRP3 inhibition, a well-characterized inhibitor like MCC950 can be used as a positive control. |
| Solvent Effects: The concentration of the solvent (e.g., DMSO) may be inconsistent or too high. | 1. Maintain Consistent Solvent Concentration: Ensure the final concentration of the solvent is the same across all experimental conditions. 2. Perform a Solvent Control: Include a vehicle control (cells treated with the same concentration of solvent without the inhibitor) to assess any solvent-induced effects. |
Data Presentation
Table 1: Key Characteristics of this compound
| Parameter | Value | Source/Notes |
| Target | NLRP3 Inflammasome | |
| Mechanism of Action | Inhibits ROS production | |
| IC50 | ~0.48 µM | In J774A.1 cells |
| Molecular Formula | C21H20N2O4S | |
| Molecular Weight | 412.46 g/mol | |
| Typical Purity | >98% (by HPLC) | Varies by supplier; always check the CoA. |
| Solubility | Soluble in DMSO | Check supplier's datasheet for specific concentrations. |
| Storage | Solid: -20°C | Protect from light and moisture. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Cells
This protocol describes a standard method for inducing NLRP3 inflammasome activation in human THP-1 monocytic cells and assessing the inhibitory effect of this compound.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
DMSO (cell culture grade)
-
Human IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 nM PMA for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours.
-
-
Priming and Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640. The final DMSO concentration should not exceed 0.5%.
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3 hours in the presence of varying concentrations of this compound or vehicle (DMSO).
-
-
NLRP3 Activation:
-
Following the priming and inhibitor treatment, stimulate the cells with 5 mM ATP for 45 minutes to activate the NLRP3 inflammasome.
-
-
Sample Collection and Analysis:
-
After ATP stimulation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis.
-
Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Assess cell viability/pyroptosis by measuring LDH release in the supernatants using an LDH cytotoxicity assay kit.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound inhibitory activity.
Technical Support Center: Refining Nlrp3-IN-34 Delivery In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NLRP3 inflammasome inhibitor, Nlrp3-IN-34.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18 into their mature, active forms.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[4][5] this compound is believed to directly target the NLRP3 protein, preventing its activation and the subsequent inflammatory cascade.[6]
Q2: What is the two-signal model for NLRP3 inflammasome activation?
Canonical activation of the NLRP3 inflammasome requires two signals.[7][8]
-
Signal 1 (Priming): This signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate transcription factors like NF-κB to upregulate the expression of NLRP3 and pro-IL-1β.[4][7]
-
Signal 2 (Activation): A diverse array of stimuli, including endogenous danger-associated molecular patterns (DAMPs) like extracellular ATP, crystalline substances, or potassium efflux, triggers the assembly and activation of the inflammasome complex.[1][7][9]
Q3: What are the common challenges encountered when working with NLRP3 inhibitors in vivo?
Researchers may face several challenges, including:
-
Low solubility: Many small molecule inhibitors, including some sulfonylurea-based compounds, have poor aqueous solubility, making formulation for in vivo delivery difficult.[4][10]
-
Stability: The chemical stability of inhibitors can be a concern, potentially affecting their shelf-life and efficacy.[11]
-
Pharmacokinetics and Bioavailability: Achieving adequate exposure of the target tissue to the inhibitor is crucial for efficacy. This can be influenced by the route of administration, formulation, and the compound's intrinsic properties.
-
Off-target effects: While many NLRP3 inhibitors are highly selective, it is important to consider and evaluate potential off-target effects.
-
Hepatotoxicity: Some NLRP3 inhibitors, like MCC950, have shown signs of hepatotoxicity at higher doses in clinical trials.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor solubility of this compound in aqueous solutions. | This compound, like many small molecule inhibitors, may have limited aqueous solubility. | - Prepare a stock solution in an organic solvent such as DMSO. - For in vivo formulations, consider using vehicles containing PEG300, Tween 80, and/or corn oil. A common formulation approach involves dissolving the DMSO stock in PEG300, followed by the addition of Tween 80 and then an aqueous solution like saline or ddH₂O.[12] - Alternatively, for oral administration, suspending the compound in 0.5% carboxymethylcellulose (CMC) sodium solution can be effective.[12] |
| Inconsistent or no in vivo efficacy. | - Inadequate formulation: The compound may not be sufficiently bioavailable. - Insufficient dose: The administered dose may be too low to achieve a therapeutic concentration at the target site. - Compound degradation: The inhibitor may be unstable in the chosen formulation or under the experimental conditions. | - Optimize formulation: Experiment with different vehicle compositions to improve solubility and bioavailability. Always use freshly prepared formulations for optimal results.[12] - Perform dose-response studies: Titrate the dose of this compound to determine the optimal concentration for your specific animal model and disease phenotype. - Assess compound stability: If possible, analyze the stability of this compound in your chosen vehicle over the duration of the experiment. |
| Unexpected toxicity or adverse effects in animal models. | - Vehicle toxicity: The formulation vehicle itself may be causing adverse effects. - High dose of this compound: The administered dose may be in a toxic range. - Off-target effects of the inhibitor. | - Run vehicle-only controls: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related toxicity. - Conduct a maximum tolerated dose (MTD) study: Determine the highest dose that can be administered without causing significant toxicity. - Monitor animal health: Closely observe animals for signs of distress, weight loss, or other adverse effects. |
| Difficulty confirming target engagement in vivo. | It can be challenging to directly measure the binding of the inhibitor to NLRP3 in tissues. | - Measure downstream biomarkers: Assess the levels of IL-1β and IL-18 in plasma or tissue homogenates. A significant reduction in these cytokines following a pro-inflammatory challenge is a strong indicator of NLRP3 inflammasome inhibition. - Ex vivo stimulation assay: Collect whole blood or isolate peripheral blood mononuclear cells (PBMCs) from treated animals and stimulate them ex vivo with LPS and ATP. Measure IL-1β release to assess the inhibitory activity of the compound in a systemic context.[13] |
Quantitative Data Summary
Table 1: In Vitro Activity of Selected NLRP3 Inhibitors (for reference)
| Compound | Target | Assay | IC₅₀ | Reference |
| MCC950 | NLRP3 | IL-1β release from mouse BMDMs | 7.5 nM | [11] |
| JC124 | NLRP3 | IL-1β release | 3.25 µM | [14] |
| OLT1177 | NLRP3 | Blocks ATPase activity | - | [15] |
Table 2: Example In Vivo Formulation for this compound
| Component | Purpose | Example Concentration | Reference |
| DMSO | Stock solution solvent | 10% (v/v) | [12] |
| PEG300 | Solubilizing agent | 40% (v/v) | [12] |
| Tween 80 | Surfactant/Emulsifier | 5% (v/v) | [12] |
| ddH₂O or Saline | Aqueous vehicle | 45% (v/v) | [12] |
This is an example formulation and may require optimization for your specific experimental needs.[12]
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound in Bone Marrow-Derived Macrophages (BMDMs)
-
Isolate and culture BMDMs: Harvest bone marrow from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF for 5-7 days to differentiate them into macrophages.[16]
-
Priming: Seed the BMDMs in a 96-well plate. Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the primed BMDMs with various concentrations of this compound (or vehicle control) for 30-60 minutes.
-
Activation: Stimulate the cells with a NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
-
Analyte Measurement: Collect the cell culture supernatants and measure the concentration of IL-1β using an ELISA kit.
-
Viability Assay: Assess cell viability using an MTT or LDH assay to ensure the observed reduction in IL-1β is not due to cytotoxicity.
Protocol 2: In Vivo Evaluation of this compound in a Peritonitis Model
-
Animal Model: Use C57BL/6 mice.
-
Inhibitor Administration: Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection or oral gavage at the desired dose. The timing of administration will depend on the experimental design (e.g., 1 hour before the inflammatory challenge).
-
Inflammatory Challenge: Induce peritonitis by i.p. injection of a NLRP3 agonist, such as monosodium urate (MSU) crystals (1 mg per mouse).
-
Sample Collection: After 4-6 hours, euthanize the mice and perform a peritoneal lavage with cold PBS. Collect blood via cardiac puncture.
-
Analysis:
-
Centrifuge the peritoneal lavage fluid and measure IL-1β levels in the supernatant by ELISA.
-
Perform cell counts on the lavage fluid to quantify neutrophil infiltration.
-
Measure cytokine levels in the serum.
-
Visualizations
Caption: NLRP3 inflammasome activation pathway and point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy in a mouse model of peritonitis.
Caption: A decision tree for troubleshooting common issues in in vivo experiments with this compound.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 10. Therapeutic regulation of the NLRP3 inflammasome in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NLRP3 antagonist 2 | NLR | 2271394-34-2 | Invivochem [invivochem.com]
- 13. NLRP3-Inflammasome Inhibition with IZD334 Does Not Reduce Cardiac Damage in a Pig Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Limitations of NLRP3-IN-34 in Specific Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the use of NLRP3-IN-34 (also known as compound T10 or 16673-34-0) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the NLRP3 inflammasome. It is a sulfonylurea-based compound and an intermediate in the synthesis of glyburide. However, it lacks the cyclohexylurea moiety responsible for insulin secretagogue activity, thus avoiding effects on glucose metabolism.[1][2][3] Its primary mechanism involves the inhibition of the NLRP3 inflammasome assembly and subsequent downstream events, including the reduction of reactive oxygen species (ROS) production, inhibition of IL-1β production, and prevention of pyroptosis.[4] While the precise molecular target is not fully elucidated, it is believed to interfere with downstream events of NLRP3 activation rather than directly inhibiting caspase-1.[1][5]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated inhibitory activity in various cell lines, including J774A.1 murine macrophages and primary adult rat cardiomyocytes.[1]
Q3: Is this compound selective for the NLRP3 inflammasome?
Yes, studies have shown that this compound is selective for the NLRP3 inflammasome and does not significantly inhibit other inflammasomes like AIM2 or NLRC4.[1]
Q4: What is the recommended solvent for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] For in vivo studies, it has been dissolved in DMSO for intraperitoneal injections.[5]
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of IL-1β Release
Possible Cause 1: Suboptimal Compound Concentration. The reported IC50 for this compound in J774A.1 cells is 0.48 µM for the inhibition of IL-1β production.[4] Ensure you are using a concentration range appropriate for your specific cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration for your assay.
Possible Cause 2: Compound Stability and Handling. Sulfonylurea-based compounds can have stability issues. Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles. For cell-based assays, it is advisable to prepare fresh working dilutions from the stock solution for each experiment.
Possible Cause 3: Timing of Compound Addition. For canonical NLRP3 inflammasome activation assays, the inhibitor should be added after the priming step (e.g., with LPS) but before the activation step (e.g., with ATP or nigericin). The exact pre-incubation time with the inhibitor may need to be optimized for your specific cell type and assay conditions, but a 30-60 minute pre-incubation is a common starting point.
Possible Cause 4: Alternative Inflammasome Activation. Confirm that the inflammatory response in your assay is indeed mediated by the NLRP3 inflammasome. This compound is selective and will not inhibit pathways mediated by other inflammasomes like AIM2 or NLRC4.[1] Use appropriate controls, such as cells deficient in NLRP3 or other inflammasome components, to validate the pathway.
Issue 2: Observed Cytotoxicity in Cell-Based Assays
Possible Cause 1: High Compound Concentration. While this compound has been reported to be well-tolerated in vivo, high concentrations in in vitro assays may lead to cytotoxicity.[5] It is crucial to determine the cytotoxic concentration 50 (CC50) in your specific cell line using a cell viability assay (e.g., MTT, LDH, or CellTiter-Glo). This will help you establish a therapeutic window where the compound is effective without causing significant cell death.
Possible Cause 2: Solvent Toxicity. DMSO, the recommended solvent, can be toxic to cells at higher concentrations. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that all experimental conditions, including vehicle controls, contain the same final DMSO concentration.
Issue 3: Poor Solubility or Precipitation in Aqueous Buffers
Possible Cause: Low Aqueous Solubility. this compound has poor solubility in aqueous solutions. When preparing working dilutions from a DMSO stock, it is important to do so in a stepwise manner and to ensure thorough mixing to prevent precipitation. If precipitation is observed, consider using a lower final concentration or incorporating a small percentage of a non-ionic surfactant like Tween 80 in your final buffer, if compatible with your assay.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (IL-1β production) | J774A.1 | 0.48 µM | [4] |
| In vivo dosage (i.p.) | Mouse (Peritonitis model) | 5, 20, and 100 mg/kg | [5] |
| In vivo dosage (oral) | Mouse (Cardiac dysfunction model) | 100 mg/kg in diet | [6] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in J774A.1 Macrophages
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on NLRP3 inflammasome activation.[1][5]
Materials:
-
J774A.1 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
ATP
-
This compound
-
DMSO
-
ELISA kit for murine IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in DMEM from a DMSO stock. Add the desired concentrations of this compound or vehicle (DMSO) to the cells and incubate for 30-60 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator, such as ATP (5 mM), for 30-60 minutes.
-
Sample Collection: Centrifuge the plate and collect the supernatant for analysis.
-
IL-1β Measurement: Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure LDH release in the supernatant using a cytotoxicity assay kit to assess any potential cytotoxic effects of the compound.
Protocol 2: In Vivo Peritonitis Model
This protocol is based on in vivo studies demonstrating the anti-inflammatory effects of this compound.[5]
Materials:
-
C57BL/6 mice
-
Zymosan A
-
This compound
-
DMSO
-
Sterile saline
-
PBS
Procedure:
-
Compound Preparation: Dissolve this compound in DMSO and then dilute in sterile saline for intraperitoneal (i.p.) injection.
-
Inhibitor Administration: Administer this compound (e.g., at 5, 20, or 100 mg/kg) or vehicle control via i.p. injection.
-
Induction of Peritonitis: After a pre-treatment period (e.g., 30-60 minutes), induce peritonitis by i.p. injection of Zymosan A (e.g., 1 mg in sterile saline).
-
Peritoneal Lavage: After a set time (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.
-
Cell Analysis: Analyze the collected peritoneal fluid for leukocyte infiltration by cell counting or flow cytometry.
-
Cytokine Analysis: Measure cytokine levels (e.g., IL-1β) in the peritoneal lavage fluid by ELISA.
Visualizations
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory point of this compound.
Caption: Troubleshooting flowchart for inconsistent inhibition with this compound.
References
- 1. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NLRP3 inflammasome in cardiovascular diseases: an update [frontiersin.org]
- 3. irispublishers.com [irispublishers.com]
- 4. NLRP3 Inflammasome Inhibitors in Cardiovascular Diseases [mdpi.com]
- 5. A NOVEL PHARMACOLOGIC INHIBITOR OF THE NLRP3 INFLAMMASOME LIMITS MYOCARDIAL INJURY FOLLOWING ISCHEMIA-REPERFUSION IN THE MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Data in NLRP3 Inhibitor Studies
Disclaimer: Information regarding a specific compound designated "Nlrp3-IN-34" is not available in the public domain based on current literature searches. The following technical support guide provides troubleshooting advice and frequently asked questions applicable to studies involving NLRP3 inhibitors in general. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and unexpected data that researchers may encounter during the characterization of novel NLRP3 inhibitors.
Q1: My NLRP3 inhibitor shows significant variability in potency (IC50) between different experimental setups. What could be the cause?
A1: Variability in inhibitor potency is a common challenge and can be attributed to several factors:
-
Cell Type Differences: The NLRP3 inflammasome machinery and activation thresholds can vary between cell types (e.g., primary macrophages, immortalized cell lines like THP-1).[1] Primary cells often provide a more physiologically relevant system but can have greater donor-to-donor variability.
-
Priming Signal Strength: The concentration and duration of the priming signal (e.g., LPS) can alter the expression of NLRP3 and pro-IL-1β, thereby affecting the apparent potency of your inhibitor.[2][3]
-
Activation Signal Strength: The choice and concentration of the NLRP3 activator (e.g., Nigericin, ATP, MSU crystals) can influence the IC50 value.[1] A stronger activation signal may require a higher concentration of the inhibitor.
-
Assay Readout: The method used to measure NLRP3 inhibition (e.g., IL-1β ELISA, Caspase-1 cleavage western blot, ASC speck visualization) can yield different potency values. It is recommended to use multiple readouts to confirm the inhibitory activity.[4]
Troubleshooting Steps:
-
Standardize your cell culture conditions and passage numbers for cell lines.
-
Perform a dose-response curve for your priming and activation signals to determine optimal concentrations.
-
Use at least two different methods to assess inflammasome activation and inhibition.
Q2: I am observing significant cell death at higher concentrations of my NLRP3 inhibitor. Is this an expected off-target effect?
A2: While NLRP3 inhibition is expected to reduce pyroptotic cell death, inhibitor-induced cytotoxicity at high concentrations is a concern.
-
Mechanism of Action: If your compound targets a general cellular process that is also involved in cell viability, you may observe toxicity.
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets that are essential for cell survival.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels.
Troubleshooting Steps:
-
Perform a standard cytotoxicity assay (e.g., LDH release, MTT assay) in parallel with your inflammasome inhibition assay.
-
Test the inhibitor in a non-inflammasome activated setting to assess its baseline cytotoxicity.
-
If toxicity is observed, consider synthesizing and testing analogs of your compound to identify a less toxic variant.
Q3: My NLRP3 inhibitor is effective in vitro but shows limited or no efficacy in my in vivo animal model. What are the potential reasons?
A3: The transition from in vitro to in vivo is a critical step where many compounds fail. Several factors could be at play:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The compound may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue.
-
Bioavailability: The administered dose may not be reaching a sufficient concentration at the site of inflammation.
-
Model-Specific Differences: The inflammatory milieu in vivo is much more complex than in a cultured cell system. Other inflammatory pathways may be compensating for the inhibition of NLRP3.
-
Off-Target Effects in vivo: The compound may have unforeseen off-target effects in the whole animal that are not apparent in vitro.
Troubleshooting Steps:
-
Conduct PK/PD studies to determine the compound's profile in your animal model.
-
Measure the concentration of the compound in the target tissue.
-
Evaluate biomarkers of NLRP3 activation (e.g., IL-1β levels in plasma or tissue homogenates) to confirm target engagement.
-
Consider using a different animal model of NLRP3-driven disease.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for in vitro NLRP3 inflammasome activation and inhibition studies.
Table 1: Common Reagents and Working Concentrations for NLRP3 Activation
| Reagent | Cell Type | Priming Concentration | Activation Concentration | Incubation Time |
| LPS (Lipopolysaccharide) | Murine BMDMs | 50-100 ng/mL | - | 3-4 hours |
| Human PBMCs | 100-200 ng/mL | - | 3-4 hours | |
| THP-1 cells (PMA-differentiated) | 1 µg/mL | - | 3 hours | |
| Nigericin | Murine BMDMs / THP-1 | - | 5-20 µM | 30-90 minutes |
| ATP (Adenosine triphosphate) | Murine BMDMs / THP-1 | - | 1-5 mM | 30-60 minutes |
| MSU (Monosodium urate) crystals | Murine BMDMs / THP-1 | - | 100-250 µg/mL | 4-6 hours |
Note: These are starting concentrations and should be optimized for your specific experimental conditions.[1]
Table 2: Common Readouts for NLRP3 Inflammasome Activity
| Readout | Sample Type | Method | Key Measurement |
| IL-1β Secretion | Cell Culture Supernatant | ELISA | Mature IL-1β levels |
| Caspase-1 Cleavage | Cell Lysate & Supernatant | Western Blot | p20/p10 subunits of Caspase-1 |
| ASC Speck Formation | Fixed Cells | Immunofluorescence Microscopy | Visualization of ASC oligomerization |
| Pyroptosis (Cell Death) | Cell Culture Supernatant | LDH Assay | Lactate dehydrogenase release |
| Gasdermin D Cleavage | Cell Lysate | Western Blot | N-terminal fragment of GSDMD |
Experimental Protocols
Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay in Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Cell Seeding: Plate murine BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of your NLRP3 inhibitor (or vehicle control) for 1 hour.
-
Priming: Add LPS to a final concentration of 100 ng/mL and incubate for 3 hours.[1][5]
-
Activation: Add Nigericin to a final concentration of 10 µM and incubate for 1 hour.[1][5]
-
Sample Collection:
-
Carefully collect the cell culture supernatant for IL-1β ELISA and LDH assay.
-
Lyse the remaining cells for Western blot analysis of Caspase-1 and Gasdermin D cleavage.
-
-
Data Analysis:
-
Quantify IL-1β concentration in the supernatant using an ELISA kit.
-
Measure LDH release to assess pyroptosis.
-
Analyze the protein levels of cleaved Caspase-1 (p20) and GSDMD by Western blot.
-
Calculate the IC50 of your inhibitor for each readout.
-
Visualizations: Signaling Pathways and Workflows
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: General experimental workflow for testing an NLRP3 inhibitor.
Caption: Troubleshooting decision tree for unexpected data.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of NLRP3 Inflammasome Inhibitors: MCC950 versus NLRP3-IN-34
A Guide for Researchers and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as a form of inflammatory cell death known as pyroptosis.[1][2] Consequently, the development of specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a detailed comparison of two such inhibitors: the well-characterized compound MCC950 and the less documented NLRP3-IN-34.
Note on this compound: Publicly available data for a compound specifically designated "this compound" is limited. The information presented here for this compound corresponds to "NLRP3 Inflammasome Inhibitor I" (CAS Number: 16673-34-0), which is believed to be the compound of interest. This compound is described as an intermediate in the synthesis of glyburide and a novel inhibitor of the NLRP3 inflammasome.[3] Due to the scarcity of comprehensive studies, a direct and exhaustive comparison with the extensively studied MCC950 is challenging.
Mechanism of Action
MCC950 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[4] It directly targets the NLRP3 protein, specifically the Walker B motif within the NACHT domain, which is essential for its ATPase activity.[4] By binding to this site, MCC950 locks NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent inflammasome assembly and activation.[4][5] This blockade of NLRP3 oligomerization effectively inhibits both the canonical and non-canonical NLRP3 activation pathways.[6]
This compound (as NLRP3 Inflammasome Inhibitor I) is described as an inhibitor of the NLRP3 inflammasome.[3] It is an intermediate in the synthesis of glyburide, which is known to have NLRP3 inhibitory effects.[3] However, detailed mechanistic studies specifying its direct binding site and the full extent of its inhibitory action on the NLRP3 inflammasome are not widely available in the public domain.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for MCC950 and this compound. The significant disparity in the amount of available data is a key takeaway.
| Parameter | MCC950 | This compound (NLRP3 Inflammasome Inhibitor I) |
| Target | NLRP3 | NLRP3 |
| Binding Site | Walker B motif of the NACHT domain | Data not available |
| IC50 (in vitro) | ~7.5 nM (in mouse bone marrow-derived macrophages) | Data not available |
| Specificity | Selective for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes | Data not available |
| Effect on IL-1β release | Potent inhibition | Inhibition reported, but quantitative data is not readily available |
| Effect on ASC oligomerization | Inhibits | Data not available |
| In vivo efficacy | Demonstrated in numerous animal models of NLRP3-driven diseases | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NLRP3 inhibitors. Below are standard protocols for key experiments in this field.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
1. Cell Culture and Priming:
-
Cell Line: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes are commonly used. THP-1 cells are differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 3-4 hours) to upregulate the expression of NLRP3 and pro-IL-1β.[4]
2. Inhibitor Treatment:
-
The cells are pre-incubated with various concentrations of the NLRP3 inhibitor (e.g., MCC950 or this compound) or vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes).
3. NLRP3 Activation (Signal 2):
-
The NLRP3 inflammasome is then activated with a second stimulus, such as:
- ATP (e.g., 5 mM for 30-60 minutes)
- Nigericin (e.g., 10 µM for 30-60 minutes)
- Monosodium urate (MSU) crystals (e.g., 250 µg/mL for 6 hours)[4]
4. Measurement of IL-1β Release:
-
Cell culture supernatants are collected.
-
The concentration of mature IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Assessment of Cell Death (Pyroptosis):
-
Cell lysis and the release of lactate dehydrogenase (LDH) into the supernatant are measured using a commercially available LDH cytotoxicity assay kit.
ASC Oligomerization Assay
1. Cell Stimulation:
-
Cells are primed and treated with the inhibitor as described above.
-
NLRP3 is activated with an appropriate stimulus.
2. Cell Lysis and Cross-linking:
-
Cells are lysed in a suitable buffer.
-
The cell lysates are centrifuged to pellet the ASC specks.
-
The pellets are resuspended, and the proteins are cross-linked using an agent like disuccinimidyl suberate (DSS).
3. Western Blot Analysis:
-
The cross-linked samples are resolved by SDS-PAGE.
-
ASC monomers, dimers, and high-molecular-weight oligomers are detected by Western blotting using an anti-ASC antibody. A reduction in the formation of ASC oligomers in the presence of the inhibitor indicates its efficacy.
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for Inhibitor Testing
Caption: Workflow for in vitro testing of NLRP3 inhibitors.
Logical Relationship of Inhibition Mechanisms
Caption: Known vs. limited data on inhibitor mechanisms.
Conclusion
MCC950 is a well-established, potent, and specific inhibitor of the NLRP3 inflammasome with a clearly defined mechanism of action and a wealth of supporting in vitro and in vivo data. It serves as a benchmark compound for NLRP3-related research.
In contrast, "this compound," likely referring to NLRP3 Inflammasome Inhibitor I, is a less characterized compound. While it is reported to inhibit the NLRP3 inflammasome, the lack of detailed public data on its potency, specificity, and precise mechanism of action makes a direct performance comparison with MCC950 challenging. For researchers and drug development professionals, MCC950 remains the more robustly validated tool for studying the therapeutic potential of NLRP3 inhibition. Further studies are required to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent.
References
- 1. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome - Wikipedia [en.wikipedia.org]
- 3. abmole.com [abmole.com]
- 4. invivogen.com [invivogen.com]
- 5. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Nlrp3-IN-34 vs. Glyburide
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to metabolic syndromes. This guide provides a detailed comparison of two notable NLRP3 inhibitors, Nlrp3-IN-34 and the repurposed drug glyburide, focusing on their mechanisms of action, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (JC121, 16673-34-0) | Glyburide (Glibenclamide) |
| Chemical Class | Sulfonamide derivative of glyburide | Sulfonylurea |
| Primary Clinical Use | Investigational | Type 2 Diabetes |
| NLRP3 Inhibition Potency | IC₅₀ = 0.48 µM (IL-1β production in J774A.1 cells)[1] | Effective at micromolar concentrations |
| Mechanism of Action | Acts downstream of NLRP3 activation, potentially interfering with NLRP3 conformational changes or its interaction with ASC, inhibiting ASC oligomerization.[2][3] | Acts upstream of NLRP3 activation, downstream of the P2X7 receptor. May disrupt the NEK7-NLRP3 interaction.[4][5][6] |
| Selectivity | Specific for NLRP3 inflammasome over AIM2 and NLRC4.[4] | Specific for NLRP3 inflammasome over NLRC4 and NLRP1.[4] |
| Key Side Effect Profile | Does not affect glucose metabolism.[4] | Hypoglycemia at high doses required for in vivo NLRP3 inhibition.[4] |
Mechanism of Action: A Deeper Dive
The canonical activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, triggered by a diverse array of stimuli including ATP, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and secretion of IL-1β and IL-18.
This compound appears to intervene at a later stage of this process. Evidence suggests it functions downstream of the initial activation of the NLRP3 protein itself. Its ability to inhibit the aggregation of the adaptor protein ASC is a key feature of its mechanism. By preventing ASC oligomerization, this compound effectively halts the formation of the functional inflammasome complex, thereby blocking caspase-1 activation and cytokine release.[3] Being a derivative of glyburide that lacks the cyclohexylurea moiety, it advantageously does not impact glucose homeostasis.[4]
Glyburide , on the other hand, acts earlier in the activation cascade. It is known to inhibit NLRP3 activation upstream of the core inflammasome assembly but downstream of the P2X7 receptor, a key initiator of the activation signal in response to extracellular ATP.[5] While its inhibitory action is independent of its well-known role as an ATP-sensitive potassium (KATP) channel blocker in pancreatic beta-cells, recent studies suggest a potential mechanism involving the disruption of the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for NLRP3 activation.[1][7] A significant drawback for its use as a specific NLRP3 inhibitor in non-diabetic contexts is the risk of hypoglycemia at the higher concentrations needed for effective inflammasome inhibition in vivo.[4]
Visualizing the Mechanisms
References
- 1. Glyburide inhibits the Cryopyrin/Nalp3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of NLRP3 inflammasome activation by cell-permeable stapled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glyburide inhibits the Cryopyrin/Nalp3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Nlrp3-IN-34 vs. JC124
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-supported comparison of two inhibitors of the NLRP3 inflammasome: Nlrp3-IN-34 and JC124. The information is curated for researchers and professionals in drug development to facilitate informed decisions on the selection and application of these compounds in preclinical studies.
I. Overview and Mechanism of Action
The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases. Both this compound and JC124 are small molecule inhibitors designed to target the NLRP3 inflammasome, but they exhibit distinct characteristics and have been evaluated in different experimental contexts.
This compound , also identified as Compound T10, is an inhibitor of the NLRP3 inflammasome that has been shown to suppress the production of reactive oxygen species (ROS) and subsequent IL-1β release[1][2]. It also inhibits pyroptosis, a form of inflammatory cell death[1][2].
JC124 is a selective NLRP3 inflammasome inhibitor derived from the structural optimization of glyburide[3]. It has been demonstrated to directly interact with the NLRP3 protein, thereby blocking downstream events such as ASC (apoptosis-associated speck-like protein containing a CARD) aggregation and caspase-1 activation[3]. This targeted action prevents the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. JC124 has shown therapeutic potential in various animal models of inflammatory diseases, including those for myocardial infarction, Alzheimer's disease, and traumatic brain injury[3].
II. Signaling Pathway and Inhibition
The canonical NLRP3 inflammasome activation is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway. The activation signal, triggered by a diverse array of stimuli including extracellular ATP, crystalline structures, and toxins, results in the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cytokine processing and pyroptosis.
Caption: Canonical NLRP3 inflammasome pathway and points of inhibition.
III. Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and JC124.
| Parameter | This compound | JC124 | Source |
| Target | NLRP3 Inflammasome | NLRP3 Inflammasome | [1],[3] |
| IC50 for IL-1β Production | 0.48 µM (in J774A.1 cells) | Data on direct IC50 for IL-1β production is not readily available in a comparable format. Efficacy is demonstrated through reduction of downstream effects in various models. | [1],[2] |
| In Vitro Activity | Inhibits ROS production and pyroptosis. | Selectively inhibits NLRP3 inflammasome formation, caspase-1 activation, and reduces IL-1β release. | [1],[4] |
| In Vivo Efficacy | Anti-inflammatory activity in a DSS-induced peritonitis model. Showed a reduction in infarct size by >40% and troponin I levels by >70% in a mouse model of acute myocardial infarction. | Demonstrated neuroprotective effects in animal models of Alzheimer's disease, traumatic brain injury, and epilepsy. | [1],[5],[3],[6],[7] |
| CAS Number | 1392502-55-4 (as this compound/Compound T10), 16673-34-0 (as NLRP3 Inflammasome Inhibitor I) | Not publicly available | [1],[8] |
IV. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro and in vivo evaluation of NLRP3 inflammasome inhibitors like this compound and JC124.
A. In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a common method for assessing the efficacy of an inhibitor in a cell-based assay.
Caption: General workflow for in vitro screening of NLRP3 inhibitors.
Detailed Protocol:
-
Cell Culture: Murine J774A.1 macrophages or bone marrow-derived macrophages (BMDMs) are seeded in 24-well plates at a density of 0.5 x 10^6 cells per well and cultured overnight.
-
Priming: Cells are primed with lipopolysaccharide (LPS) at a concentration of 500 ng/mL for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the NLRP3 inhibitor (e.g., this compound or JC124) or vehicle control (DMSO). Cells are pre-incubated for 1 hour.
-
NLRP3 Activation: NLRP3 inflammasome is activated by adding a stimulus such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60 minutes.
-
Sample Collection:
-
Supernatant: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Cell Lysate: The remaining cells are washed with PBS and lysed using RIPA buffer.
-
-
Analysis:
-
Cytokine Measurement: The concentration of mature IL-1β and IL-18 in the supernatant is quantified using commercially available ELISA kits.
-
Pyroptosis Assessment: Lactate dehydrogenase (LDH) release into the supernatant, an indicator of pyroptosis, is measured using an LDH cytotoxicity assay kit.
-
Caspase-1 Activation: The cleavage of pro-caspase-1 to its active p20 subunit in the cell lysate and/or supernatant is analyzed by Western blotting using an antibody specific for caspase-1.
-
B. In Vivo Efficacy Assessment in a Mouse Model of Alzheimer's Disease (AD)
This protocol is based on studies evaluating JC124 in transgenic mouse models of AD and can be adapted for other inhibitors.
Caption: Workflow for in vivo evaluation of NLRP3 inhibitors in an AD mouse model.
Detailed Protocol:
-
Animal Model: Five-month-old female APP/PS1 transgenic mice and age-matched wild-type littermates are used[7].
-
Inhibitor Administration: JC124 is administered orally at a dose of 50 or 100 mg/kg daily for 3 months. The vehicle control group receives a 2% DMSO in corn oil solution[9].
-
Cognitive Assessment: Following the treatment period, cognitive function is assessed using a battery of behavioral tests, such as the Novel Object Recognition test and contextual fear conditioning[9].
-
Tissue Processing: After behavioral testing, mice are euthanized, and brain tissue is collected. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.
-
Pathological and Biochemical Analysis:
-
Amyloid-β Load: Brain sections are stained with antibodies against Aβ to quantify plaque deposition.
-
Neuroinflammation: Immunohistochemistry is used to assess microgliosis (Iba1 staining) and astrogliosis (GFAP staining).
-
NLRP3 Inflammasome Activation: Western blotting of brain homogenates is performed to measure the levels of NLRP3, ASC, and cleaved caspase-1.
-
Synaptic Integrity: The expression of pre- and post-synaptic proteins is quantified by Western blotting to assess synaptic plasticity.
-
V. Conclusion
Both this compound and JC124 are valuable tools for studying the role of the NLRP3 inflammasome in health and disease. This compound has a reported in vitro potency for inhibiting IL-1β and has demonstrated efficacy in models of peritonitis and myocardial infarction. JC124 is a well-characterized, selective NLRP3 inhibitor with a clear mechanism of direct target engagement and has shown significant therapeutic potential in multiple, distinct in vivo models of neurodegenerative and inflammatory conditions. The choice between these inhibitors will depend on the specific research question, the desired in vitro or in vivo model, and the need for a compound with a more extensively documented mechanism of action and preclinical efficacy profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. JC124 confers multimodal neuroprotection in epilepsy by suppressing NLRP3 inflammasome activation: evidence from animal and human neuronal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. NLRP3 Inflammasome Inhibitor Ameliorates Amyloid Pathology in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer's Disease Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NLRP3 Inflammasome Inhibitor I|CAS 16673-34-0 [dcchemicals.com]
- 9. A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer’s Disease Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Validation of NLRP3 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NLRP3 inflammasome inhibitors, with a focus on Western blot validation of their efficacy. While specific quantitative data for Nlrp3-IN-34 is not widely available in published literature, this guide uses the well-characterized inhibitor MCC950 as a benchmark for comparison. The methodologies and data presentation formats provided herein can be readily adapted for the evaluation of this compound and other novel NLRP3 inhibitors.
Comparison of NLRP3 Inhibitors
The following table summarizes the inhibitory characteristics of MCC950, a potent and selective NLRP3 inhibitor, and provides a template for evaluating this compound.
| Feature | This compound | MCC950 | Glyburide |
| Target Specificity | Data not available | Selective for NLRP3 inflammasome; does not inhibit AIM2, NLRC4, or NLRP1.[1] | Inhibits NLRP3 but not NLRC4 or NLRP1.[1] |
| Mechanism of Action | Data not available | Directly binds to the NACHT domain of NLRP3, blocking its ATPase activity and subsequent ASC oligomerization.[2] | Inhibits ATP-sensitive potassium channels, which is an upstream event of NLRP3 activation. |
| Potency (IC50) | Data not available | ~7.5 nM in mouse bone marrow-derived macrophages (BMDMs) and ~8.1 nM in human monocyte-derived macrophages (HMDMs).[1] | Micromolar concentrations required for inhibition.[1] |
| Effect on IL-1β Secretion | Data not available | Dose-dependently inhibits IL-1β release.[1] | Reduces IL-1β production.[3] |
| Effect on Caspase-1 Activation | Data not available | Significantly inhibits caspase-1 activation.[4] | Decreases activated caspase-1 levels.[3] |
| In Vivo Efficacy | Data not available | Attenuates severity in models of experimental autoimmune encephalomyelitis (EAE) and cryopyrin-associated periodic syndromes (CAPS).[1] | Shows therapeutic effects in models of colitis.[3] |
Western Blot Protocol for Validating NLRP3 Inhibition
This protocol details the steps for assessing the inhibitory effect of a compound, such as this compound, on the NLRP3 inflammasome pathway using Western blotting.
1. Cell Culture and Treatment:
-
Cell Lines: Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes are commonly used.[1]
-
Priming (Signal 1): To induce the expression of NLRP3 and pro-IL-1β, prime the cells with lipopolysaccharide (LPS). For example, treat BMDMs with 1 µg/mL LPS for 4 hours.[5]
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or a control inhibitor (e.g., MCC950) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 60 minutes to induce inflammasome assembly and activation.[5][6]
2. Sample Preparation:
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant to analyze secreted proteins like cleaved caspase-1 and mature IL-1β.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total cell lysates containing intracellular proteins like NLRP3, pro-caspase-1, and pro-IL-1β.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay to ensure equal loading for Western blotting.[7]
3. SDS-PAGE and Western Blotting:
-
Gel Electrophoresis: Separate the protein samples (20-50 µg per lane) on an 8-12% SDS-polyacrylamide gel. For larger proteins like NLRP3 (~118 kDa), a lower percentage gel (e.g., 8%) is recommended.[3][7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For large proteins, adding a low concentration of SDS (e.g., 0.05%) to the transfer buffer can improve transfer efficiency.[7]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Recommended antibodies include:
-
Anti-NLRP3 (e.g., Cell Signaling Technology, #15101)[8]
-
Anti-Caspase-1 (to detect both pro-caspase-1 and the cleaved p20 or p10 subunits)
-
Anti-IL-1β (to detect both pro-IL-1β and the mature form)
-
Anti-ASC
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.[9]
4. Data Analysis:
-
Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the expression of the target proteins to the loading control (GAPDH or β-actin).
-
Comparison: Compare the levels of cleaved caspase-1 and mature IL-1β in the supernatant, and NLRP3 and pro-caspase-1 in the cell lysates between untreated, activator-only, and inhibitor-treated groups to determine the inhibitory effect of this compound.
Visualizing Key Processes
To better understand the experimental context, the following diagrams illustrate the NLRP3 signaling pathway and the Western blot workflow.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Experimental workflow for Western blot validation.
References
- 1. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenic Role of NLRP3 Inflammasome Activation in Inflammatory Bowel Diseases of Both Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 inflammasome with MCC950 ameliorates retinal neovascularization and leakage by reversing the IL-1β/IL-18 activation pattern in an oxygen-induced ischemic retinopathy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
Cross-Validation of NLRP3-IN-34 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of the NLRP3 inflammasome by NLRP3-IN-34 with genetic models of NLRP3 loss-of-function (knockout) and gain-of-function (Cryopyrin-Associated Periodic Syndromes - CAPS knock-in). By examining experimental data from these distinct but complementary approaches, we aim to provide a comprehensive understanding of the role of NLRP3 in inflammatory processes and the utility of selective inhibitors in mimicking or opposing genetic phenotypes.
Introduction to NLRP3 Inflammasome and its Modulation
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the activation of caspase-1, which in turn processes pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[1][2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.
Two primary methods are employed to study the function of the NLRP3 inflammasome: pharmacological inhibition and genetic manipulation. Small molecule inhibitors, such as this compound, offer a dynamic and reversible means to modulate NLRP3 activity. In contrast, genetic models, including NLRP3 knockout (KO) mice (loss-of-function) and knock-in mice harboring gain-of-function mutations found in CAPS patients, provide a more constitutive and systemic understanding of NLRP3's role.[5][6][7] Cross-validating findings from both approaches is essential for robustly confirming the on-target effects of inhibitors and for translating preclinical findings into potential therapeutic strategies.
The NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) and leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[8] The second step, "activation," is triggered by a diverse range of stimuli such as ATP, nigericin, or crystalline substances, leading to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cytokine processing and release.[2][5]
Figure 1. NLRP3 Inflammasome Signaling Pathway.
Quantitative Comparison of NLRP3 Modulation
The following tables summarize the expected and observed quantitative effects of this compound, NLRP3 knockout, and CAPS-associated NLRP3 gain-of-function mutations on key readouts of inflammasome activity. Data is compiled from various studies and standardized where possible for comparison. It is important to note that direct head-to-head comparisons in the same experimental system are limited.
Table 1: In Vitro Comparison of NLRP3 Modulation in Macrophages
| Parameter | Wild-Type (Control) | This compound Treated | NLRP3 Knockout (KO) | CAPS Knock-in (Gain-of-Function) |
| Caspase-1 Activation (p20 fragment) | +++ (upon stimulation) | + | - | ++++ (constitutive/hyper-responsive) |
| IL-1β Secretion (pg/mL) | High (e.g., >2000) | Low (e.g., <500) | Baseline/Very Low | Very High (e.g., >4000) |
| ASC Speck Formation | Present upon activation | Reduced/Absent | Absent | Spontaneous/Enhanced |
Data are representative values compiled from multiple sources and intended for comparative purposes. Actual values will vary based on experimental conditions.
Table 2: In Vivo Phenotypic and Biomarker Comparison in Mouse Models
| Phenotype/Biomarker | Wild-Type (Control) | This compound Treated | NLRP3 Knockout (KO) | CAPS Knock-in (Gain-of-Function) |
| Systemic Inflammation | Inducible | Reduced | Reduced | Spontaneous/Exaggerated |
| Serum IL-1β Levels | Low (baseline), High (induced) | Reduced (upon challenge) | Low (baseline and induced) | High (constitutive) |
| Disease Score (in specific models) | Model-dependent | Ameliorated | Ameliorated | Severe/Spontaneous Onset |
| Survival (in inflammatory models) | Model-dependent | Increased | Increased | Decreased |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are standardized protocols for key experiments cited in this guide.
In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation and Culture of BMDMs:
-
Inflammasome Priming and Activation:
-
Seed BMDMs in 96-well plates at a density of 1 x 10^5 cells/well.
-
Priming (Signal 1): Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours.[5]
-
Inhibitor Treatment: Pre-incubate cells with desired concentrations of this compound for 30-60 minutes before activation.
-
Activation (Signal 2): Add 5 mM ATP or 10 µM Nigericin for 1 hour to activate the NLRP3 inflammasome.[2][5]
-
-
Measurement of Cytokine Secretion and Cell Death:
-
Collect cell culture supernatants.
-
Measure IL-1β and IL-18 concentrations using commercially available ELISA kits according to the manufacturer's instructions.[9]
-
Assess pyroptosis (cell death) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.
-
Western Blot Analysis of Caspase-1 Cleavage
-
Protein Extraction:
-
Lyse BMDMs with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect supernatants and concentrate proteins using methanol-chloroform precipitation.
-
-
SDS-PAGE and Immunoblotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against caspase-1 (to detect the p20 subunit) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of Experimental Workflows and Logical Relationships
Experimental Workflow for Cross-Validation
References
- 1. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyagen.com [cyagen.com]
- 7. CAPS and NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Nlrp3-IN-34: A Comparative Analysis of Potency in NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Nlrp3-IN-34, a small molecule inhibitor of the NLRP3 inflammasome. Its potency, as measured by its half-maximal inhibitory concentration (IC50), is compared with other notable NLRP3 inhibitors. This document is intended to serve as a valuable resource for researchers in inflammation, immunology, and drug discovery by presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Potency and IC50 Comparison of NLRP3 Inhibitors
The efficacy of an inhibitor is quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of a specific biological or biochemical function. In the context of NLRP3 inflammasome research, this typically refers to the inhibition of IL-1β release from stimulated immune cells.
| Compound | IC50 | Cell Line / System | Notes |
| This compound (Compound T10) | 0.48 µM | J774A.1 cells | Inhibits NLRP3 inflammasome-dependent IL-1β production.[1] |
| MCC950 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | A potent and widely used selective NLRP3 inhibitor.[2] |
| IZD334 | 0.350 µM | Porcine whole blood | Demonstrated dose-dependent reduction of IL-1β release.[3][4] |
| CY-09 | 6 µM | Mouse Bone Marrow-Derived Macrophages (BMDMs) | A direct covalent modifier of the NLRP3 inflammasome. |
| Tranilast | 10–15 µM | Not specified | Binds to the NACHT domain of NLRP3. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of inhibition and the methods used to determine potency, it is crucial to visualize the NLRP3 inflammasome signaling pathway and the experimental workflow for inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NLRP3-Inflammasome Inhibition with IZD334 Does Not Reduce Cardiac Damage in a Pig Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Nlrp3-IN-34 On-Target Effects: A Comparative Guide Using Knockout Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NLRP3 inflammasome inhibitor, Nlrp3-IN-34 (also known as 16673-34-0 or JC121), with the well-characterized inhibitor MCC950. The on-target effects and specificity of these compounds are critically evaluated using experimental data from studies employing NLRP3 knockout (Nlrp3-/-) cells, the gold standard for validating NLRP3-specific inhibition.
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a prime therapeutic target. The development of specific NLRP3 inhibitors is a significant focus of drug discovery. Validating that these inhibitors act directly on NLRP3 without off-target effects is crucial. The use of cells or animal models lacking the Nlrp3 gene (knockout) provides the most definitive method for confirming on-target activity. An effective and specific NLRP3 inhibitor should demonstrate a significant reduction in inflammatory responses in wild-type (WT) cells but have no effect in Nlrp3-/- cells, as the target is absent.
Comparison of On-Target Effects in Wild-Type vs. NLRP3 Knockout Models
The following tables summarize the quantitative data on the inhibitory effects of this compound and MCC950 on key markers of NLRP3 inflammasome activation: IL-1β secretion and caspase-1 activity.
Table 1: Inhibition of IL-1β Secretion
| Inhibitor | Cell/Animal Model | Agonist | Concentration | % Inhibition (WT) | % Inhibition (Nlrp3-/-) | Reference |
| This compound | J774A.1 Macrophages | LPS + ATP | 10 µM | >90% (Caspase-1 activity) | Not Reported | [1] |
| MCC950 | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 1 µM | Significant reduction | No effect | [2] |
| MCC950 | ApoE-/- Mice | High-Fat Diet | 10 mg/kg | Significant reduction | Not Applicable | [3] |
Table 2: Inhibition of Caspase-1 Activity
| Inhibitor | Cell/Animal Model | Agonist | Concentration | % Inhibition (WT) | % Inhibition (Nlrp3-/-) | Reference |
| This compound | Mouse Model of Myocardial Infarction | Ischemia/Reperfusion | 100 mg/kg | >90% | Not Reported | [1][4] |
| MCC950 | Mouse Model of Apical Periodontitis | Pulp Exposure | 10 mg/kg | Significant reduction | Not Applicable | [5] |
| MCC950 | ApoE-/- Mice | High-Fat Diet | 10 mg/kg | Significantly lowered | Not Applicable | [3] |
Note: While direct quantitative data for this compound in knockout cells is limited in the reviewed literature, its high efficacy in wild-type models strongly suggests on-target activity. The lack of effect of MCC950 in knockout models serves as a benchmark for specificity.
Signaling Pathways and Experimental Workflows
To understand the validation process, it is essential to visualize the NLRP3 inflammasome signaling pathway and the experimental workflow for testing inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Caption: Experimental workflow for validating NLRP3 inhibitors using knockout cells.
Experimental Protocols
1. Murine Bone Marrow-Derived Macrophage (BMDM) Culture and Inflammasome Activation
-
Cell Isolation and Culture:
-
Isolate bone marrow from the femurs and tibias of wild-type and Nlrp3-/- mice.
-
Culture bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 6-7 days to differentiate into macrophages.
-
-
Inflammasome Activation:
-
Plate BMDMs in 24-well plates at a density of 1 x 10^6 cells/well.
-
Priming (Signal 1): Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or MCC950 for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.
-
-
Data Collection:
-
Collect the cell culture supernatants for IL-1β measurement by ELISA.
-
Lyse the cells to measure caspase-1 activity using a colorimetric or fluorometric assay.
-
2. In Vivo Model of Peritonitis
-
Animal Model:
-
Use wild-type and Nlrp3-/- mice.
-
-
Treatment and Induction:
-
Data Collection:
-
After a set time (e.g., 4 hours), collect peritoneal lavage fluid.
-
Quantify leukocyte infiltration by cell counting.
-
Measure IL-1β and other cytokine levels in the lavage fluid by ELISA.
-
Conclusion
The use of NLRP3 knockout cells and animal models is indispensable for the validation of NLRP3-specific inhibitors. While direct quantitative data for this compound in knockout models is not as extensively published as for MCC950, the available evidence strongly supports its on-target activity through significant inhibition of the NLRP3 inflammasome in wild-type systems.[1][6] MCC950 serves as a robust positive control for specificity, consistently demonstrating a lack of activity in the absence of its target, NLRP3.[2][5] For researchers in the field, employing these comparative approaches and detailed protocols will ensure the rigorous validation of novel NLRP3 inflammasome inhibitors, accelerating the development of targeted therapies for a multitude of inflammatory diseases.
References
- 1. A NOVEL PHARMACOLOGIC INHIBITOR OF THE NLRP3 INFLAMMASOME LIMITS MYOCARDIAL INJURY FOLLOWING ISCHEMIA-REPERFUSION IN THE MOUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.wehi.edu.au [publications.wehi.edu.au]
- 3. The selective NLRP3 inhibitor MCC950 hinders atherosclerosis development by attenuating inflammation and pyroptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of NLRP3 inflammasome inhibition or knockout in experimental apical periodontitis induced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
assessing the advantages of Nlrp3-IN-34 over older NLRP3 inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory diseases. While older inhibitors have paved the way, novel compounds like Nlrp3-IN-34 are demonstrating significant advantages in potency, selectivity, and in vivo efficacy. This guide provides a comprehensive comparison of this compound with established NLRP3 inhibitors, supported by experimental data and detailed methodologies to inform future research and development.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first, a "priming" signal, typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression. The second "activation" signal, triggered by a diverse array of stimuli including ATP, crystalline substances, and toxins, leads to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-gasdermin D (GSDMD), leading to the secretion of the potent pro-inflammatory cytokine IL-1β and pyroptotic cell death.
Comparative Analysis of NLRP3 Inhibitors
This compound, also known as 16673-34-0 or JC121, represents a significant advancement over older NLRP3 inhibitors. Its key advantages lie in its distinct mechanism of action, high potency, and selectivity, coupled with favorable in vivo characteristics.
| Feature | This compound (JC121) | MCC950 | Glyburide |
| Mechanism of Action | Inhibits downstream events, likely ASC oligomerization[1]. | Directly binds to the NLRP3 NACHT domain, inhibiting ATP hydrolysis[1]. | Inhibits ATP-sensitive K+ channels, an upstream event of NLRP3 activation[1]. |
| Potency (IC50) | An analog, JC124, has an IC50 of 3.25 µM for IL-1β release[1]. | ~7.5-8.1 nM in bone marrow-derived macrophages (BMDMs)[2]. | 10-20 µM for NLRP3 activation and IL-1β secretion in BMDMs[3]. |
| Selectivity | Selective for NLRP3 over AIM2 and NLRC4 inflammasomes[1]. | Highly selective for NLRP3 over AIM2, NLRC4, and NLRP1 inflammasomes[2]. | Appears specific for the NLRP3 inflammasome[1]. |
| In Vivo Efficacy | Reduces infarct size and caspase-1 activity in a mouse model of myocardial infarction[4]. | Effective in numerous preclinical models of inflammatory diseases[2][5]. | Requires high doses in vivo, leading to hypoglycemia[4]. |
| Key Advantages | Lacks the hypoglycemic effects of its parent compound, glyburide[1][4]. | Well-characterized, potent, and selective research tool. | FDA-approved drug with known safety profile (for diabetes). |
| Limitations | Less characterization data publicly available compared to MCC950. | Reports of off-target effects and potential for liver toxicity have hindered clinical development[6]. | Off-target effects (hypoglycemia) limit its use as a specific NLRP3 inhibitor[4]. |
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol is designed to assess the inhibitory activity of compounds on the NLRP3 inflammasome in a cellular context.
Methodology:
-
Cell Culture: Culture human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) in appropriate media and conditions. Seed cells into 96-well plates at a suitable density.
-
Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression[7][8].
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., MCC950) for 30-60 minutes.
-
NLRP3 Activation: Induce NLRP3 inflammasome activation by adding a second stimulus, such as nigericin (e.g., 5 µM) or ATP (e.g., 5 mM), for 1-2 hours[7][8].
-
Sample Collection and Analysis:
-
Centrifuge the plates and collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.
-
Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a cytotoxicity assay kit.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the inhibitor by plotting the percentage of inhibition against the log of the inhibitor concentration.
In Vivo Assessment of NLRP3 Inhibitor Efficacy
This protocol outlines a general procedure to evaluate the therapeutic potential of NLRP3 inhibitors in a mouse model of sterile inflammation.
Methodology:
-
Animal Model: Utilize a relevant mouse model of NLRP3-driven inflammation, such as monosodium urate (MSU)-induced peritonitis or a model of myocardial infarction[4][9].
-
Inhibitor Administration: Administer the NLRP3 inhibitor (e.g., this compound) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and time course relative to the inflammatory challenge.
-
Induction of Inflammation: Induce inflammation according to the specific model. For example, in the peritonitis model, inject MSU crystals into the peritoneal cavity of the mice[9].
-
Sample Collection: At a designated time point after the inflammatory stimulus, collect relevant biological samples, such as peritoneal lavage fluid, blood serum, and tissues.
-
Analysis of Inflammatory Markers:
-
Measure the levels of IL-1β and other relevant cytokines in the collected fluids using ELISA.
-
Perform histological analysis of tissues to assess inflammatory cell infiltration and tissue damage.
-
In specific models like myocardial infarction, measure infarct size and cardiac function[4].
-
-
Data Analysis: Compare the inflammatory readouts between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of the NLRP3 inhibitor.
Conclusion
This compound emerges as a highly promising second-generation NLRP3 inhibitor with distinct advantages over its predecessors. Its unique downstream mechanism of action and favorable in vivo profile, particularly the absence of hypoglycemic effects, position it as a strong candidate for further preclinical and clinical development. The experimental protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound and other novel NLRP3 inhibitors in a variety of inflammatory disease models. As our understanding of the NLRP3 inflammasome continues to evolve, targeted and selective inhibitors like this compound will be instrumental in translating this knowledge into effective clinical therapies.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel pharmacologic inhibitor of the NLRP3 inflammasome limits myocardial injury after ischemia-reperfusion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. synthego.com [synthego.com]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Preclinical and Clinical NLRP3 Inflammasome Inhibitors: A Guide for Researchers
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of specific NLRP3 inhibitors is a highly active area of research. While information on a specific compound designated "Nlrp3-IN-34" is not publicly available, this guide provides a comparative analysis of two well-characterized NLRP3 inhibitors: MCC950 , a potent and selective preclinical tool, and dapansutrile (OLT1177) , a clinical-stage inhibitor. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their performance in various disease models, supported by experimental data and detailed methodologies.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process. The priming step, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The activation step is triggered by a diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, leading to the assembly of the inflammasome complex, caspase-1 activation, and the subsequent cleavage and release of the pro-inflammatory cytokines IL-1β and IL-18.
A Comparative Analysis of NLRP3 Inflammasome Inhibitors: The Synthetic Compound NLRP3-IN-34 Versus Natural Counterparts
For Immediate Release
In the landscape of inflammatory disease research, the NLRP3 inflammasome has emerged as a critical therapeutic target. Its dysregulation is implicated in a wide array of pathologies, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions. This has spurred the development of numerous inhibitory compounds, both synthetic and naturally derived. This guide provides a detailed comparison of NLRP3-IN-34, a synthetic inhibitor, with a selection of well-characterized natural compounds known to inhibit the NLRP3 inflammasome. This objective analysis is intended for researchers, scientists, and drug development professionals to inform strategic decisions in the pursuit of novel anti-inflammatory therapeutics.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the reported IC50 values for this compound and several natural compounds against NLRP3 inflammasome activation, primarily measured by the inhibition of IL-1β secretion.
| Compound | Type | IC50 Value (IL-1β Release) | Cell Type | NLRP3 Activator(s) |
| This compound | Synthetic | 0.48 µM[1] | J774A.1 Macrophages | Not specified |
| MCC950 | Synthetic (Benchmark) | 7.5 nM[2] | Bone Marrow-Derived Macrophages (BMDMs) | ATP, Nigericin |
| Oridonin | Natural (Terpenoid) | 0.75 µM[2] | Bone Marrow-Derived Macrophages (BMDMs) | Not specified |
| Parthenolide Derivative (8b) | Natural (Sesquiterpene Lactone) | 0.3 µM[3] | J774A.1 Macrophages | Not specified |
| Curcumin | Natural (Polyphenol) | < 10 µM[4] | Macrophages | SiO2 nanoparticles |
| Isoliquiritigenin (ILG) | Natural (Chalcone) | 10.1 µM[2] | Not specified | Not specified |
| Glyburide | Synthetic (Related to this compound) | 10-20 µM[1] | Bone Marrow-Derived Macrophages (BMDMs) | ATP |
| Resveratrol | Natural (Polyphenol) | 17.90 µM (IC50 for cell growth inhibition)[5] | LN-229 Glioblastoma Cells | Not specified |
Mechanisms of Action: A Fork in the Pathway
The NLRP3 inflammasome activation is a multi-step process, offering several points for therapeutic intervention. This compound and natural compounds exhibit distinct mechanisms of action, highlighting the diverse strategies to quell this inflammatory cascade.
This compound , also identified as compound T10 and an intermediate in the synthesis of the anti-diabetic drug Glyburide, exerts its inhibitory effect by targeting upstream events. It has been shown to inhibit the production of reactive oxygen species (ROS), a key trigger for NLRP3 activation, and to prevent pyroptosis, an inflammatory form of cell death.[1]
Natural compounds , on the other hand, display a broader range of inhibitory mechanisms:
-
Direct NLRP3 Interaction: Oridonin, a diterpenoid from the medicinal herb Rabdosia rubescens, covalently binds to the NACHT domain of the NLRP3 protein, specifically to cysteine 279. This direct interaction prevents the recruitment of NEK7, a crucial step for inflammasome assembly.[6][7][8]
-
Inhibition of ASC Oligomerization: Quercetin, a widely distributed flavonoid, has been shown to inhibit the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This prevents the formation of the functional inflammasome complex.[9]
-
Upstream Signal Inhibition: Many natural compounds, including curcumin and resveratrol, are potent antioxidants. By scavenging ROS, they mitigate a primary activation signal for the NLRP3 inflammasome.[10][11][12] Curcumin also prevents potassium efflux and lysosomal disruption, other upstream triggers of NLRP3 activation.[12]
-
Targeting Inflammasome Assembly and Upstream Signaling: Parthenolide, a sesquiterpene lactone, has a dual mechanism of action. It can directly inhibit the ATPase activity of NLRP3 and also block upstream signaling pathways.[13][14][15]
Signaling Pathways and Points of Inhibition
The following diagrams, generated using the DOT language, illustrate the canonical NLRP3 inflammasome activation pathway and the distinct points of intervention for this compound and various natural compounds.
Experimental Protocols
A standardized in vitro assay to evaluate the inhibitory potential of a compound on the NLRP3 inflammasome typically involves the following steps. This generalized protocol serves as a template that can be adapted for specific cell lines and activators.
General Protocol for NLRP3 Inflammasome Inhibition Assay
-
Cell Culture and Priming:
-
Plate immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic THP-1 cells in a 96-well plate at a density of 200,000 cells per well.[16]
-
Allow cells to adhere overnight.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[16][17]
-
-
Inhibitor Treatment:
-
Following priming, replace the medium with fresh medium containing the test compound (e.g., this compound or a natural compound) at various concentrations.
-
Incubate for 1 hour prior to the addition of the NLRP3 activator.[16]
-
-
NLRP3 Inflammasome Activation:
-
Quantification of IL-1β Release:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Assessment of Cell Viability/Pyroptosis:
-
Measure the release of lactate dehydrogenase (LDH) from the cells into the supernatant as an indicator of pyroptosis and cell death.[16]
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for assessing NLRP3 inflammasome inhibition.
Conclusion
Both the synthetic inhibitor this compound and a variety of natural compounds present viable avenues for the therapeutic targeting of the NLRP3 inflammasome. This compound demonstrates moderate potency and acts on upstream signaling events. Natural compounds, while often exhibiting lower potency, offer a diverse range of mechanisms, from direct interaction with core inflammasome components to the modulation of upstream activation triggers. The choice between a targeted synthetic inhibitor and a pleiotropic natural compound will depend on the specific therapeutic context and desired pharmacological profile. The data and protocols presented in this guide are intended to facilitate further research and development in this promising field of anti-inflammatory medicine.
References
- 1. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of parthenolide derivatives with reduced toxicity as potential inhibitors of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcuma phaeocaulis Inhibits NLRP3 Inflammasome in Macrophages and Ameliorates Nanoparticle-Induced Airway Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resveratrol ameliorates glioblastoma inflammatory response by reducing NLRP3 inflammasome activation through inhibition of the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resveratrol inhibits NLRP3 inflammasome activation by preserving mitochondrial integrity and augmenting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin suppresses NLRP3 inflammasome activation in epithelial cells triggered by Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin suppresses NLRP3 inflammasome activation and protects against LPS-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parthenolide targets NLRP3 to treat inflammasome-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 17. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Nlrp3-IN-34's Inhibitory Activity: A Comparative Guide
This guide provides an objective comparison of the NLRP3 inflammasome inhibitor Nlrp3-IN-34 with other known inhibitors. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's inhibitory activity.
Comparative Analysis of NLRP3 Inhibitor Potency
The inhibitory activity of this compound and several other well-characterized NLRP3 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | IC50 | Cell Line | Notes |
| This compound | 0.48 µM[1][2][3][4] | J774A.1 | Also inhibits ROS production and pyroptosis.[1][2][3][4] |
| MCC950 | 7.5 nM[5] | BMDMs | A potent and selective NLRP3 inhibitor.[5][6] |
| CY-09 | 6 µM | BMDMs | Directly binds to the ATP-binding motif of the NLRP3 NACHT domain. |
| Tranilast | 10-15 µM | Not Specified | An anti-allergic drug identified as a direct NLRP3 inhibitor. |
| MNS | 2 µM | BMDMs | Identified from a kinase inhibitor library. |
BMDMs: Bone Marrow-Derived Macrophages
Experimental Protocols
The following is a generalized protocol for assessing the inhibitory activity of compounds against the NLRP3 inflammasome in vitro. This protocol is based on commonly used methodologies in the field and can be adapted for specific experimental needs.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of NLRP3 inflammasome activation.
Cell Lines:
-
J774A.1: A murine macrophage cell line.
-
THP-1: A human monocytic cell line, often differentiated into macrophage-like cells with Phorbol 12-myristate 13-acetate (PMA).
-
Bone Marrow-Derived Macrophages (BMDMs): Primary macrophages isolated from the bone marrow of mice.
Materials:
-
Test compound (e.g., this compound) and reference inhibitors (e.g., MCC950).
-
Lipopolysaccharide (LPS).
-
NLRP3 activator (e.g., ATP or Nigericin).
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Enzyme-linked immunosorbent assay (ELISA) kit for IL-1β.
-
Reagents for assessing cell viability (e.g., LDH assay kit).
Procedure:
-
Cell Seeding: Seed the chosen macrophage cell line in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (typically 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound or reference inhibitors for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (typically 5 mM) for 30-60 minutes or Nigericin (typically 5-10 µM) for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Cell Viability Assay: Assess cell viability using an LDH assay on the supernatant to rule out cytotoxic effects of the compounds.
-
Data Analysis: Plot the IL-1β concentration against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: NLRP3 Inflammasome Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nlrp3-IN-34: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for Nlrp3-IN-34, a known inhibitor of the NLRP3 inflammasome. Adherence to these guidelines is paramount to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Disposal Protocol
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations regarding chemical waste. Regulations can vary significantly between institutions and municipalities.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Waste Segregation: Dispose of this compound, and any materials contaminated with it (e.g., pipette tips, empty vials), in a designated, clearly labeled hazardous waste container for chemical solids. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound), the CAS number (1392502-55-4), and any known hazard information.
-
Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
Understanding the Biological Context: The NLRP3 Inflammasome Signaling Pathway
This compound is an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[1][2] Understanding its mechanism of action within the NLRP3 signaling pathway is crucial for researchers. The canonical activation of the NLRP3 inflammasome is a two-step process: priming and activation.[3][4]
Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to receptors like Toll-like receptors (TLRs).[3][4] This leads to the activation of the NF-κB signaling pathway, resulting in the increased transcription of NLRP3 and pro-inflammatory cytokines such as pro-IL-1β.[3]
Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline structures, can trigger the activation step.[3] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC, and the activation of pro-caspase-1 into its active form, caspase-1.[1] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[1] This process can also lead to a form of inflammatory cell death known as pyroptosis.[2]
Experimental Protocols and Data
At present, there is no publicly available quantitative data specifically detailing the disposal parameters of this compound. Researchers should rely on the qualitative guidance provided by their institution's EHS department and general chemical safety principles.
By adhering to these established safety protocols and understanding the biological context of compounds like this compound, the scientific community can continue to advance research while maintaining the highest standards of laboratory safety.
References
Essential Safety and Handling Guidance for Nlrp3-IN-34
Disclaimer: This document provides essential safety and logistical information for handling Nlrp3-IN-34 based on general best practices for research chemicals with unknown toxicity. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers, scientists, and drug development professionals must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, it is crucial to treat this compound as potentially hazardous. The following personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure risk.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols that could cause eye irritation or absorption. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Provides a barrier against skin contact. Double-gloving is recommended for handling highly potent or unknown compounds. |
| Body Protection | A fully buttoned lab coat with tight-fitting cuffs. A disposable gown is recommended for larger quantities. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or creating solutions. All work with the solid compound should be performed in a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE during inspection.
-
If the container is compromised, isolate it in a fume hood and contact your EHS department immediately.
-
Verify that the container is clearly labeled with the compound name, CAS number (if available), and any hazard warnings.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly sealed.
-
Follow the manufacturer's specific storage temperature recommendations. If not provided, storing at -20°C is a common practice for long-term stability of research compounds.
3. Preparation of Solutions:
-
All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, glassware).
-
This compound is reported to be soluble in DMSO. Prepare solutions by slowly adding the solvent to the solid to avoid splashing.
-
Cap vials tightly and label them clearly with the compound name, concentration, solvent, and date of preparation.
4. Use in Experiments:
-
When using solutions of this compound, continue to wear all recommended PPE.
-
Handle all solutions within a fume hood or a biological safety cabinet, depending on the nature of the experiment.
-
Avoid generating aerosols.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
2. Labeling and Storage of Waste:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste contaminated with this compound," "this compound in DMSO").
-
Store waste containers in a designated satellite accumulation area until they are collected by the institution's EHS department.
3. Disposal Procedure:
-
Follow your institution's specific procedures for the disposal of chemical waste.
-
Contact your EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste containing this compound down the drain.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
The NLRP3 Inflammasome Signaling Pathway
For context, the following diagram illustrates the general signaling pathway of the NLRP3 inflammasome, which is the target of this compound.
Caption: The canonical NLRP3 inflammasome activation pathway and the inhibitory role of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
